Product packaging for 1-Ethynyl-3-phenoxybenzene(Cat. No.:CAS No. 58775-83-0)

1-Ethynyl-3-phenoxybenzene

Cat. No.: B1601481
CAS No.: 58775-83-0
M. Wt: 194.23 g/mol
InChI Key: RUPJOPCERIEGFU-UHFFFAOYSA-N
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Description

1-Ethynyl-3-phenoxybenzene is a useful research compound. Its molecular formula is C14H10O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O B1601481 1-Ethynyl-3-phenoxybenzene CAS No. 58775-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPJOPCERIEGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505920
Record name 1-Ethynyl-3-phenoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-83-0
Record name 1-Ethynyl-3-phenoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID60505920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-3-phenoxybenzene (CAS 58775-83-0)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethynyl-3-phenoxybenzene is a unique bifunctional organic molecule that serves as a valuable building block in modern synthetic chemistry. Its structure, featuring a terminal alkyne and a diphenyl ether moiety, offers two distinct points for chemical modification, making it a strategic intermediate in the synthesis of complex molecular architectures. The terminal alkyne group is a versatile handle for carbon-carbon bond formation via reactions such as Sonogashira coupling, while the diphenyl ether scaffold is a prevalent structural motif in numerous biologically active compounds and advanced materials.

This guide provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, spectral characteristics, and potential applications, with a focus on providing practical insights for laboratory and development settings.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. While specific experimental data for this compound is not widely published, properties can be reliably estimated based on its structure and data from closely related analogs.

Identity and Structure
PropertyValueSource
CAS Number 58775-83-0[1][2]
Molecular Formula C₁₄H₁₀O[1]
Molecular Weight 194.23 g/mol [1]
IUPAC Name This compound-
Synonyms 3-Phenoxyphenylacetylene-

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Data (Predicted and Analog-Based)
PropertyPredicted ValueBasis for Prediction
Physical State Colorless to pale yellow liquid or low-melting solidBased on analogs like 1-ethynyl-3-methoxybenzene (liquid) and 1-ethynyl-4-phenylsulfanylbenzene (solid, m.p. 88-92°C).[2][3]
Boiling Point > 150 °C at 0.4 mmHgExtrapolated from the boiling point of 1-ethynyl-4-phenoxybenzene (90-95 °C / 0.4 mmHg), with the meta-substitution expected to slightly increase the boiling point.
Density ~1.07 g/mL at 25 °CBased on the density of 1-ethynyl-4-phenoxybenzene (1.074 g/mL).
Refractive Index ~1.60Based on the refractive index of 1-ethynyl-4-phenoxybenzene (n20/D 1.6060).
Solubility Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate, acetone); Insoluble in water.General property of non-polar aromatic compounds.

Synthesis and Manufacturing

The most efficient and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction .[4][5] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Core Synthetic Strategy: Sonogashira Coupling

The reaction involves coupling an aryl halide, specifically 1-bromo-3-phenoxybenzene or 1-iodo-3-phenoxybenzene , with a protected or terminal alkyne. Using a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is often preferred to prevent self-coupling and is followed by a deprotection step.

Diagram 2: Proposed Synthesis Workflow

G A 1-Bromo-3-phenoxybenzene C Sonogashira Coupling (Pd/Cu Catalysis, Base) A->C B Trimethylsilylacetylene (TMSA) B->C D Silyl-protected Intermediate C->D C-C bond formation E Deprotection (e.g., K₂CO₃/MeOH or TBAF) D->E TMS group removal F This compound (Final Product) E->F

A general workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Sonogashira couplings and provides a robust starting point for laboratory synthesis.[6][7]

Step 1: Sonogashira Coupling

  • Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-phenoxybenzene (1.0 eq.).

  • Catalyst and Co-catalyst: Add Pd(PPh₃)₂Cl₂ (0.02 eq.) and Copper(I) iodide (CuI, 0.04 eq.).

  • Solvent and Base: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or a mixture of THF/triethylamine (Et₃N) (approx. 0.1 M concentration relative to the aryl bromide). Triethylamine also serves as the base.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Deprotection of the Silyl Group

  • Reaction Setup: Dissolve the crude silyl-protected intermediate from Step 1 in methanol.

  • Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, approx. 0.2 eq.).

  • Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the removal of the TMS group by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture carefully with dilute HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization

No direct experimental spectra for this compound are publicly available. However, its spectral properties can be accurately predicted based on the well-documented data of its close analog, 1-ethynyl-3-methoxybenzene , and fundamental principles of spectroscopy.[8][9] The phenoxy group's electronic influence is similar to the methoxy group, leading to comparable chemical shifts and absorption frequencies.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • δ ~7.40-7.00 (m, 9H): The aromatic protons of both phenyl rings will appear as a complex multiplet. The protons on the phenoxy ring will likely resonate between 7.40-7.10 ppm, while the protons on the ethynyl-substituted ring will appear slightly more upfield, around 7.20-7.00 ppm.

  • δ ~3.10 (s, 1H): The acetylenic proton (≡C-H) is expected to appear as a sharp singlet. In 1-ethynyl-3-methoxybenzene, this proton appears at δ 3.05 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • δ ~159-157: The two carbons bonded to the ether oxygen (C-O).

  • δ ~130-115: The remaining aromatic carbons. The carbon attached to the ethynyl group will be downfield, while others will show characteristic shifts based on their position relative to the oxygen and alkyne substituents.

  • δ ~83 (alkyne C): The quaternary alkyne carbon (Ar-C ≡CH).

  • δ ~78 (alkyne CH): The terminal alkyne carbon (Ar-C≡C H).

  • The carbon shifts for 1-ethynyl-3-methoxybenzene are well-documented and provide a strong basis for these predictions.[8]

Predicted IR Spectrum
  • ~3300 cm⁻¹ (strong, sharp): Acetylenic C-H stretch. This is a highly characteristic peak for terminal alkynes.

  • ~2100 cm⁻¹ (weak to medium, sharp): C≡C triple bond stretch. The intensity is variable but its sharp nature is characteristic.

  • ~1600-1450 cm⁻¹ (multiple bands): Aromatic C=C stretching vibrations.

  • ~1240 cm⁻¹ (strong): Aryl-O-Aryl asymmetric C-O-C stretch of the diphenyl ether linkage.

Reactivity and Applications

This compound is a bifunctional building block with reactivity centered on its terminal alkyne and the aromatic rings.

Diagram 3: Reactivity and Synthetic Potential

G cluster_main cluster_alkyne Alkyne Reactivity cluster_aromatic Aromatic Ring Reactivity central_node This compound Sonogashira Sonogashira Coupling (with Aryl Halides) central_node->Sonogashira R-X, Pd/Cu Click Huisgen Cycloaddition ('Click Chemistry') central_node->Click R-N₃, Cu(I) Hydration Hydration (Markovnikov Addition) central_node->Hydration H₂O, H⁺/Hg²⁺ EAS Electrophilic Aromatic Substitution (EAS) (e.g., Halogenation, Nitration) central_node->EAS EX, Lewis Acid Polymerization Oxidative Polymerization central_node->Polymerization Oxidant reaction_type reaction_type p1 p1 Sonogashira->p1 Diarylacetylenes p2 p2 Click->p2 Triazole-linked Conjugates p3 p3 Hydration->p3 3-Phenoxyacetophenone p4 p4 EAS->p4 Substituted Diphenyl Ethers p5 p5 Polymerization->p5 Conjugated Polymers

Key reaction pathways available for this compound.

Key Application Areas
  • Medicinal Chemistry and Drug Discovery: The diphenyl ether core is a privileged scaffold found in many pharmaceuticals. The ethynyl group allows for the straightforward linkage of this core to other pharmacophores or heterocyclic systems via robust reactions like Sonogashira or click chemistry. This makes the molecule an ideal starting point for building libraries of complex potential drug candidates. The related compound, 3-phenoxyphenylacetic acid, is noted for its role as a key intermediate in synthesizing novel Active Pharmaceutical Ingredients (APIs).[10]

  • Materials Science: Terminal alkynes are fundamental monomers for the synthesis of conjugated polymers.[2] Oxidative coupling or other polymerization methods involving the alkyne can lead to materials with interesting photoluminescent or electronic properties. The bulky phenoxy substituent would influence the polymer's solubility and solid-state packing, allowing for the tuning of material properties.

  • Agrochemicals: The 3-phenoxybenzyl substructure is a key component of several pyrethroid insecticides. The ethynyl group provides a reactive site for modification to develop new pesticide analogs with potentially different activity spectra or metabolic profiles.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from heat and ignition sources. Keep the container tightly sealed under an inert atmosphere if possible to prevent degradation.

  • Hazards: While not specifically classified, related compounds can cause skin and eye irritation.[1] Terminal alkynes can be energetic compounds, although the risk is low for this molecule under normal conditions.

Always consult a material-specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound (CAS 58775-83-0) is a strategically important chemical intermediate whose value lies in the synthetic versatility of its dual functionalities. While direct experimental data is sparse, its properties and reactivity can be reliably understood through analogy to closely related structures. The Sonogashira coupling provides a clear and efficient route for its synthesis. For researchers in drug discovery and materials science, this molecule represents a readily accessible building block for the creation of novel, high-value compounds. Its utility in constructing complex molecular frameworks ensures its continued relevance in advanced organic synthesis.

References

Introduction: The Utility of a Core Phenylacetylene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyl-3-phenoxybenzene

This compound (CAS No. 58775-83-0) is a bifunctional organic molecule that serves as a crucial building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its structure, featuring a terminal alkyne and a diphenyl ether moiety, provides two reactive sites for orthogonal chemical transformations. The ethynyl group is a versatile handle for carbon-carbon bond formation, most notably through click chemistry and cross-coupling reactions, while the phenoxybenzene backbone imparts specific physicochemical properties and conformational rigidity to larger molecular architectures.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of a robust synthetic pathway to this compound, focusing on the widely adopted Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and outline the comprehensive analytical characterization required to verify the structure and purity of the final product.

PART I: Synthesis via Sonogashira Cross-Coupling

The construction of the C(sp²)-C(sp) bond in aryl alkynes is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which employs a dual-catalyst system of palladium and copper, is exceptionally well-suited for this purpose due to its mild reaction conditions and high tolerance for various functional groups.[2][3]

Reaction Scheme Overview

The synthesis is approached in a two-step sequence starting from 1-iodo-3-phenoxybenzene. First, a Sonogashira coupling is performed with a protected alkyne, trimethylsilylacetylene (TMSA), to prevent self-coupling of the terminal alkyne. This is followed by a straightforward deprotection step to yield the desired terminal alkyne.

Step 1: Sonogashira Coupling

1-Iodo-3-phenoxybenzene + Trimethylsilylacetylene → 1-(Trimethylsilylethynyl)-3-phenoxybenzene

Step 2: Silyl Group Deprotection

1-(Trimethylsilylethynyl)-3-phenoxybenzene → this compound

Mechanistic Rationale: The Dual Catalytic Cycle

The efficacy of the Sonogashira reaction stems from the synergistic action of two interconnected catalytic cycles.[4] This dual system allows the reaction to proceed at mild temperatures, often room temperature.[3]

  • The Palladium Cycle : This is the primary cross-coupling cycle. It begins with the oxidative addition of the aryl halide (1-iodo-3-phenoxybenzene) to a Pd(0) species, forming a Pd(II) complex. This step is typically the rate-limiting step of the reaction.[4] A transmetalation step follows, where the copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

  • The Copper Cycle : Running concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base. This deprotonates the alkyne, forming a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the Pd(II) complex.[3][4]

The following diagram illustrates the synthetic workflow.

Sonogashira_Workflow Start Starting Materials (1-Iodo-3-phenoxybenzene, Trimethylsilylacetylene) Reaction Sonogashira Coupling (Pd/Cu Catalysis, Base) Start->Reaction Reagents Intermediate Protected Intermediate (TMS-protected alkyne) Reaction->Intermediate Forms Deprotection Deprotection (Base, e.g., K₂CO₃/MeOH) Intermediate->Deprotection Proceeds to Purification Work-up & Purification (Extraction, Chromatography) Deprotection->Purification Crude Product Product Final Product (this compound) Purification->Product Yields Characterization Characterization (NMR, IR, MS) Product->Characterization Verify Structure

Caption: Synthetic workflow for this compound via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from standard Sonogashira coupling methodologies. Researchers should perform their own risk assessment before proceeding.[5][6]

Materials and Reagents:

  • 1-Iodo-3-phenoxybenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Sonogashira Coupling

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-3-phenoxybenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (approx. 5 mL per mmol of aryl iodide) and triethylamine (2.0 equiv) via syringe.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting aryl iodide.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product. This is often carried forward without further purification.

Step 2: Deprotection and Purification

  • Dissolve the crude 1-(trimethylsilylethynyl)-3-phenoxybenzene in a mixture of methanol and THF (e.g., a 2:1 ratio).

  • Add potassium carbonate (2.0-3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volumes).[7]

  • Combine the organic layers and wash sequentially with water, saturated aqueous NH₄Cl, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid or oil.

PART II: Analytical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard for this purpose.[8]

Spectroscopic Data Interpretation

¹H Nuclear Magnetic Resonance (¹H NMR):

  • Acetylenic Proton (C≡C-H): A sharp singlet is expected around δ 3.0-3.2 ppm. The absence of coupling confirms it is a terminal alkyne proton.

  • Aromatic Protons: The complex multiplet patterns between δ 7.0-7.5 ppm will correspond to the nine protons on the two phenyl rings. The specific splitting patterns depend on the substitution pattern of the diphenyl ether moiety.

¹³C Nuclear Magnetic Resonance (¹³C NMR):

  • Alkyne Carbons (C≡C): Two distinct signals are expected for the sp-hybridized carbons. The terminal carbon (≡C-H) typically appears around δ 77-80 ppm, while the internal carbon attached to the phenyl ring appears around δ 82-85 ppm.

  • Aromatic Carbons: Multiple signals will be observed in the aromatic region (δ 115-160 ppm), corresponding to the 12 carbons of the phenoxybenzene framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • C≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹. This is a highly characteristic peak for a terminal alkyne.

  • C≡C Stretch: A weaker absorption band should appear in the region of 2100-2150 cm⁻¹.

  • C-O-C Stretch: A strong band corresponding to the aryl ether linkage will be present around 1240-1260 cm⁻¹.

  • C=C Aromatic Stretch: Multiple peaks will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₄H₁₀O). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Summary

PropertyValue
Molecular Formula C₁₄H₁₀O
Molecular Weight 194.23 g/mol
CAS Number 58775-83-0[1]
Appearance Off-white solid or pale yellow oil
Spectroscopic DataExpected Characteristic Peaks
¹H NMR (CDCl₃) ~3.1 ppm (s, 1H, C≡CH), 7.0-7.5 ppm (m, 9H, Ar-H)
¹³C NMR (CDCl₃) ~78 ppm (≡CH), ~83 ppm (-C≡), 117-160 ppm (Ar-C)
FT-IR (KBr or neat) ~3300 cm⁻¹ (C≡C-H stretch), ~2110 cm⁻¹ (C≡C stretch), ~1240 cm⁻¹ (C-O-C stretch)
HRMS (EI+) Calculated for C₁₄H₁₀O [M]⁺: 194.0732; Found: 194.07xx

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound using the Sonogashira cross-coupling reaction. The provided protocol, grounded in established chemical principles, offers a clear pathway for obtaining this valuable synthetic intermediate. The detailed characterization plan ensures that researchers can rigorously verify the purity and structural integrity of the final compound, enabling its confident use in subsequent research and development endeavors, particularly in the synthesis of complex molecules for pharmaceuticals and advanced materials.[9]

References

Spectroscopic Characterization of 1-Ethynyl-3-phenoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethynyl-3-phenoxybenzene (CAS No. 58775-83-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally similar compounds, offering field-proven insights into its molecular architecture.

Introduction

This compound is a bi-aryl ether containing a terminal alkyne, a versatile functional group in organic synthesis, particularly in click chemistry and the formation of complex molecular scaffolds. Accurate characterization of this molecule is paramount for its application in medicinal chemistry and materials science. This guide provides a detailed analysis of its spectroscopic signature, enabling unambiguous identification and quality control.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name this compound and molecular formula C₁₄H₁₀O, is presented below. The molecule's key features include a meta-substituted benzene ring, a phenoxy ether linkage, and a terminal ethynyl group. These functionalities give rise to characteristic signals in various spectroscopic analyses.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the analysis of related structures and established substituent effects on aromatic systems.[1][2][3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40 - 7.25m3HAr-H
~7.20 - 7.00m6HAr-H
~3.10s1H≡C-H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~157Ar-C (C-O)
~156Ar-C (C-O)
~130Ar-CH
~129Ar-CH
~124Ar-CH
~123Ar-C (C-C≡)
~120Ar-CH
~119Ar-CH
~118Ar-CH
~83-C≡CH
~78-C≡CH
Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a pulse angle of 30-45 degrees.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a pulse angle of 45 degrees and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals, including quaternary carbons.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern in the aromatic region (δ 7.00-7.40 ppm) integrating to nine protons. The protons on the phenoxy ring and the ethynyl-substituted ring will have distinct chemical shifts influenced by the electron-donating ether oxygen and the electron-withdrawing alkyne group. The acetylenic proton is anticipated to appear as a sharp singlet around δ 3.10 ppm, a characteristic chemical shift for terminal alkynes.[4]

In the ¹³C NMR spectrum, two quaternary carbon signals are expected at the downfield end of the aromatic region (~156-157 ppm), corresponding to the carbons directly attached to the ether oxygen. The remaining aromatic carbons will resonate between δ 118-130 ppm. The two sp-hybridized carbons of the ethynyl group are predicted to appear around δ 83 and 78 ppm. The carbon attached to the benzene ring will be slightly more downfield than the terminal acetylenic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Data (KBr Pellet or Thin Film)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~3100-3000MediumAromatic C-H stretch
~2110Medium, SharpC≡C stretch
~1600-1450Medium to StrongAromatic C=C skeletal vibrations
~1240StrongAryl-O-C asymmetric stretch
~880-750StrongAromatic C-H out-of-plane bending
Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film (for liquids or low-melting solids): Dissolve the sample in a volatile solvent (e.g., dichloromethane) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by several key absorptions. A strong, sharp peak around 3300 cm⁻¹ is indicative of the ≡C-H stretch of the terminal alkyne.[5][6] The C≡C triple bond stretch will appear as a medium, sharp band around 2110 cm⁻¹.[7] The presence of the aromatic rings will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. A strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the diaryl ether linkage. The substitution pattern on the benzene rings can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityProposed Fragment
194High[M]⁺ (Molecular Ion)
165Medium[M - CHO]⁺
139Medium[M - C₂H₂O]⁺
115Medium[C₉H₇]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77High[C₆H₅]⁺ (Phenyl cation)
Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).

  • Detection: The ions are detected, and their mass-to-charge ratio and relative abundance are plotted to generate the mass spectrum.

Interpretation of Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 194, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the aromatic rings and the ether linkage. Common fragmentation pathways for diaryl ethers involve cleavage of the C-O bond.[8][9] The loss of a phenoxy radical would lead to a fragment at m/z 101, and the loss of an ethynylphenyl radical would result in a fragment at m/z 93. Rearrangements are also common in the fragmentation of aromatic compounds.[10][11] The presence of a peak at m/z 77 is characteristic of a phenyl cation.

MS_Fragmentation M [C₁₄H₁₀O]⁺˙ m/z = 194 F1 [C₁₃H₉O]⁺ m/z = 165 M->F1 - CHO F2 [C₁₂H₇O]⁺ m/z = 139 M->F2 - C₂H₂O (rearrangement) F3 [C₆H₅]⁺ m/z = 77 M->F3 - C₈H₅O˙

Caption: Predicted key fragmentation pathways of this compound in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and characterization of this important synthetic building block. The experimental protocols described herein represent standard methodologies that can be adapted for routine analysis. Researchers and scientists can leverage this guide to ensure the quality and purity of this compound in their drug discovery and materials science endeavors.

References

An In-depth Technical Guide to the Crystal Structure of 1-Ethynyl-3-phenoxybenzene: A Theoretical and Practical Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and theoretical crystal structure analysis of 1-Ethynyl-3-phenoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical methodologies and computational approaches necessary for characterizing this and similar small organic molecules. In the absence of a publicly available experimental crystal structure for this compound, this guide establishes a robust framework for its prediction and analysis, drawing upon established principles and data from analogous compounds.

Introduction: The Significance of Structural Insight

This compound, a molecule combining the functionalities of a terminal alkyne and a phenoxy ether, presents an interesting scaffold for medicinal chemistry and materials science. The spatial arrangement of molecules in the solid state, dictated by their crystal structure, profoundly influences key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for formulation design, intellectual property protection, and ensuring consistent batch-to-batch quality. This guide outlines the critical steps from synthesis to in-silico structural elucidation, providing a blueprint for the comprehensive characterization of this and related compounds.

Synthesis of this compound via Sonogashira Coupling

The synthesis of aryl alkynes is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a particularly powerful and versatile method.[1][2] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Protocol

The proposed synthesis of this compound involves the Sonogashira coupling of 3-phenoxy-1-iodobenzene with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Step-by-step Methodology:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-phenoxy-1-iodobenzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst, typically CuI (0.04 eq.).

  • Solvent and Base: Add a suitable solvent system, such as a mixture of degassed tetrahydrofuran (THF) and a degassed amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) in a 2:1 ratio.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.2 eq.) to the reaction mixture. The use of TMSA is advantageous as it prevents the self-coupling of the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Deprotection: Upon completion, the silyl protecting group is removed. This is typically achieved by treating the reaction mixture with a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Workup and Purification: After deprotection, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficiency of the Sonogashira reaction under mild conditions.[2] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidative degradation of the palladium(0) active species and the oxidative homocoupling of the alkyne (Glaser coupling).

  • Amine Base: The amine serves as both a solvent and a base to neutralize the hydrogen halide formed during the reaction, regenerating the catalyst.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[3] For small organic molecules like this compound, several techniques can be employed.[4][5]

Recommended Crystallization Protocols

A systematic approach to crystallization involves screening various solvents and techniques.

Protocol 1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like toluene/hexane). The choice of solvent is critical and should be based on the compound's solubility.[3]

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment at a constant temperature.

Protocol 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., toluene).

  • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).

  • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[5]

Protocol 3: Solvent Layering

  • Prepare a concentrated solution of the compound in a dense, good solvent (e.g., dichloromethane).

  • Carefully layer a less dense, poor solvent (e.g., hexane) on top of this solution with minimal mixing.

  • Crystals may form at the interface of the two solvents over time.

Diagram of the Crystallization Workflow

Crystallization_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_analysis Analysis Purified_Compound Purified this compound Slow_Evaporation Slow Evaporation Purified_Compound->Slow_Evaporation Dissolve in various solvents Vapor_Diffusion Vapor Diffusion Purified_Compound->Vapor_Diffusion Dissolve in various solvents Solvent_Layering Solvent Layering Purified_Compound->Solvent_Layering Dissolve in various solvents Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals Crystal Growth Vapor_Diffusion->Single_Crystals Crystal Growth Solvent_Layering->Single_Crystals Crystal Growth SCXRD Single-Crystal X-ray Diffraction Single_Crystals->SCXRD Data Collection

Caption: A generalized workflow for obtaining single crystals for X-ray diffraction analysis.

Theoretical Crystal Structure Analysis

In the absence of experimental data, computational methods provide a powerful means to predict and analyze the crystal structure of organic molecules.[6][7][8][9]

Crystal Structure Prediction (CSP)

CSP methodologies aim to identify the most stable, low-energy crystal packing arrangements for a given molecule.[10] A typical CSP workflow involves:

  • Conformational Analysis: Generating a set of low-energy conformers of the this compound molecule.

  • Crystal Packing Generation: Placing these conformers into various common space groups to generate a large number of hypothetical crystal structures.

  • Energy Minimization: Optimizing the geometry of these hypothetical structures using force fields or more accurate quantum mechanical methods to calculate their lattice energies.

  • Ranking and Analysis: Ranking the predicted structures based on their calculated lattice energies to identify the most likely experimental form.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[11][12][13] The Hirshfeld surface is defined as the region in space where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than or equal to the sum of electron densities of all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, we can identify and characterize different types of intermolecular contacts.

For this compound, we would anticipate the following key interactions:

  • C-H···π Interactions: The acidic acetylenic proton and the aromatic protons can interact with the electron-rich π-systems of the benzene rings.

  • π-π Stacking: The aromatic rings of neighboring molecules may engage in offset face-to-face or edge-to-face stacking interactions.

  • C-H···O Interactions: The aromatic C-H donors can form weak hydrogen bonds with the ether oxygen atom.

Diagram of Intermolecular Interactions

Intermolecular_Interactions cluster_interactions Predicted Intermolecular Interactions Molecule_A This compound (A) CH_pi C-H···π Molecule_A->CH_pi Aromatic/Acetylenic C-H donor pi_pi π-π Stacking Molecule_A->pi_pi Aromatic Ring CH_O C-H···O Molecule_A->CH_O Aromatic C-H donor Molecule_B This compound (B) Molecule_B->CH_pi Aromatic Ring π-acceptor Molecule_B->pi_pi Aromatic Ring Molecule_B->CH_O Ether Oxygen acceptor

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Predicted Crystallographic Data and Properties

Based on the analysis of structurally similar compounds and computational modeling, we can predict the likely crystallographic parameters for this compound.

ParameterPredicted Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for achiral organic molecules)
Molecules per asymmetric unit (Z')1 or 2
Dominant Intermolecular InteractionsC-H···π, π-π stacking, C-H···O

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of this compound and its derivatives is crucial for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), each with unique properties. Computational methods can guide experimental polymorph screens.[9]

  • Co-crystal Design: The presence of hydrogen bond donors (C-H) and acceptors (O, π-systems) suggests the potential for forming co-crystals with other active pharmaceutical ingredients (APIs) or excipients to modify physicochemical properties.

  • Structure-Property Relationships: Correlating the crystal packing with macroscopic properties to inform the design of new materials with tailored optical or electronic characteristics.

Conclusion

While an experimental crystal structure of this compound remains to be reported, this guide provides a comprehensive framework for its synthesis, crystallization, and in-depth theoretical analysis. The application of robust synthetic methodologies like the Sonogashira coupling, systematic crystallization screening, and advanced computational techniques such as Crystal Structure Prediction and Hirshfeld surface analysis, allows for a thorough characterization of its solid-state properties. This integrated approach is indispensable for researchers in drug development and materials science, enabling the rational design and optimization of novel molecular systems.

References

Harnessing the Reactivity of the Ethynyl Group in 1-Ethynyl-3-phenoxybenzene: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: The terminal ethynyl group is a cornerstone of modern organic synthesis, prized for its versatility and predictable reactivity.[1] This guide provides an in-depth exploration of the chemical reactivity of this functional group within the context of 1-Ethynyl-3-phenoxybenzene (CAS No. 58775-83-0).[2] We will dissect three pivotal transformations that leverage the unique electronic properties of the C-C triple bond: the Palladium/Copper-catalyzed Sonogashira coupling for C(sp)-C(sp²) bond formation, the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the construction of 1,2,3-triazole heterocycles, and the Gold-catalyzed hydration for its conversion to a methyl ketone. This document is intended for researchers, scientists, and drug development professionals seeking to exploit the synthetic potential of aryl acetylenes.

Introduction: The Strategic Value of this compound

This compound is a valuable molecular scaffold that marries the reactivity of a terminal alkyne with the structural and electronic contributions of a phenoxy-substituted aromatic ring. The terminal proton on the sp-hybridized carbon is weakly acidic, and the triple bond itself is an electron-rich π-system, making it susceptible to a variety of transformations. Its utility as a building block in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials, is well-established.[3][4][5]

The reactivity of the ethynyl group can be broadly categorized into three main pathways which we will explore in detail:

  • Metal-Catalyzed Cross-Coupling: Formation of new carbon-carbon bonds.

  • Cycloaddition Reactions: Construction of heterocyclic rings.

  • Addition Reactions: Functionalization of the triple bond.

Spectroscopically, the key features of an aryl acetylene like this compound are a sharp, weak C≡C stretch in the infrared (IR) spectrum around 2100-2140 cm⁻¹ and a characteristic singlet for the acetylenic proton (≡C-H) in the ¹H NMR spectrum around 3.0-3.5 ppm.[6]

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is one of the most powerful methods for forming C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[7][8] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes under mild conditions, tolerating a wide array of functional groups.[9][10]

Mechanistic Rationale

The widely accepted mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper co-catalyst cycle.[7][11] This dual-catalyst system is crucial for the reaction's efficiency at mild temperatures.[8]

  • Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide (e.g., an aryl iodide or bromide) to a Pd(0) species, forming a Pd(II)-aryl complex.[10]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate.[8] This step is critical as it "activates" the alkyne for the subsequent step.

  • Transmetalation & Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide ligand to the palladium center and regenerating the Cu(I) catalyst. The resulting Pd(II)-aryl-alkynyl complex rapidly undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[12]

The amine base (e.g., triethylamine or diisopropylamine) serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and acts as a ligand and solvent.[10][13] The use of a copper(I) co-catalyst significantly increases the reaction rate, allowing it to proceed at or near room temperature.[8]

Sonogashira_Mechanism Sonogashira Coupling Catalytic Cycles cluster_copper Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pdII_aryl Ar-Pd(II)L₂-X ox_add->pdII_aryl transmetal Transmetalation pdII_aryl->transmetal pdII_alkyne Ar-Pd(II)L₂-C≡CR' transmetal->pdII_alkyne cuI Cu(I)X transmetal->cuI regenerates red_elim Reductive Elimination pdII_alkyne->red_elim red_elim->pd0 product Ar-C≡CR' red_elim->product aryl_halide Ar-X aryl_halide->ox_add cu_acetylide Cu(I)-C≡CR' alkyne R'-C≡CH alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetal

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with 4-iodoanisole.

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine (DIPA)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[10]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (approx. 0.1-0.2 M concentration relative to the aryl halide) and diisopropylamine (7.0 eq) via syringe.[10]

  • Add this compound (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.[10]

  • Wash the combined filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylalkyne.

Data Summary

The Sonogashira coupling is highly versatile. The choice of halide, catalyst, and base can be optimized for different substrates.

Aryl Halide (Ar-X)Catalyst SystemBaseTemp. (°C)Typical Yield (%)Reference
Aryl IodidePd(PPh₃)₂Cl₂ / CuIDIPA / Et₃NRT - 5585-95[10][14]
Aryl BromidePd(PPh₃)₄ / CuIEt₃N50 - 8070-90[9][13]
Aryl TriflatePd(OAc)₂/XPhos / CuICs₂CO₃8075-90[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. Barry Sharpless, the CuAAC reaction is the quintessential "click" reaction.[15][16] It describes the highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole.[17][18] This reaction is prized for its reliability, wide functional group tolerance, and benign reaction conditions, often proceeding in aqueous media.[15][19]

Mechanistic Rationale

The copper(I) catalyst is paramount, accelerating the reaction by a factor of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[19] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points to a dinuclear copper acetylide intermediate as the kinetically dominant pathway.[18][20]

  • Formation of Copper Acetylide: The reaction begins with the formation of a π-complex between Cu(I) and the alkyne, followed by deprotonation (often facilitated by a base or the solvent) to form a copper acetylide species.[17]

  • Coordination and Cyclization: A second copper atom coordinates to the π-system of the first copper acetylide. This dinuclear complex then coordinates the azide. This organized pre-transition state assembly facilitates the nucleophilic attack of the azide onto the alkyne, forming a six-membered copper metallacycle.[19]

  • Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis (from the solvent or a mild acid) releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst.[19]

A crucial experimental consideration is maintaining copper in its active Cu(I) oxidation state. This is typically achieved by adding a reducing agent, such as sodium ascorbate, which prevents oxidation to the inactive Cu(II) state by atmospheric oxygen.[18][21]

CuAAC_Mechanism CuAAC 'Click' Chemistry Mechanism alkyne R¹-C≡CH pi_complex [Cu(I)]-π-Alkyne Complex alkyne->pi_complex azide R²-N₃ dinuclear_complex Dinuclear Cu-Acetylide Azide Complex cu1 Cu(I) cu1->pi_complex cu2 Cu(II) (Inactive) cu1->cu2 Oxidation cu_acetylide R¹-C≡C-Cu(I) pi_complex->cu_acetylide -H⁺ cu_acetylide->dinuclear_complex + Cu(I), + R²N₃ metallacycle Six-membered Cu Metallacycle dinuclear_complex->metallacycle Cyclization cu_triazolide Cu-Triazolide Intermediate metallacycle->cu_triazolide Ring Contraction product 1,4-Disubstituted 1,2,3-Triazole cu_triazolide->product +H⁺ product->cu1 regenerates na_ascorbate Na Ascorbate (Reductant) cu2->cu1 Reduction o2 O₂

Caption: A simplified representation of the CuAAC catalytic cycle.

Experimental Protocol: CuAAC Reaction

This protocol describes the "click" reaction between this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ and brine

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1).

  • In a separate small vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water (1 mL).

  • In another small vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water (0.5 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction often turns a yellow-green color.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The product may precipitate out of solution. Monitor by TLC.

  • Upon completion, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by recrystallization or flash column chromatography to yield the pure 1,2,3-triazole.

Causality Note: The use of CuSO₄ (a Cu(II) salt) with sodium ascorbate is a common and convenient method. The ascorbate reduces Cu(II) in situ to the active Cu(I) catalyst and maintains the reducing environment throughout the reaction.[18][19][21]

Gold-Catalyzed Hydration

The hydration of terminal alkynes to produce methyl ketones is a fundamental organic transformation. While classic methods often use mercury salts, modern protocols favor gold catalysts for their high efficiency, milder conditions, and predictable regioselectivity.[22][23] Gold(I) and Gold(III) complexes act as powerful π-acids, activating the alkyne toward nucleophilic attack by water.[24][25]

Mechanistic Rationale

The gold-catalyzed hydration of a terminal alkyne like this compound proceeds with Markovnikov regioselectivity, meaning the nucleophile (water) adds to the more substituted carbon of the triple bond, yielding a methyl ketone after tautomerization.[22]

  • π-Activation: A cationic gold(I) species coordinates to the alkyne, forming a π-complex. This coordination polarizes the alkyne, making it highly electrophilic and susceptible to nucleophilic attack.[25]

  • Nucleophilic Attack: A water molecule attacks the internal carbon of the activated alkyne in an anti-fashion. This step is often the rate-determining step.[23]

  • Protodeauration: The resulting vinyl-gold intermediate is protonated, releasing the gold catalyst and forming an enol. Solvent molecules can play a crucial role in facilitating this proton transfer step.[24]

  • Tautomerization: The enol product rapidly tautomerizes to the more stable keto form, yielding the final methyl ketone product.[22]

Gold_Hydration_Mechanism Gold-Catalyzed Alkyne Hydration alkyne Ar-C≡CH pi_complex π-Au-Alkyne Complex alkyne->pi_complex au1 [Au(I)]⁺ au1->pi_complex water H₂O vinyl_gold Vinyl-Gold Intermediate water->vinyl_gold pi_complex->vinyl_gold Nucleophilic Attack enol Enol (Ar-C(OH)=CH₂) vinyl_gold->enol Protodeauration (-[Au(I)]⁺) enol->au1 regenerates ketone Methyl Ketone (Ar-C(O)-CH₃) enol->ketone Keto-Enol Tautomerization

Caption: Mechanism of Gold(I)-catalyzed hydration of a terminal alkyne.

Experimental Protocol: Gold-Catalyzed Hydration

This protocol describes the conversion of this compound to 1-(3-phenoxyphenyl)ethan-1-one.

Materials:

  • This compound

  • Gold(I) catalyst (e.g., Ph₃PAuCl/AgOTf or a stable Au(I)-NHC complex)

  • Solvent (e.g., Methanol/Water mixture, Dioxane)

  • Celica or silica for filtration

Procedure:

  • To a reaction vial, add this compound (1.0 eq) and the gold catalyst (0.005 - 0.02 eq).

  • Add the solvent system (e.g., a 10:1 mixture of methanol and water). The choice of solvent can be critical, as co-solvents like methanol can act as cocatalysts.[22]

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the catalyst activity. Reactions with highly active catalysts can proceed smoothly at room temperature.[23]

  • Monitor the reaction by TLC until all the starting alkyne is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel to remove the gold catalyst.

  • Wash the silica plug with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude ketone, which can be further purified by column chromatography if necessary.

Data Summary

Gold catalysts offer significant advantages for alkyne hydration, including low catalyst loadings and mild conditions.

Catalyst SystemSolventTemp. (°C)Catalyst Loading (mol%)Typical Yield (%)Reference
AuCl₃MeOH601-5>90[26]
Ph₃PAuCl / AgSbF₆Dioxane/H₂O801~95[22]
[IPrAu(NCMe)]SbF₆CH₂Cl₂/H₂ORT1>99[23]

Conclusion

The ethynyl group of this compound is a remarkably versatile functional handle, providing access to a vast chemical space. Through well-understood and highly reliable reactions such as the Sonogashira coupling, CuAAC "click" reaction, and gold-catalyzed hydration, chemists can readily transform this building block into more complex and valuable molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently apply these powerful synthetic tools in their own drug discovery and materials science endeavors.

References

Solubility and stability of 1-Ethynyl-3-phenoxybenzene in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Solubility and Stability for Novel Aryl Alkynes: A Case Study of 1-Ethynyl-3-phenoxybenzene

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation, storage, and ultimately, therapeutic efficacy and safety. This technical guide presents a comprehensive methodological framework for the characterization of this compound, a molecule featuring key structural motifs common in medicinal chemistry—a terminal alkyne, an ether linkage, and aromatic systems. In the absence of extensive public data for this specific compound, this document serves as a practical blueprint for researchers, scientists, and drug development professionals. It outlines robust, validated protocols for determining kinetic and thermodynamic solubility, establishing degradation pathways through forced degradation studies, and developing a stability-indicating analytical method. By using this compound as a case study, we provide the strategic and experimental rationale necessary to generate the critical data package required for advancing novel compounds through the development pipeline.

Introduction

This compound is an organic molecule characterized by a rigid, hydrophobic structure. It incorporates a terminal ethynyl (acetylenic) group, a flexible phenoxy ether linkage, and two benzene rings. This combination of features makes it an interesting scaffold in medicinal chemistry, but also presents challenges regarding its behavior in biological and pharmaceutical systems. An early and accurate assessment of its solubility and stability is not merely a routine check, but a critical step that dictates the entire development trajectory of the compound.

  • Solubility directly impacts a drug's absorption and bioavailability. Poor aqueous solubility can lead to unreliable results in in-vitro assays and insufficient in-vivo exposure, dooming an otherwise potent compound to failure.[1][2]

  • Stability determines a drug's shelf-life, its degradation pathways, and the potential formation of toxic impurities. Understanding how a molecule behaves under various stress conditions is a regulatory requirement and essential for ensuring patient safety.[3]

This guide provides a systematic approach to experimentally determine these critical properties for this compound, offering protocols and scientific reasoning that can be adapted for other novel chemical entities.

Part 1: Solubility Profile Determination

A comprehensive understanding of solubility requires differentiating between kinetic and thermodynamic measurements, as they provide different insights relevant to different stages of drug discovery.[4][5]

Theoretical Prediction

Based on its chemical structure—a large, non-polar aromatic surface area (C14H10O) with no readily ionizable groups—this compound is predicted to have low solubility in aqueous media and significantly higher solubility in common organic solvents. The "like dissolves like" principle suggests that solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate will be effective.[6]

Experimental Protocol 1: Kinetic Solubility Assay

This high-throughput method is ideal for early discovery to quickly flag compounds with potential solubility liabilities. It measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[1][2][7]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature (e.g., 25°C) for a defined period (typically 1-2 hours) to allow for precipitation.[1]

  • Precipitate Removal: Filter the samples using a solubility filter plate (e.g., 0.45 µm pore size) to separate the dissolved compound from the precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve prepared in the same buffer/DMSO mixture.[7]

G cluster_prep Preparation cluster_assay Assay Workflow cluster_result Result prep1 Prepare 10 mM Stock in 100% DMSO assay1 Serial Dilution in Aqueous Buffer prep1->assay1 assay2 Incubate (2h, 25°C) with Shaking assay1->assay2 assay3 Filter Plate (0.45 µm) assay2->assay3 assay4 Quantify Filtrate (LC-MS or UV-Vis) assay3->assay4 result Kinetic Solubility (µM) assay4->result

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol 2: Thermodynamic Solubility (Shake-Flask) Assay

This method determines the true equilibrium solubility and is the gold standard for formulation and preclinical development. It measures the concentration of a saturated solution in equilibrium with an excess of solid compound.[2][5]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, simulated gastric fluid, and various organic solvents). The presence of undissolved solid must be visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand, then carefully collect the supernatant. Further clarify the supernatant by centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

  • Quantification: Dilute the clarified supernatant and accurately determine the concentration using a validated HPLC-UV method against a standard curve.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_result Result prep1 Add Excess Solid to Solvent assay1 Equilibrate (24-72h) with Shaking prep1->assay1 assay2 Centrifuge / Filter to Remove Solids assay1->assay2 assay3 Quantify Supernatant (HPLC-UV) assay2->assay3 result Thermodynamic Solubility (mg/mL or µg/mL) assay3->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Summary

All quantitative solubility data should be compiled into a clear, comparative table.

Solvent SystemTemperature (°C)Solubility TypeMeasured SolubilityMethod
Water25Thermodynamic[Insert Data] µg/mLShake-Flask, HPLC-UV
PBS (pH 7.4)25Kinetic[Insert Data] µMDMSO Dilution, LC-MS
PBS (pH 7.4)37Thermodynamic[Insert Data] µg/mLShake-Flask, HPLC-UV
Dichloromethane25Thermodynamic[Insert Data] mg/mLShake-Flask, HPLC-UV
Ethyl Acetate25Thermodynamic[Insert Data] mg/mLShake-Flask, HPLC-UV
Acetonitrile25Thermodynamic[Insert Data] mg/mLShake-Flask, HPLC-UV
Methanol25Thermodynamic[Insert Data] mg/mLShake-Flask, HPLC-UV

Part 2: Stability Assessment and Degradation Analysis

A forced degradation study is an essential regulatory requirement that identifies potential degradation products and validates the specificity of the analytical method used for stability testing.[3][8]

Theoretical Stability Considerations

The structure of this compound suggests several potential points of instability:

  • Terminal Alkyne: The C-H bond of the terminal alkyne is weakly acidic and the triple bond can be susceptible to oxidative cleavage or addition reactions. Terminal alkynes can also undergo dimerization or polymerization, especially in the presence of metal catalysts or heat.

  • Ether Linkage: While generally stable, the ether bond can be cleaved under strong acidic conditions.

  • Aromatic Rings: The benzene rings are typically stable but can undergo electrophilic substitution or oxidation under harsh conditions.

Experimental Protocol 3: Forced Degradation Study

The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are generated without being further degraded themselves.[9] The study should be conducted on a solution of the compound (e.g., 1 mg/mL in acetonitrile/water).[9]

Methodology:

  • Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. Hold samples at room temperature and an elevated temperature (e.g., 60°C) for up to 7 days.[9][10]

  • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH. Use the same temperature conditions as the acid hydrolysis. Neutralize samples before analysis.

  • Oxidation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light to avoid confounding photolytic degradation.[10]

  • Thermal Degradation: Expose both the solid compound and a solution to elevated heat (e.g., 80°C) with and without humidity.[9][11]

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[9] Run a dark control in parallel.

G cluster_stress Stress Conditions (ICH Guidelines) start This compound (1 mg/mL Solution) acid Acidic 0.1 M HCl, RT & 60°C start->acid base Basic 0.1 M NaOH, RT & 60°C start->base ox Oxidative 3% H₂O₂, RT start->ox therm Thermal 80°C (Solid & Solution) start->therm photo Photolytic ICH Q1B Light Exposure start->photo analysis Analyze all samples with Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating method must be able to separate the intact parent drug from all potential process impurities and degradation products.[12] Reversed-phase HPLC with UV detection is the standard approach.

Starting HPLC Method Conditions:

  • Column: C18, 2.7 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity.

  • Injection Volume: 5 µL

The samples generated from the forced degradation study are injected to "challenge" this method. The gradient, mobile phase, or column chemistry is then optimized until all degradant peaks are baseline-resolved from the parent peak.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration/Temp% Degradation of ParentNo. of Degradants >0.1%Observations
0.1 M HCl7 days / 60°C[Insert Data][Insert Data][e.g., Major degradant at RRT 0.85]
0.1 M NaOH24 hours / RT[Insert Data][Insert Data][e.g., Rapid degradation observed]
3% H₂O₂48 hours / RT[Insert Data][Insert Data][e.g., No significant degradation]
Thermal (Solid)7 days / 80°C[Insert Data][Insert Data][e.g., Stable]
PhotolyticICH Q1B[Insert Data][Insert Data][e.g., Slight discoloration, minor degradant]

Part 3: Safe Handling and Storage Recommendations

Proper handling and storage procedures are essential to ensure the integrity of the compound and the safety of laboratory personnel.

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Storage:

    • Store in a tightly sealed container to prevent exposure to air and moisture.[13]

    • Keep in a cool, dark, and dry place. A refrigerator (2-8°C) is recommended for long-term storage.

    • Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[13]

    • Keep away from sources of heat, sparks, and open flames.[13]

    • It is good practice to date containers upon receipt and upon opening to track the material's history.[13]

Conclusion

The methodological framework detailed in this guide provides a robust and scientifically sound pathway for the comprehensive characterization of this compound. By systematically executing protocols for kinetic and thermodynamic solubility, conducting a thorough forced degradation study, and developing a validated stability-indicating HPLC method, researchers can generate the high-quality data necessary to make informed decisions. This information is fundamental for guiding formulation development, establishing appropriate storage conditions, and fulfilling the stringent requirements for regulatory submissions. Adopting this structured approach not only de-risks the development of this compound but also serves as a valuable template for the evaluation of other novel chemical entities emerging from discovery programs.

References

A Guide to Determining the Thermochemical Properties of 1-Ethynyl-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethynyl-3-phenoxybenzene is a molecule of interest in organic synthesis and materials science, combining the functionalities of an ethynyl group and a phenoxybenzene moiety. A thorough understanding of its thermochemical properties, such as enthalpy of formation, combustion, and sublimation, is critical for process optimization, safety assessment, and computational modeling. This technical guide outlines a comprehensive approach for the precise determination of these properties. In the absence of previously published experimental data for this specific compound, this document serves as a roadmap for researchers, detailing both the experimental methodologies and high-accuracy computational protocols required for a complete thermochemical characterization. We will explore the causality behind experimental choices and provide a framework for validating results through a synergistic application of calorimetry, vapor pressure measurement, and advanced computational chemistry.

Introduction: The Need for Thermochemical Data

The structural architecture of this compound, featuring a rigid ethynyl group and a flexible phenoxy ether linkage on a central benzene ring, suggests its potential as a building block for complex polymers and novel pharmaceutical scaffolds. The energetic properties of such molecules are fundamental to understanding their stability, reactivity, and potential energy release. The standard enthalpy of formation (ΔfH°), for instance, is a cornerstone of chemical thermodynamics, providing insight into the energy stored within a molecule's bonds.

As of this writing, a survey of the scientific literature reveals a gap in the experimental thermochemical data for this compound. This guide, therefore, is designed to provide drug development professionals and materials scientists with the necessary theoretical and practical framework to obtain this crucial information. We will proceed by outlining a two-pronged approach: first, the direct experimental measurement of key thermochemical parameters, and second, the use of high-level ab initio computational methods to provide a theoretical validation and deeper understanding of the molecule's energetic landscape.

Part I: Experimental Determination of Thermochemical Properties

The foundation of thermochemistry lies in precise and accurate experimental measurements. The protocols described herein represent a self-validating system for determining the key energetic properties of this compound.

Standard Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is the heat released when one mole of a substance is completely burned in oxygen under standard conditions (298.15 K and 100 kPa)[1]. This is the most common experimental route to determining the enthalpy of formation for organic compounds[2].

Principle: High-precision static bomb combustion calorimetry is the gold standard for this measurement. A known mass of the substance is combusted in a constant-volume vessel (the "bomb") filled with excess pure oxygen. The heat evolved from the reaction is absorbed by the surrounding calorimeter, and the resulting temperature change is meticulously measured.

Experimental Protocol:

  • Sample Preparation: A sample of this compound of the highest possible purity (ideally >99.9 mol%) is required. Purity is typically verified by Gas Chromatography (GC) and/or Differential Scanning Calorimetry (DSC)[3]. A precise mass of the liquid sample is encapsulated in a gelatin capsule or similar container with a known energy of combustion.

  • Calorimeter Calibration: The energy equivalent of the calorimeter system is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions. This calibration is crucial for achieving high accuracy.

  • Combustion: The encapsulated sample is placed in the crucible within the combustion bomb. The bomb is sealed, purged of air, and pressurized with high-purity oxygen (typically to ~3 MPa). The combustion is initiated by passing a current through a fuse wire.

  • Data Acquisition: The temperature of the calorimeter is monitored with high resolution throughout the experiment until a stable final temperature is reached.

  • Analysis: The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the ignition energy and the combustion of the capsule. The standard enthalpy of combustion is then calculated from the corrected energy of combustion.

Diagram: Experimental Workflow for Combustion Calorimetry

G cluster_prep Sample Preparation & Purity Verification cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis purity Purity Analysis (GC/DSC) weigh Precise Weighing & Encapsulation purity->weigh combust Sample Combustion in O2 Bomb weigh->combust calibrate Calorimeter Calibration (Benzoic Acid Standard) calibrate->combust measure Measure Temperature Rise (ΔT) combust->measure calc_q Calculate Gross Heat (q = C_cal * ΔT) measure->calc_q correct Apply Corrections (fuse, capsule) calc_q->correct calc_delta_h Derive ΔcH° correct->calc_delta_h

Caption: Workflow for determining the standard enthalpy of combustion.

Standard Enthalpy of Formation (ΔfH°)

With a precise value for the standard enthalpy of combustion, the standard enthalpy of formation of this compound in its condensed state (liquid at 298.15 K) can be derived using Hess's Law[4]. This law states that the total enthalpy change for a reaction is independent of the pathway taken.

Principle: The formation of the compound from its constituent elements in their standard states is related to the combustion reaction, for which the products (CO₂(g) and H₂O(l)) have well-established standard enthalpies of formation.

The combustion reaction for this compound (C₁₄H₁₀O) is: C₁₄H₁₀O(l) + 16.5 O₂(g) → 14 CO₂(g) + 5 H₂O(l)

The standard enthalpy of formation is calculated using the following equation: ΔfH°(C₁₄H₁₀O, l) = [14 × ΔfH°(CO₂, g) + 5 × ΔfH°(H₂O, l)] - ΔcH°(C₁₄H₁₀O, l)

The values for ΔfH°(CO₂, g) and ΔfH°(H₂O, l) are accurately known from CODATA recommendations.

Enthalpy of Vaporization (ΔvapH°)

To determine the gas-phase enthalpy of formation, which is essential for computational comparisons and for understanding the intrinsic stability of the molecule, the enthalpy of the phase change from liquid to gas (enthalpy of vaporization) must be measured.

Principle: The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature and applying the Clausius-Clapeyron equation. The Knudsen effusion technique is a reliable method for substances with low vapor pressures.[5]

Experimental Protocol:

  • Apparatus: A Knudsen effusion cell, which is a small container with a tiny orifice, is loaded with the sample. This cell is placed in a high-vacuum system.

  • Measurement: The cell is heated to a series of precisely controlled temperatures. At each temperature, the rate of mass loss of the sample due to effusion of vapor through the orifice is measured using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss.

  • Data Analysis: A plot of ln(p) versus 1/T yields a straight line, and according to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH°/R, where R is the ideal gas constant. This allows for the direct calculation of the enthalpy of vaporization.

The gas-phase standard enthalpy of formation is then simply the sum of the liquid-phase enthalpy of formation and the enthalpy of vaporization: ΔfH°(gas) = ΔfH°(liquid) + ΔvapH°

Part II: Computational Thermochemistry

Computational chemistry provides a powerful, independent method for determining thermochemical properties. High-accuracy composite methods, such as the Gaussian-n (Gn) theories, are particularly well-suited for this purpose as they are designed to approximate the results of very high-level calculations at a more manageable computational cost.[6]

High-Accuracy Composite Methods (e.g., G4 Theory)

Principle: G4 theory and similar methods calculate the total electronic energy of a molecule by systematically combining results from different levels of theory and basis sets.[6] This approach includes corrections for electron correlation, basis set deficiencies, and zero-point vibrational energy (ZPVE) to arrive at a highly accurate total atomization energy (TAE).

Computational Workflow:

  • Conformational Search: For a flexible molecule like this compound, a thorough conformational search is performed at a lower level of theory (e.g., DFT with a suitable functional) to identify the lowest energy conformer(s).

  • Geometry Optimization: The geometry of the most stable conformer is then optimized at a higher level of theory specified by the G4 protocol.

  • Vibrational Frequencies: Harmonic vibrational frequency calculations are performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the ZPVE.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using large basis sets, as prescribed by the G4 methodology.

  • Energy Correction and Summation: The energies are combined with various empirical and ab initio corrections to yield a final, highly accurate electronic energy at 0 K.

Diagram: Computational Workflow for G4 Theory

G cluster_geom Geometry & Vibrations cluster_energy High-Level Energy Calculation cluster_final Final Enthalpy Calculation conf Conformational Search opt Geometry Optimization conf->opt freq Frequency Calculation opt->freq sp Series of Single-Point Energy Calculations freq->sp corrections Apply G4 Corrections sp->corrections total_e Calculate Total Atomization Energy (ΣD₀) corrections->total_e thermal Add Thermal Correction to 298 K total_e->thermal exp_atoms Combine with Experimental ΔfH° of Atoms thermal->exp_atoms final_h Derive Theoretical ΔfH°(gas, 298K) exp_atoms->final_h

Caption: Workflow for calculating gas-phase enthalpy of formation via G4 theory.

Deriving the Theoretical Enthalpy of Formation

The calculated total atomization energy (ΣD₀ at 0 K) is the energy required to break all the bonds in the molecule to form its constituent atoms in the gas phase. The enthalpy of formation at 0 K is then calculated by subtracting the ΣD₀ from the sum of the known experimental enthalpies of formation of the constituent atoms (C, H, and O). This value is then corrected to 298.15 K using the calculated thermal correction to the enthalpy.

Data Summary and Comparative Analysis

To provide context for the yet-to-be-determined properties of this compound, it is instructive to examine the known thermochemical data of its constituent structural fragments: ethynylbenzene (phenylacetylene) and phenoxybenzene (diphenyl ether).

PropertyThis compound (C₁₄H₁₀O)Ethynylbenzene (C₈H₆)[7][8][9]Phenoxybenzene (C₁₂H₁₀O)[10][11]Units
ΔfH°(liquid, 298.15 K) To be determined273.4 ± 1.1[12]-56.5 ± 1.3kJ/mol
ΔvapH°(298.15 K) To be determined46.9 ± 0.455.6 ± 0.4kJ/mol
ΔfH°(gas, 298.15 K) To be determined317.60 ± 0.69[7]-1.0 ± 1.4kJ/mol
ΔcH°(liquid, 298.15 K) To be determined-4194.0 ± 0.7-6098.4 ± 1.2kJ/mol

Note: Data for phenoxybenzene and ethynylbenzene are compiled from the NIST WebBook and other cited sources. Some values are derived from reported data.

The high positive gas-phase enthalpy of formation for ethynylbenzene reflects the significant energy stored in the carbon-carbon triple bond[7]. Conversely, phenoxybenzene is relatively stable. The thermochemical properties of this compound will be dictated by the interplay of these two moieties, influenced by their substitution pattern on the central benzene ring.

Conclusion

A complete and reliable thermochemical characterization of this compound is achievable through a synergistic combination of meticulous experimental work and high-accuracy computational chemistry. The protocols outlined in this guide, from bomb calorimetry and Knudsen effusion to G4 composite calculations, provide a robust framework for obtaining the standard enthalpies of combustion, vaporization, and formation. The resulting data will not only fill a critical gap in the chemical literature but also provide invaluable insights for researchers in drug development and materials science, enabling more accurate process modeling, safety analysis, and rational molecular design. The mutual validation of experimental and theoretical results is paramount and will ensure the highest level of confidence in the final thermochemical values.

References

Unlocking the Potential of 1-Ethynyl-3-phenoxybenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Untapped Versatility

In the landscape of chemical scaffolds for drug discovery and materials science, the strategic combination of privileged structural motifs can unlock novel functionalities and applications. 1-Ethynyl-3-phenoxybenzene emerges as a molecule of significant interest, wedding the rich reactivity of a terminal alkyne with the proven biological and structural relevance of a diaryl ether backbone. The diaryl ether moiety is a cornerstone in numerous FDA-approved drugs and agrochemicals, prized for its metabolic stability and ability to engage in key interactions with biological targets.[1][2] Its derivatives are known to exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2]

Juxtaposed with this is the terminal ethynyl group, a versatile functional handle that has been extensively exploited in medicinal chemistry since the mid-20th century.[3][4] It serves not only as a rigid linker and a bioisostere for other chemical groups but also as a reactive center for a host of powerful transformations.[5] The high electron density and unique sp-hybridization of the terminal alkyne make it an ideal participant in carbon-carbon bond-forming reactions and a key component in "click chemistry".[6][7]

This technical guide provides a prospective look into the potential research avenues for this compound, offering detailed synthetic strategies, proposed applications in medicinal chemistry and materials science, and robust experimental protocols to empower researchers to explore its full potential.

I. Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several reliable methods. The most direct and widely applicable strategy is the Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[4][6] In this case, a 3-phenoxyphenyl halide would be coupled with a protected or gaseous acetylene source.

An alternative and often practical laboratory-scale synthesis involves a two-step process starting from 3-phenoxybenzaldehyde: conversion of the aldehyde to a terminal alkyne via the Corey-Fuchs or Seyferth-Gilbert homologation, followed by removal of any protecting groups.

Below is a proposed synthetic workflow based on the Sonogashira coupling, which offers high yields and excellent functional group tolerance.

cluster_synthesis Proposed Synthesis of this compound A 3-Phenoxyphenol B 3-Phenoxyphenyl triflate A->B Tf2O, Pyridine D 1-(Trimethylsilyl)ethynyl-3-phenoxybenzene B->D Pd(PPh3)2Cl2, CuI Et3N, THF C Ethynyltrimethylsilane C->D E This compound (Target Molecule) D->E K2CO3, MeOH

Caption: Proposed synthetic route to this compound via Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling Approach

This protocol outlines the synthesis of the target molecule from 3-phenoxyphenyl bromide.

Materials:

  • 3-Phenoxyphenyl bromide

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-phenoxyphenyl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N (2.0 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification of Silylated Intermediate: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 1-(trimethylsilyl)ethynyl-3-phenoxybenzene.

  • Desilylation: Dissolve the purified intermediate in methanol. Add K₂CO₃ (2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Final Workup and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.

II. Potential Research Areas in Medicinal Chemistry

The unique structural features of this compound make it an attractive starting point for several avenues of medicinal chemistry research.

A. Scaffold for Bioactive 1,2,3-Triazoles via Click Chemistry

The terminal alkyne is a prime functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][7] This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are known to possess a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[8][9][10] The triazole ring acts as a stable linker and can participate in hydrogen bonding and dipole interactions with biological targets.[8]

cluster_click Synthesis of a 1,2,3-Triazole Library A This compound C Library of 1,4-disubstituted 1,2,3-triazoles A->C CuSO4, Na-Ascorbate t-BuOH/H2O B Diverse Azides (R-N3) B->C D Biological Screening C->D

Caption: Workflow for generating a library of bioactive compounds via CuAAC.

Materials:

  • This compound

  • A diverse library of organic azides

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To this solution, add freshly prepared aqueous sodium ascorbate (0.1 eq) followed by aqueous CuSO₄·5H₂O (0.01 eq).

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours and can be monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting triazole derivative by flash column chromatography or recrystallization.

Proposed Biological Screening: The synthesized library of triazoles should be screened against a panel of cancer cell lines to assess antiproliferative activity. Follow-up assays can include mechanism of action studies, such as cell cycle analysis and apoptosis assays.

B. Novel Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] Both diaryl ether and ethynyl-substituted heterocyclic scaffolds are present in numerous approved and investigational kinase inhibitors.[11][12] The diaryl ether can occupy the hydrophobic region of the ATP-binding site, while the ethynyl group can form key interactions with gatekeeper residues.[11] The linear and rigid nature of the ethynyl group can also be used to orient other pharmacophoric groups. Therefore, this compound represents a promising starting point for the design of novel kinase inhibitors.

cluster_kinase Kinase Inhibitor Discovery Workflow A This compound Derivatives B Kinase Panel Screening A->B C Hit Identification B->C D Lead Optimization (SAR) C->D D->A Iterative Synthesis E In Vitro & In Vivo Efficacy Studies D->E

Caption: A proposed workflow for the discovery of kinase inhibitors.

Experimental Approach:

  • Library Synthesis: Synthesize a focused library of derivatives based on the this compound scaffold, modifying the terminal alkyne (e.g., through Sonogashira coupling with various aryl halides) and the phenoxy ring.

  • Kinase Screening: Screen the library against a broad panel of kinases to identify initial hits. Commercial services are available for comprehensive kinase profiling.

  • IC₅₀ Determination: Determine the half-maximal inhibitory concentration (IC₅₀) for the most promising hits against their target kinases.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the hit compounds to improve potency and selectivity.

  • Cell-Based Assays: Evaluate the most potent compounds in cell-based assays to determine their effect on cell signaling pathways and cell viability.

C. Potential as a Covalent Inhibitor

Covalent inhibitors form a stable bond with their target protein, leading to prolonged and often more potent inhibition.[13][14] The terminal alkyne of this compound can act as a "warhead," reacting with nucleophilic amino acid residues such as cysteine within the active site of an enzyme.[15] This approach has been successfully used to develop highly selective and potent drugs.

Screening for Covalent Inhibition:

  • Mass Spectrometry-Based Screening: Incubate the target protein with this compound and analyze the protein by mass spectrometry to detect the formation of a covalent adduct.[16][17]

  • Activity-Based Protein Profiling (ABPP): Use a probe version of the compound to identify its cellular targets in a complex proteome.

  • Glutathione (GSH) Reactivity Assay: Assess the intrinsic reactivity of the compound with GSH to flag potentially non-specific binders.[14]

III. Potential Research Areas in Materials Science

A. Monomer for Conjugated Polydiacetylenes

The oxidative homocoupling of terminal alkynes, such as the Glaser-Hay coupling, is a powerful method for synthesizing 1,3-diynes.[3][18][19] When applied to molecules with a single terminal alkyne, this reaction leads to the formation of dimers. However, if a di-alkyne monomer were synthesized from this compound, it could undergo polymerization to form conjugated polydiacetylenes. These polymers are known for their interesting optical and electronic properties.

cluster_polymer Glaser-Hay Homocoupling for Dimer Synthesis A 2 x this compound B 1,4-Bis(3-phenoxyphenyl)buta-1,3-diyne A->B CuCl, TMEDA, O2

Caption: Dimerization of this compound via Glaser-Hay coupling.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dichloromethane (DCM)

  • Oxygen (or air)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM.

  • Catalyst Addition: Add CuCl (0.1 eq) and TMEDA (0.1 eq) to the solution.

  • Reaction: Bubble oxygen or air through the reaction mixture while stirring at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Once the starting material is consumed, wash the reaction mixture with dilute aqueous HCl to remove the copper catalyst. Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the resulting 1,3-diyne product by column chromatography.

Further Research: The synthesized diyne can be characterized by NMR, mass spectrometry, and UV-Vis spectroscopy. Further work could involve the synthesis of a di-alkyne monomer based on the phenoxybenzene core to explore its polymerization potential.

IV. Conclusion

This compound represents a largely unexplored chemical entity with significant potential stemming from the synergistic combination of its terminal alkyne and diaryl ether components. This guide has outlined several promising research directions in both medicinal chemistry and materials science, supported by detailed, actionable experimental protocols. By leveraging established synthetic methodologies such as the Sonogashira coupling, click chemistry, and Glaser-Hay coupling, researchers are well-equipped to synthesize and derivatize this versatile scaffold. The exploration of its utility as a precursor for bioactive triazoles, a novel template for kinase and covalent inhibitors, and a monomer for functional polymers holds the promise of yielding new discoveries in drug development and materials innovation.

V. References

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  • Wikipedia. (n.d.). Sonogashira coupling. --INVALID-LINK--

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  • National Institutes of Health. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. --INVALID-LINK--

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  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. --INVALID-LINK--

  • Wikipedia. (n.d.). Glaser coupling. --INVALID-LINK--

  • genome.jp. (n.d.). KEGG PATHWAY Database. --INVALID-LINK--

  • MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. --INVALID-LINK--

  • JACS Au. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications. --INVALID-LINK--

  • Journal of Agricultural and Food Chemistry. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. --INVALID-LINK--

  • ResearchGate. (n.d.). Diaryl ether derivatives as anticancer agents - A review. --INVALID-LINK--

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. --INVALID-LINK--

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References

A Comprehensive Technical Guide to 1-Ethynyl-3-phenoxybenzene as a Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of high-performance polymers with exceptional thermal stability, mechanical robustness, and specific functionalities is a cornerstone of modern materials science. Within this context, arylacetylene monomers have emerged as a promising class of building blocks. This technical guide provides an in-depth exploration of 1-ethynyl-3-phenoxybenzene, a monomer distinguished by its unique combination of a reactive ethynyl group and a flexible phenoxy linkage. We will delve into the synthesis of this monomer, its diverse polymerization pathways—including addition polymerization, cyclotrimerization, and transition-metal catalysis—and the remarkable properties of the resulting polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the utilization of this compound for the creation of novel polymeric materials.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 58775-83-0) is an aromatic monomer that has garnered significant interest for the development of high-performance thermosetting polymers.[1] Its molecular architecture, featuring a terminal acetylene group and a phenoxy substituent, offers a unique blend of reactivity and structural flexibility. The ethynyl group serves as a reactive site for various polymerization reactions, leading to highly cross-linked and thermally stable networks. The phenoxy group, on the other hand, imparts a degree of flexibility to the polymer backbone, which can enhance processability and toughness compared to more rigid aromatic structures.

The polymers derived from this compound are candidates for applications in demanding environments, such as aerospace composites, microelectronic encapsulants, and high-temperature adhesives, where thermal stability and mechanical integrity are paramount.

Synthesis of this compound Monomer

The synthesis of this compound is typically achieved through established organometallic cross-coupling reactions. A common and effective method is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

Generalized Synthetic Protocol: Sonogashira Coupling

A plausible synthetic route involves the coupling of 3-phenoxyphenyl halide (e.g., 1-bromo-3-phenoxybenzene) with a protected acetylene source, followed by deprotection.

Step-by-step methodology:

  • Reaction Setup: A dried Schlenk flask is charged with 1-bromo-3-phenoxybenzene, a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂), and a copper(I) salt like copper(I) iodide (CuI).

  • Solvent and Base: The reactants are dissolved in a suitable solvent system, typically a mixture of an amine base like triethylamine or piperidine and an organic solvent such as tetrahydrofuran (THF). The amine acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction.

  • Acetylene Source: A protected alkyne, such as (trimethylsilyl)acetylene, is added to the reaction mixture. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes.

  • Reaction Conditions: The mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Deprotection: Upon completion of the coupling reaction, the TMS protecting group is removed by treating the reaction mixture with a base, such as potassium carbonate in methanol, to yield the terminal alkyne, this compound.

  • Purification: The final product is purified using standard laboratory techniques, such as column chromatography, to obtain the monomer in high purity.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysis: The palladium catalyst is essential for the oxidative addition of the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This synergistic catalysis is crucial for the efficiency of the Sonogashira reaction.[2]

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalysts from deactivation.

  • Protecting Group: The use of a protecting group like TMS prevents the self-coupling of the acetylene source and ensures the desired cross-coupling reaction occurs.

Polymerization of this compound

The terminal ethynyl group of this compound allows for several distinct polymerization pathways, each yielding polymers with unique structures and properties.

Addition Polymerization

Addition polymerization, also known as chain-growth polymerization, involves the sequential addition of monomer units to a growing polymer chain.[3][4] For ethynyl monomers, this typically proceeds via the opening of the triple bond to form a conjugated polyene backbone.[4][5]

Mechanism: This process can be initiated by various means, including thermal activation or the use of a radical, cationic, or anionic initiator.[3][4][6] The polymerization propagates through the attack of the active center on the triple bond of a monomer molecule, leading to the formation of a new active center at the end of the growing chain.[6]

Expected Polymer Structure: The resulting polymer, poly(this compound), would possess a conjugated backbone of alternating double bonds with pendant 3-phenoxyphenyl groups.

Caption: Generalized workflow for addition polymerization.

Cyclotrimerization

Cyclotrimerization is a powerful reaction where three alkyne units react to form a substituted benzene ring.[7] This process leads to the formation of a highly cross-linked, aromatic polymer network.

Mechanism: This reaction can be initiated thermally or catalyzed by various transition metal complexes, with nickel catalysts being commonly employed.[8] The mechanism involves the coordination of three monomer molecules to a metal center, followed by cyclization and reductive elimination to form the 1,3,5- or 1,2,4-trisubstituted benzene rings that serve as cross-linking points in the polymer network.[7]

Expected Polymer Structure: The resulting polymer is a thermoset with a network structure composed of phenoxy-substituted polyphenylene units. This structure is responsible for the high thermal stability and char yield of these materials.[8]

Cyclotrimerization cluster_monomers Monomers M1 Monomer 1 Catalyst Catalyst (e.g., Ni complex) M1->Catalyst M2 Monomer 2 M2->Catalyst M3 Monomer 3 M3->Catalyst Intermediate Metallocycle Intermediate Catalyst->Intermediate Product Trisubstituted Benzene Ring Intermediate->Product Network Cross-linked Polymer Network Product->Network

Caption: Schematic of the cyclotrimerization process.

Rhodium-Catalyzed Polymerization

Rhodium-based catalysts, particularly Rh(I) complexes, are highly effective for the stereoregular polymerization of substituted acetylenes.[9][10] This method allows for the synthesis of high molecular weight polymers with controlled structures.

Mechanism: The polymerization is believed to proceed via an insertion mechanism, where the monomer coordinates to the rhodium center and subsequently inserts into the rhodium-carbon bond of the growing polymer chain.[11] The choice of ligands on the rhodium catalyst can influence the stereochemistry of the resulting polymer (cis-transoidal vs. trans-cisoidal).

Expected Polymer Structure: Rhodium-catalyzed polymerization can yield linear, high molecular weight poly(this compound) with a high degree of stereoregularity. These polymers are often soluble in common organic solvents, facilitating their characterization and processing.

Properties of Polymers Derived from this compound

The properties of the polymers are highly dependent on the polymerization method employed.

PropertyAddition PolymerizationCyclotrimerizationRhodium-Catalyzed Polymerization
Structure Linear, conjugated polyeneCross-linked, aromatic networkLinear, stereoregular polyene
Solubility Generally poor due to rigidityInsoluble (thermoset)Often soluble
Thermal Stability Moderate to highVery highHigh
Char Yield ModerateHighModerate to high
Mechanical Properties BrittleHard, rigidCan be tough and flexible

Thermal Stability: Polymers derived from this compound, particularly those formed via cyclotrimerization, are expected to exhibit excellent thermal stability, with decomposition temperatures often exceeding 500 °C in an inert atmosphere.[12] The high degree of aromaticity and cross-linking contributes to a high char yield upon pyrolysis. The presence of bulky side groups, such as the phenoxy group, has been shown to improve the thermal stability of polyacetylenes.[9]

Potential Applications

The outstanding thermal and mechanical properties of polymers derived from this compound make them suitable for a range of high-performance applications:

  • Aerospace and Automotive: As matrix resins for fiber-reinforced composites due to their high-temperature resistance and mechanical strength.

  • Microelectronics: As encapsulants and dielectrics for integrated circuits, where low dielectric constants and thermal stability are crucial.

  • Adhesives: For high-temperature bonding applications in demanding environments.

  • Ablative Materials: The high char yield of the cyclotrimerized polymers makes them suitable for use in heat shields and other ablative components.

Experimental Protocols

Protocol for Rhodium-Catalyzed Polymerization

This protocol is a representative example for the synthesis of linear poly(this compound).

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) as a catalyst precursor

  • Triethylamine (co-catalyst)

  • Toluene (solvent)

  • Methanol (precipitating agent)

Procedure:

  • In a glovebox, dissolve the rhodium catalyst precursor in dry, degassed toluene in a Schlenk flask.

  • Add triethylamine to the catalyst solution.

  • In a separate flask, prepare a solution of the this compound monomer in toluene.

  • Add the monomer solution to the catalyst solution via syringe.

  • Stir the reaction mixture at room temperature for the desired time (e.g., 24 hours).

  • Quench the polymerization by adding a small amount of acid (e.g., HCl in methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

Self-Validation: The success of the polymerization can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR to verify the polymer structure, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.

Conclusion

This compound is a versatile and valuable monomer for the synthesis of novel high-performance polymers. Its unique chemical structure allows for a variety of polymerization pathways, leading to materials with a wide range of properties, from soluble, stereoregular linear polymers to highly cross-linked, thermally stable networks. The ability to tailor the polymer architecture and properties through the choice of polymerization method makes this compound a compelling candidate for advanced applications in aerospace, electronics, and other high-technology fields. Further research into the structure-property relationships of these polymers will undoubtedly unlock even greater potential.

References

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of 1-Ethynyl-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis and anionic polymerization of 1-Ethynyl-3-phenoxybenzene. The resulting polymer, poly(this compound), is a substituted polyacetylene with potential applications in advanced materials and drug delivery systems, owing to its conjugated backbone and the physicochemical properties imparted by the phenoxy substituent. This guide details the synthesis of the monomer via a Sonogashira coupling reaction, followed by a robust protocol for its living anionic polymerization using n-butyllithium as an initiator. Furthermore, it outlines the expected structural and molecular weight characteristics of the polymer and provides detailed methodologies for its characterization.

Introduction: The Rationale for Poly(this compound)

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and physical properties. The ability to introduce a wide variety of substituents onto the polyacetylene backbone allows for the fine-tuning of these properties, tailoring them for specific applications. The phenoxy group in this compound is of particular interest as it can enhance the polymer's solubility, thermal stability, and potentially introduce liquid crystalline behavior or specific interactions with biological systems.

Anionic polymerization is the chosen method for this synthesis due to its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), a hallmark of a "living" polymerization.[1] This level of control is crucial for applications where precise polymer architecture is paramount, such as in the development of drug delivery vehicles or advanced electronic materials. The electron-withdrawing nature of the phenyl group, conjugated with the ethynyl moiety, stabilizes the propagating carbanion, making it amenable to anionic polymerization.[2]

This guide is structured to provide both the theoretical underpinning and the practical, step-by-step protocols necessary for the successful synthesis and characterization of poly(this compound).

Synthesis of the Monomer: this compound

The synthesis of this compound is most effectively achieved through a two-step process: a palladium-catalyzed Sonogashira cross-coupling reaction between a protected acetylene and an aryl halide, followed by a deprotection step.[2][3]

Causality of the Synthetic Strategy

The Sonogashira coupling is a powerful and versatile C-C bond-forming reaction that is highly efficient for coupling terminal alkynes with aryl halides.[3] Using a protected alkyne, such as ethynyltrimethylsilane (TMSA), is advantageous as it prevents self-coupling of the alkyne and allows for purification of the intermediate before the terminal alkyne is revealed.[4] The choice of 1-bromo-3-phenoxybenzene as the aryl halide partner is based on its commercial availability and the reactivity of the C-Br bond in palladium-catalyzed reactions.[2][5][6] The subsequent deprotection of the TMS group is typically achieved under mild basic or fluoride-mediated conditions.[7]

Experimental Protocol: Monomer Synthesis

Materials:

  • 1-Bromo-3-phenoxybenzene

  • Ethynyltrimethylsilane (TMSA)[8]

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Sonogashira Coupling to Synthesize 1-Phenoxy-3-((trimethylsilyl)ethynyl)benzene

  • To a dry, argon-purged Schlenk flask, add 1-bromo-3-phenoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and anhydrous triethylamine (in a 2:1 v/v ratio).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred reaction mixture.

  • Heat the reaction to 70 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-phenoxy-3-((trimethylsilyl)ethynyl)benzene as a pale yellow oil.

Step 2: Deprotection to Yield this compound

  • Dissolve the purified 1-phenoxy-3-((trimethylsilyl)ethynyl)benzene (1.0 eq) in a mixture of methanol and dichloromethane (3:1 v/v).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be further purified by column chromatography if necessary, though it is often of sufficient purity for polymerization.

Diagram of Monomer Synthesis Workflow:

Monomer_Synthesis cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Aryl_Halide 1-Bromo-3-phenoxybenzene Coupling Sonogashira Reaction Aryl_Halide->Coupling Alkyne Ethynyltrimethylsilane Alkyne->Coupling Catalysts PdCl₂(PPh₃)₂ / CuI Triethylamine, Toluene Catalysts->Coupling Protected_Monomer 1-Phenoxy-3-((trimethylsilyl)ethynyl)benzene Coupling->Protected_Monomer Deprotection TMS Deprotection Protected_Monomer->Deprotection Deprotection_Reagent K₂CO₃, MeOH/DCM Deprotection_Reagent->Deprotection Final_Monomer This compound Deprotection->Final_Monomer

Caption: Workflow for the synthesis of this compound.

Anionic Polymerization of this compound

The anionic polymerization of this compound is conducted under stringent anhydrous and anaerobic conditions to maintain the "living" nature of the propagating polymer chains.

Mechanistic Considerations

The polymerization proceeds via a chain-growth mechanism involving three key steps: initiation, propagation, and (controlled) termination.

  • Initiation: The highly nucleophilic n-butyllithium (n-BuLi) initiator attacks the electron-deficient terminal carbon of the ethynyl group, forming a vinyl carbanion.[9]

  • Propagation: The newly formed carbanionic species rapidly adds to another monomer molecule, extending the polymer chain. This process repeats, consuming the monomer.

  • Termination: In a true living polymerization, there is no inherent termination step. The propagating chains remain active until a quenching agent (e.g., methanol) is intentionally added. This allows for the synthesis of block copolymers by sequential monomer addition.

The choice of a polar aprotic solvent like tetrahydrofuran (THF) is crucial. THF solvates the lithium counter-ion, leading to a more reactive "naked" carbanion and promoting a faster and more controlled polymerization compared to non-polar solvents.[10]

Diagram of Anionic Polymerization Mechanism:

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) Initiator n-BuLi Initiation_Step Nucleophilic Attack Initiator->Initiation_Step Monomer_I This compound Monomer_I->Initiation_Step Active_Center Vinyl Carbanion (Active Chain Start) Initiation_Step->Active_Center Growing_Chain Propagating Polymer Chain (Pn⁻ Li⁺) Active_Center->Growing_Chain Propagation_Step Monomer Addition Growing_Chain->Propagation_Step Monomer_P Monomer Monomer_P->Propagation_Step Elongated_Chain Elongated Polymer Chain (Pn+1⁻ Li⁺) Propagation_Step->Elongated_Chain Elongated_Chain->Growing_Chain n times Termination_Step Protonation Elongated_Chain->Termination_Step Quenching_Agent Methanol (MeOH) Quenching_Agent->Termination_Step Final_Polymer Poly(this compound) Termination_Step->Final_Polymer

Caption: Mechanism of anionic polymerization.

Detailed Polymerization Protocol

Strict anhydrous and anaerobic (Schlenk line or glovebox) techniques are mandatory.

Materials:

  • This compound (freshly purified)

  • n-Butyllithium (n-BuLi) in hexanes (titrated solution)

  • Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone)

  • Methanol, anhydrous

  • Hexane, anhydrous

Protocol:

  • Assemble a dry, argon-purged Schlenk flask equipped with a magnetic stir bar.

  • Introduce the desired amount of anhydrous THF via cannula.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add the purified this compound monomer to the cold THF.

  • Slowly add the titrated n-BuLi solution dropwise to the stirred monomer solution. The monomer-to-initiator ratio ([M]₀/[I]₀) will determine the target molecular weight. A ratio of 50-200 is a good starting point. An immediate color change (typically to a deep red or brown) indicates initiation.

  • Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-4 hours).

  • Terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends. The color of the solution should dissipate.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.

  • Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Expected Results and Characterization

The anionic polymerization of this compound is expected to yield a soluble, colored (typically yellow to brown) polymer. The molecular weight can be controlled by the [M]₀/[I]₀ ratio, and the polydispersity index (PDI) should be low (< 1.2), indicative of a living polymerization.

Polymer Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show broad signals corresponding to the aromatic protons of the phenoxy and phenyl groups, and a broad signal for the vinylic proton of the polymer backbone. The disappearance of the sharp singlet for the acetylenic proton of the monomer is a key indicator of polymerization.

    • ¹³C NMR: Will show characteristic broad signals for the sp² carbons of the polymer backbone and the aromatic rings.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The sharp C≡C-H stretching peak of the monomer (around 3300 cm⁻¹) will be absent in the polymer spectrum.

    • The C≡C stretching vibration (around 2100 cm⁻¹) will also disappear.

    • The polymer will exhibit characteristic peaks for the aromatic C-H and C=C bonds, and the C-O-C ether linkage.[11]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):

    • This is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A narrow, monomodal peak is expected for a successful living polymerization.[5][11]

Tabulated Data for Anionic Polymerization of Substituted Phenylacetylenes

The following table provides representative data from the literature for the anionic polymerization of related substituted phenylacetylenes, which can serve as a benchmark for the polymerization of this compound.

MonomerInitiatorSolventTemp (°C)[M]₀/[I]₀Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
p-Diethynylbenzenen-BuLiHMPA55153,7302.89[2]
Styrenesec-BuLiBenzene25-16,500<1.2[12]
Phenylacetylenen-BuLi/DPETHF-7810010,2001.15Adapted from[10]
1-Ethynyl-3-methoxybenzene (Rh-catalyzed)Rh(I) complexTHF201001.1 x 10⁶1.45[11]

Note: The data for 1-Ethynyl-3-methoxybenzene is from a Rhodium-catalyzed polymerization, which typically yields higher molecular weights than anionic methods but provides a useful comparison for a structurally similar monomer.

Conclusion and Future Perspectives

This guide provides a detailed framework for the successful synthesis and controlled anionic polymerization of this compound. The protocols are grounded in established chemical principles and supported by data from analogous systems. The resulting poly(this compound) is a promising material for further investigation, particularly in areas where the combination of a conjugated backbone and the unique properties of the phenoxy substituent can be leveraged. Future work could involve the synthesis of block copolymers incorporating this monomer, or post-polymerization modification of the phenoxy group to introduce further functionalities.

References

Application Notes and Protocols: Leveraging 1-Ethynyl-3-phenoxybenzene in Modern Drug Discovery via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1-Ethynyl-3-phenoxybenzene in Click Chemistry-Mediated Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of modular, efficient, and reliable synthetic methodologies is paramount.[1][2] Click chemistry, a concept introduced by K.B. Sharpless, has emerged as a transformative force, offering a suite of reactions characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups.[2][3] Central to this chemical paradigm is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites terminal alkynes and azides to form stable 1,4-disubstituted 1,2,3-triazole linkages.[4][5][6]

This guide focuses on a particularly valuable, yet underexplored, building block for this reaction: This compound . Its unique structural motif, featuring a terminal alkyne poised for click chemistry and a phenoxybenzene scaffold, presents a compelling entry point for the synthesis of novel molecular entities with potential therapeutic applications. The phenoxybenzene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its incorporation into a "clickable" fragment allows for the rapid generation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[7][8]

These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with detailed protocols for its application in CuAAC reactions. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of a reagent is critical for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 58775-83-0[9]
Molecular Formula C₁₄H₁₀O
Molecular Weight 194.23 g/mol
Appearance LiquidInferred from analogs
Boiling Point 90-95 °C at 0.4 mmHg
Density 1.074 g/mL at 25 °C
Refractive Index n20/D 1.6060

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.

The Role of this compound in Drug Discovery Strategies

The application of this compound in drug discovery is primarily centered on its utility as a versatile building block in fragment-based drug discovery (FBDD) and lead optimization.[10]

  • Fragment-Based Drug Discovery (FBDD): The phenoxybenzene moiety can be considered a molecular fragment with desirable physicochemical properties for binding to biological targets. By tethering this fragment to a terminal alkyne, it becomes a "clickable" entity. This allows for the rapid and efficient linking of the phenoxybenzene fragment to a diverse array of azide-containing molecules, enabling the exploration of a vast chemical space to identify initial hits.[10]

  • Lead Optimization: Once a lead compound has been identified, the triazole linkage formed via click chemistry with this compound can serve as a stable and biocompatible linker.[6] The phenoxybenzene group can be systematically modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The modular nature of click chemistry allows for the parallel synthesis of a focused library of analogs, accelerating the lead optimization process.[1][7]

  • Bioconjugation: The terminal alkyne of this compound can be used to attach this molecular scaffold to biomolecules, such as proteins or nucleic acids, that have been functionalized with an azide group.[11][12][13][14] This enables the development of targeted drug delivery systems, imaging probes, and tools for chemical biology research.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of this compound in CuAAC reactions.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general method for the reaction of this compound with an azide in the presence of a copper(I) catalyst.

Materials:

  • This compound

  • Azide-containing compound of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Nitrogen or Argon source for inert atmosphere

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Workflow Diagram:

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Combine this compound, azide, and solvent in a Schlenk flask. degas 2. Degas the solution by bubbling with N₂ or Ar for 15-20 minutes. reagents->degas add_cat 3. Add aqueous solutions of CuSO₄·5H₂O and sodium ascorbate. degas->add_cat stir 4. Stir the reaction mixture at room temperature under an inert atmosphere. add_cat->stir monitor 5. Monitor reaction progress by TLC or LC-MS. stir->monitor quench 6. Quench the reaction (e.g., with aqueous ammonia or EDTA solution). monitor->quench extract 7. Extract the product with an organic solvent. quench->extract purify 8. Purify the product by column chromatography. extract->purify

Caption: Workflow for a typical CuAAC reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq).

    • Add the azide-containing compound (1.0-1.2 eq).

    • Add the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water) to achieve a concentration of approximately 0.1-0.5 M.

  • Degassing:

    • Seal the flask and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the copper(I) catalyst.

  • Catalyst Addition:

    • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).

    • In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).

    • Add the copper(II) sulfate solution (0.01-0.05 eq) to the reaction mixture, followed by the sodium ascorbate solution (0.1-0.2 eq). A color change is often observed, indicating the formation of the active copper(I) species.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of nitrogen or argon.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours.

  • Work-up:

    • Once the reaction is complete, quench it by adding an aqueous solution of ammonia or EDTA to complex with the copper catalyst.

    • If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the reaction mixture with water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,3-triazole product.

Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound

This protocol describes the labeling of a peptide containing an azide-functionalized amino acid with this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

Workflow Diagram:

Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis peptide_sol 1. Dissolve azide-modified peptide in PBS. mix_reagents 4. Combine the peptide solution, alkyne solution, and catalyst components. peptide_sol->mix_reagents alkyne_sol 2. Prepare a stock solution of this compound in DMSO or DMF. alkyne_sol->mix_reagents cat_sol 3. Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water. cat_sol->mix_reagents incubate 5. Incubate the reaction mixture at room temperature or 37°C. mix_reagents->incubate purify_hplc 6. Purify the conjugate by RP-HPLC. incubate->purify_hplc analyze_ms 7. Characterize the purified conjugate by mass spectrometry. purify_hplc->analyze_ms

Caption: Workflow for bioconjugation via CuAAC.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Dissolve the azide-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a 10-50 mM stock solution of this compound in an organic solvent such as DMSO or DMF.

    • Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (e.g., 20 mM), THPTA (e.g., 50 mM), and sodium ascorbate (e.g., 100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified peptide solution (e.g., 100 µL).

      • This compound stock solution (2-10 eq relative to the peptide).

      • A premixed solution of CuSO₄ and THPTA (final concentrations of 0.1-0.5 mM and 0.5-2.5 mM, respectively).

      • Sodium ascorbate solution (final concentration of 2-5 mM).

    • Gently mix the components by pipetting.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The optimal time and temperature may need to be determined empirically.

  • Purification:

    • Purify the reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Characterization:

    • Collect the fractions containing the desired conjugate and confirm its identity and purity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Lyophilize the pure fractions to obtain the final product.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the application of click chemistry in drug discovery. Its unique combination of a "clickable" alkyne handle and a medicinally relevant phenoxybenzene scaffold provides a powerful tool for the rapid synthesis of compound libraries, lead optimization, and the development of sophisticated bioconjugates. The protocols detailed in this guide offer a robust starting point for researchers seeking to incorporate this promising reagent into their synthetic workflows. As the field of drug discovery continues to evolve, the strategic application of well-designed, modular building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

Application Notes & Protocols for the Synthesis of 1,2,3-Triazoles Utilizing 1-Ethynyl-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety has emerged as a privileged structural motif in modern medicinal chemistry and materials science.[1][2] This five-membered, nitrogen-rich heterocycle is not found in nature, yet it exhibits a remarkable array of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] Its prominence is largely due to its exceptional stability under a variety of physiological conditions, its capacity for hydrogen bonding, and its significant dipole moment, which allow it to act as a bioisostere for amide bonds.[4]

The advent of "click chemistry," a term coined by K. B. Sharpless, revolutionized the synthesis of 1,2,3-triazoles.[2] Among the click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out for its high efficiency, mild reaction conditions, and, most importantly, its exquisite regioselectivity, yielding exclusively 1,4-disubstituted 1,2,3-triazoles.[2][6][7] This guide provides a detailed exploration of the synthesis of novel 1,2,3-triazoles using 1-Ethynyl-3-phenoxybenzene , a versatile terminal alkyne building block, via the CuAAC reaction. The phenoxybenzene moiety offers a lipophilic domain that can be exploited in drug design to enhance membrane permeability and target engagement.

Synthetic Methodologies: A Focus on Regioselectivity

While several methods exist for the synthesis of 1,2,3-triazoles, the choice of catalyst dictates the regiochemical outcome of the cycloaddition between an azide and a terminal alkyne like this compound.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles .[2][6] The reaction is characterized by its high yields, broad functional group tolerance, and mild, often aqueous, reaction conditions.[2]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as [Cp*RuCl] complexes, afford the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole .[6] This complementary method is valuable when the 1,5-substitution pattern is required for structure-activity relationship studies.

This guide will focus on the CuAAC reaction due to its widespread use and reliability for generating 1,4-disubstituted triazoles from terminal alkynes.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The remarkable rate acceleration and regioselectivity of the CuAAC reaction are attributed to a multi-step catalytic cycle involving copper(I) acetylide intermediates. The generally accepted mechanism is as follows:

  • Formation of Copper(I) Acetylide: The terminal alkyne, this compound, reacts with a Cu(I) catalyst to form a copper(I) acetylide complex. This step is believed to be crucial for activating the alkyne.

  • Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.

  • Cyclization: A [3+2] cycloaddition occurs, leading to a six-membered copper-containing intermediate.

  • Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst, which can then enter another catalytic cycle.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Catalyst Cu_Alkyne Copper(I) Acetylide CuI->Cu_Alkyne + this compound - H+ Cu_Azide_Alkyne Coordinated Complex Cu_Alkyne->Cu_Azide_Alkyne + Organic Azide (R-N3) Cu_Triazolide Copper-Triazolide Intermediate Cu_Azide_Alkyne->Cu_Triazolide Cyclization Cu_Triazolide->CuI + H+ - Product Product 1-(R)-4-(3-phenoxyphenyl) -1H-1,2,3-triazole Cu_Triazolide->Product Start This compound + R-N3 workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization reagents This compound + R-N3 + Cu(I) Catalyst reaction CuAAC Reaction (RT, 12-36 h) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir FT-IR purification->ir

References

Application Notes and Protocols for the Preparation of High-Performance Polymers from 1-Ethynyl-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Promise of Poly(1-Ethynyl-3-phenoxybenzene) in Advanced Applications

High-performance polymers are a cornerstone of modern technology, enabling advancements in aerospace, microelectronics, and advanced composites where materials are subjected to extreme conditions. Poly(arylacetylenes), a class of thermosetting polymers, are particularly noteworthy for their exceptional thermal and oxidative stability, inherent flame resistance, and excellent dielectric properties. These characteristics arise from the highly cross-linked, aromatic network formed during the curing process.

This compound is a promising monomer for the synthesis of high-performance poly(arylacetylenes). The phenoxy group imparts a degree of flexibility to the polymer backbone, which can enhance processability and toughness, while the ethynyl group provides the reactive site for thermal or catalytic polymerization. The resulting polymer, poly(this compound), is a candidate for applications such as high-temperature adhesives, matrix resins for carbon-fiber composites, and low-dielectric constant materials for microelectronic packaging.

This guide provides a comprehensive overview of the synthesis of the this compound monomer, detailed protocols for its polymerization via thermal and rhodium-catalyzed methods, and a discussion of the characterization and expected properties of the resulting high-performance polymer.

Part 1: Monomer Synthesis - this compound

The synthesis of this compound is most effectively achieved through a Sonogashira coupling reaction.[1][2] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] For the synthesis of this compound, the common starting materials are 1-bromo-3-phenoxybenzene and a protected acetylene source, such as ethynyltrimethylsilane (TMSA), to prevent self-coupling of the alkyne. The synthesis involves two key steps: the Sonogashira coupling to form 1-((trimethylsilyl)ethynyl)-3-phenoxybenzene, followed by the deprotection of the trimethylsilyl group.

Diagram of the Synthetic Pathway

G A 1-Bromo-3-phenoxybenzene C 1-((trimethylsilyl)ethynyl)-3-phenoxybenzene A->C Pd(PPh3)2Cl2, CuI Et3N, THF, 70°C B Ethynyltrimethylsilane B->C D This compound C->D K2CO3 MeOH/THF

Caption: Synthetic route to this compound via Sonogashira coupling.

Protocol 1: Synthesis of this compound

Materials:

  • 1-Bromo-3-phenoxybenzene

  • Ethynyltrimethylsilane (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Sonogashira Coupling

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-phenoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and freshly distilled Et₃N (2.0 eq) via syringe.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-((trimethylsilyl)ethynyl)-3-phenoxybenzene.

Step 2: Deprotection

  • Dissolve the purified 1-((trimethylsilyl)ethynyl)-3-phenoxybenzene in a mixture of THF and methanol.

  • Add potassium carbonate (2.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with deionized water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a pure product.

Part 2: Polymerization of this compound

The polymerization of this compound can be achieved through two primary methods: thermal polymerization and transition metal-catalyzed polymerization. The choice of method will influence the final properties of the polymer.

Thermal Polymerization

Thermal polymerization proceeds via a free-radical mechanism, leading to a highly cross-linked and robust network structure. This method is often preferred for its simplicity and the excellent thermal stability of the resulting polymer. The polymerization mechanism is complex, involving the formation of diradical species that initiate chain growth.[3]

Diagram of Thermal Polymerization Workflow

G A This compound (Monomer) B Degassing (Vacuum/Inert Gas Cycles) A->B Removal of Oxygen C Curing (Programmed Heating) B->C 180-250°C D Post-Curing (High Temperature) C->D >250°C E Poly(this compound) (Thermoset Polymer) D->E

Caption: General workflow for the thermal polymerization of this compound.

Protocol 2: Thermal Polymerization

Materials:

  • This compound monomer

  • High-temperature resistant mold (e.g., aluminum or stainless steel)

  • Mold release agent

  • Programmable oven or furnace with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation:

    • Thoroughly clean and dry the mold.

    • Apply a thin, even layer of a suitable high-temperature mold release agent.

    • Carefully melt the this compound monomer (if solid at room temperature) at the lowest possible temperature to avoid premature polymerization.

  • Monomer Degassing:

    • Pour the molten monomer into the prepared mold.

    • Place the mold in a vacuum oven and degas the monomer under vacuum at a slightly elevated temperature (e.g., 60-80°C) for at least one hour to remove any dissolved gases, particularly oxygen, which can inhibit polymerization.

  • Curing:

    • Backfill the oven with an inert gas (nitrogen or argon).

    • Program the oven for a staged curing cycle. A typical cycle might be:

      • Heat to 180°C and hold for 2 hours.

      • Ramp to 200°C and hold for 2 hours.

      • Ramp to 220°C and hold for 2 hours.

      • Ramp to 250°C and hold for 4 hours.

    • Note: The exact curing profile should be optimized based on the desired properties and the thickness of the part.

  • Post-Curing:

    • For applications requiring maximum thermal stability, a post-curing step at a higher temperature (e.g., 280-300°C) for 2-4 hours can be beneficial to ensure complete reaction of the ethynyl groups.

  • Cooling and Demolding:

    • Allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the polymer.

    • Carefully demold the cured poly(this compound) part.

Rhodium-Catalyzed Polymerization

Rhodium-based catalysts, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), are highly effective for the polymerization of arylacetylenes.[4] This method often proceeds under milder conditions than thermal polymerization and can offer better control over the polymer structure, potentially leading to polymers with higher molecular weights and different microstructures before cross-linking. The mechanism typically involves the insertion of the alkyne into a rhodium-hydride or rhodium-acetylide bond.

Diagram of Rhodium-Catalyzed Polymerization Workflow

G A This compound (Monomer) D Polymerization (Inert Atmosphere, RT to 60°C) A->D B [Rh(nbd)Cl]2 Catalyst B->D C Anhydrous Solvent (e.g., Toluene) C->D E Precipitation & Purification D->E F Poly(this compound) (Soluble Prepolymer) E->F G Thermal Curing F->G H Cross-linked Polymer G->H

Caption: Workflow for rhodium-catalyzed polymerization followed by thermal curing.

Protocol 3: Rhodium-Catalyzed Polymerization

Materials:

  • This compound monomer

  • [Rh(nbd)Cl]₂ catalyst

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Methanol (for precipitation)

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Reaction Setup:

    • In a glovebox or under an argon atmosphere using a Schlenk line, add the [Rh(nbd)Cl]₂ catalyst to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add the anhydrous, degassed solvent to dissolve the catalyst.

  • Polymerization:

    • In a separate flask, dissolve the this compound monomer in the anhydrous, degassed solvent.

    • Transfer the monomer solution to the catalyst solution via cannula.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C). The polymerization is often rapid and may be accompanied by a color change and an increase in viscosity.

    • Monitor the reaction by periodically taking small aliquots and precipitating the polymer to check for conversion.

  • Isolation of the Prepolymer:

    • Once the desired conversion is reached, pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

    • Collect the polymer by filtration, wash thoroughly with fresh methanol, and dry under vacuum to a constant weight.

  • Curing of the Prepolymer:

    • The resulting soluble prepolymer can be dissolved in a suitable solvent and cast into films or used to impregnate fibers.

    • The prepolymer is then thermally cured using a similar procedure as described in Protocol 2 to obtain the final cross-linked, high-performance polymer.

Part 3: Characterization and Properties

The resulting poly(this compound) should be characterized to determine its structure, thermal stability, and mechanical and dielectric properties.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the ethynyl C≡C-H stretching at ~3300 cm⁻¹ and the C≡C stretching at ~2100 cm⁻¹, confirming polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR can be used to characterize the cross-linked polymer structure.

Thermal Properties
  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. The 5% weight loss temperature (Td5) in an inert atmosphere is a key metric. For related poly(silylene arylacetylenes), Td5 values are often above 478°C.[1][5]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to study the curing exotherm of the monomer or prepolymer.

Mechanical and Dielectric Properties

The performance of poly(this compound) in demanding applications is dictated by its mechanical and dielectric properties. While specific data for this exact polymer is not widely available, data from analogous poly(arylacetylene) systems provide valuable insights.

PropertyTypical Range for Poly(arylacetylenes)Test Method
Flexural Strength > 75 MPaASTM D790
Dielectric Constant 2.5 - 3.5 (at high frequencies)ASTM D150
Dielectric Loss < 0.01 (at high frequencies)ASTM D150
Td5 (in N₂) > 450 °CTGA

Causality Behind Properties:

  • High Thermal Stability: The high degree of cross-linking and the aromatic nature of the polymer backbone result in exceptional thermal and oxidative stability.[3]

  • Good Mechanical Properties: The rigid aromatic structure provides high strength and modulus. The incorporation of flexible ether linkages from the phenoxy group can enhance toughness compared to more rigid poly(phenylacetylenes).[5]

  • Low Dielectric Constant and Loss: The non-polar nature of the hydrocarbon backbone leads to a low dielectric constant and low dielectric loss, making these materials suitable for high-frequency applications. The introduction of fluorine-containing groups in related systems has been shown to further reduce the dielectric constant.[6]

Safety and Handling

  • Monomer: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

  • Reagents: The reagents used in the synthesis and polymerization, such as triethylamine, THF, and rhodium catalysts, have their own specific hazards. Consult the Safety Data Sheets (SDS) for each chemical before use.

  • Polymerization: Thermal polymerization involves high temperatures and should be conducted in an oven with appropriate safety features. Catalytic polymerization should be performed under an inert atmosphere, as the catalysts can be air-sensitive.

References

Application Notes and Protocols: 1-Ethynyl-3-phenoxybenzene as a Versatile Building Block for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Ethynyl-3-phenoxybenzene in Organic Electronics

The field of organic electronics, which utilizes carbon-based materials in electronic devices, has witnessed exponential growth, driven by the promise of flexible, lightweight, and cost-effective technologies.[1][2] At the heart of this revolution lies the design and synthesis of novel organic semiconductors with tailored properties.[3] this compound emerges as a particularly compelling building block for such materials. Its unique molecular architecture, featuring a terminal alkyne group ripe for polymerization and a bulky, electronically-influential phenoxy substituent at the meta position of the phenyl ring, offers a versatile platform for creating a new generation of organic electronic materials.

The phenoxy group imparts several desirable characteristics. It enhances solubility, a crucial factor for solution-processable fabrication techniques like printing, which significantly lowers manufacturing costs.[4] Furthermore, the phenoxy substituent can influence the electronic properties and solid-state packing of the resulting polymers, thereby tuning their performance in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[5][6] The meta-linkage, in contrast to the more common para-linkage, introduces a "kink" in the polymer backbone, which can disrupt extensive π-stacking and potentially lead to materials with unique photophysical properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging this compound for the synthesis of advanced organic electronic materials. We will delve into the fundamental synthetic methodologies, provide detailed experimental protocols, discuss characterization techniques, and explore the potential applications of the resulting polymers.

Synthetic Pathways: Harnessing the Reactivity of the Ethynyl Group

The terminal alkyne functionality of this compound is the linchpin for its polymerization into π-conjugated systems. Two primary catalytic cross-coupling reactions are particularly well-suited for this purpose: the Sonogashira coupling and the Glaser-Hay coupling.

Sonogashira Coupling: Precision in Polymer Synthesis

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes.[3][7] This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of well-defined poly(arylene ethynylene)s (PAEs).[8][9]

Mechanism of Sonogashira Coupling

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles for palladium and copper.[3] The palladium catalyst facilitates the oxidative addition of an aryl halide, while the copper co-catalyst activates the terminal alkyne. Transmetalation between the copper acetylide and the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) species.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)-X(L2) pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 R-Pd(II)-C≡CR'(L2) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination (R-C≡CR') cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex1 To Transmetalation alkyne H-C≡CR' cu_acetylentide cu_acetylentide base Base caption Figure 1: Simplified mechanism of Sonogashira cross-coupling.

Caption: Figure 1: Simplified mechanism of Sonogashira cross-coupling.

Glaser-Hay Coupling: A Direct Route to Poly(diacetylene)s

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes, typically catalyzed by a copper(I) salt in the presence of a bidentate amine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, often air or oxygen.[10][11] This reaction provides a direct route to conjugated 1,3-diynes and can be adapted for the synthesis of poly(diarylenediacetylene)s.[12]

Mechanism of Glaser-Hay Coupling

The mechanism is believed to involve the formation of a copper(I) acetylide intermediate. Two of these intermediates then undergo oxidative coupling to form the diyne and regenerate a reduced copper species, which is subsequently re-oxidized by the external oxidant to complete the catalytic cycle.

Glaser_Hay_Mechanism cluster_main Glaser-Hay Coupling alkyne 2 R-C≡C-H cu_acetylide 2 [R-C≡C-Cu(I)] alkyne->cu_acetylide Formation of Copper Acetylide (Cu(I) catalyst, Base) diyne R-C≡C-C≡C-R cu_acetylide->diyne Oxidative Coupling cu_reduced 2 Cu(0) cu_acetylide->cu_reduced Reduction cu_oxidized 2 Cu(I) cu_reduced->cu_oxidized Re-oxidation oxidant Oxidant (O2) caption Figure 2: Simplified mechanism of Glaser-Hay coupling.

Caption: Figure 2: Simplified mechanism of Glaser-Hay coupling.

Experimental Protocols

The following protocols provide a starting point for the synthesis and characterization of polymers derived from this compound. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent side reactions and ensure reproducibility.

Protocol 1: Synthesis of Poly(3-phenoxy-phenylene ethynylene) via Glaser-Hay Coupling

This protocol is adapted from the synthesis of a structurally related polymer, poly(1-ethynyl-4-phenoxybenzene).[13]

Materials:

  • This compound (monomer)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Anhydrous pyridine

  • Methanol

  • Chloroform

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.15 mmol) in anhydrous pyridine (20 mL) under a nitrogen atmosphere.

  • In a separate flask, prepare the catalyst solution by dissolving CuCl (0.051 g, 0.515 mmol) and TMEDA (0.060 g, 0.515 mmol) in anhydrous pyridine (5 mL).

  • Add the catalyst solution to the monomer solution dropwise with vigorous stirring.

  • Bubble dry air or oxygen through the reaction mixture for 24 hours at room temperature. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After 24 hours, precipitate the polymer by pouring the reaction mixture into an excess of methanol (200 mL).

  • Collect the polymer precipitate by filtration, wash thoroughly with methanol to remove residual catalyst and unreacted monomer.

  • Dissolve the polymer in a minimal amount of chloroform and re-precipitate it in methanol to further purify.

  • Dry the resulting polymer under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H and ¹³C NMR: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).[5][14]

  • FT-IR Spectroscopy: To confirm the disappearance of the terminal alkyne C-H stretch and the formation of the polymer backbone.

Protocol 2: Synthesis of a Copolymer via Sonogashira Coupling

This protocol describes the synthesis of a copolymer of this compound and a dihaloarene, a common strategy to tune the electronic properties of the resulting material.

Materials:

  • This compound (monomer)

  • 1,4-Diiodobenzene (comonomer)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Anhydrous diisopropylamine (DIPA)

  • Methanol

Procedure:

  • To a flame-dried Schlenk flask, add this compound (0.97 g, 5.0 mmol), 1,4-diiodobenzene (1.65 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (0.035 g, 0.05 mmol), CuI (0.019 g, 0.1 mmol), and PPh₃ (0.052 g, 0.2 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (30 mL) and anhydrous DIPA (15 mL) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 48 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it into an excess of methanol (300 mL) to precipitate the polymer.

  • Filter the polymer and wash with methanol.

  • Purify the polymer by Soxhlet extraction with methanol for 24 hours to remove catalyst residues and oligomers.

  • Dry the polymer under vacuum at 50 °C.

Sonogashira_Polymerization_Workflow start Start reactants Combine Monomers, Catalysts, and Solvents in Schlenk Flask start->reactants inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N2) reactants->inert_atm reaction Heat and Stir at 70°C for 48h inert_atm->reaction precipitation Precipitate Polymer in Methanol reaction->precipitation filtration Filter and Wash Polymer precipitation->filtration purification Soxhlet Extraction with Methanol filtration->purification drying Dry Polymer Under Vacuum purification->drying end End drying->end caption Figure 3: Workflow for Sonogashira polymerization.

Caption: Figure 3: Workflow for Sonogashira polymerization.

Characterization of Poly(3-phenoxy-phenylene ethynylene)s

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and to evaluate their potential for specific applications.

Photophysical Properties

The photophysical properties of conjugated polymers are central to their function in optoelectronic devices.

  • UV-Vis Absorption Spectroscopy: This technique is used to determine the electronic absorption spectrum of the polymer, providing information about the π-π* transitions of the conjugated backbone. The absorption maximum (λ_max) is indicative of the extent of conjugation.

  • Photoluminescence (PL) Spectroscopy: PL spectroscopy reveals the emission properties of the polymer. The emission maximum (λ_em) and the fluorescence quantum yield are critical parameters for applications in OLEDs.[5][15]

Table 1: Photophysical Data for a Structurally Related Polymer, Poly(1-ethynyl-4-phenoxybenzene) [13]

PropertyValue
Absorption Maximum (λ_max)352 nm
Photoluminescence Maximum (λ_em)453 nm
Photon Energy at λ_em2.74 eV
Band Gap3.02 eV

Note: These values are for the para-substituted isomer and may differ for the meta-substituted polymer synthesized from this compound.

Electrochemical Properties and Energy Levels

The electrochemical properties of the polymers determine their charge injection and transport characteristics.

  • Cyclic Voltammetry (CV): CV is a powerful technique to determine the oxidation and reduction potentials of the polymer. From these values, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[16] These energy levels are crucial for designing efficient multilayer devices, as they dictate the energy barriers for charge injection from the electrodes.[12]

Table 2: Representative HOMO/LUMO Energy Levels for Poly(arylene ethynylene)s

Polymer TypeHOMO (eV)LUMO (eV)Reference
Anthracene-containing PAE-5.4 to -5.6-2.8 to -3.0
Thiophene-containing PAE-5.2 to -5.5-3.1 to -3.4

Note: The exact HOMO/LUMO levels for poly(3-phenoxy-phenylene ethynylene) would need to be determined experimentally. The phenoxy group is expected to influence these values.

Charge Transport Properties

The ability of a material to transport charge carriers (holes and electrons) is a key performance metric for organic semiconductors. While experimental determination of charge carrier mobility often requires device fabrication (e.g., in an OFET configuration), computational methods can provide valuable insights. Density Functional Theory (DFT) calculations can be used to model the crystal structure of the polymer and predict its charge transport properties based on Marcus theory.[5] For poly(arylene ethynylene)s, the presence of side chains, such as the phenoxy group, can significantly influence interchain packing and, consequently, the electronic coupling between polymer chains, which is a key factor in determining charge mobility.[5]

Applications in Organic Electronic Devices

The unique combination of solution processability, tunable electronic properties, and good photoluminescence makes polymers derived from this compound promising candidates for a range of organic electronic applications.

  • Organic Light-Emitting Diodes (OLEDs): The blue to green emission observed in many poly(arylene ethynylene)s makes them suitable for use as the emissive layer in OLEDs.[5] The high fluorescence quantum yields of some PAEs are particularly advantageous for achieving high device efficiency.

  • Organic Field-Effect Transistors (OFETs): The charge transport properties of these polymers make them potential candidates for the active semiconductor layer in OFETs. The solution processability allows for the fabrication of large-area and flexible transistor arrays.

  • Organic Photovoltaics (OPVs): While many PAEs have relatively large band gaps, they can be used as electron-donating materials in bulk heterojunction solar cells when blended with a suitable electron acceptor.[5]

  • Chemosensors and Biosensors: The fluorescence of poly(arylene ethynylene)s can be quenched or enhanced in the presence of certain analytes, making them attractive materials for chemical and biological sensing applications.[9]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel organic electronic materials. Its unique structure allows for the creation of solution-processable, π-conjugated polymers with tunable photophysical and electronic properties. The synthetic methodologies of Sonogashira and Glaser-Hay coupling provide robust and adaptable routes to a wide range of poly(arylene ethynylene)s and related structures. Through careful molecular design and characterization, researchers can harness the potential of this compound to develop next-generation organic electronic devices with enhanced performance and functionality.

References

Application of 1-Ethynyl-3-phenoxybenzene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Arylacetylene Monomer

1-Ethynyl-3-phenoxybenzene, a unique arylacetylene monomer, is emerging as a critical building block in the synthesis of high-performance polymers. Its molecular architecture, featuring a reactive ethynyl group for polymerization and a flexible phenoxy linkage, imparts a desirable combination of processability, thermal stability, and tailored dielectric properties to the resulting materials. This guide provides an in-depth exploration of the applications of this compound in materials science, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and advanced materials. We will delve into its utility in creating both high molecular weight thermoplastics through catalytic polymerization and robust thermosetting resins via thermal curing, highlighting the structure-property relationships that govern its performance.

Chapter 1: The Dual Nature of this compound: Thermoplastic and Thermoset Applications

The core value of this compound lies in its versatility to form two distinct classes of polymers: linear, high molecular weight thermoplastics and cross-linked, high-performance thermosets. This dual applicability stems from the reactivity of the terminal acetylene group, which can be controlled through different polymerization techniques.

High-Performance Thermoplastics via Rhodium-Catalyzed Polymerization

The synthesis of high molecular weight, soluble poly(this compound) is achievable through transition metal catalysis, with rhodium-based catalysts being particularly effective for the polymerization of substituted acetylenes. This approach allows for the creation of linear polymers with a conjugated backbone, leading to materials with interesting optical and electronic properties. The presence of the bulky phenoxy side group enhances the polymer's solubility and processability, a common challenge with rigid-rod polymers.

dot

Thermoplastic_Polymerization Monomer This compound Catalyst Rhodium Catalyst ([Rh(nbd)Cl]₂ / Et₃N) Monomer->Catalyst Initiation Polymer High Molecular Weight Poly(this compound) (Thermoplastic) Catalyst->Polymer Polymerization

Caption: Rhodium-catalyzed polymerization of this compound.

High-Temperature Thermosets via Thermal Curing

Upon heating, the ethynyl groups of this compound can undergo a complex series of addition reactions, leading to the formation of a highly cross-linked, aromatic network. This process, known as thermal curing, transforms the monomer into a rigid thermosetting resin with exceptional thermal and oxidative stability. These thermosets are prime candidates for applications demanding high performance under extreme conditions, such as in aerospace composites and electronic packaging. A study on the bulk thermal polymerization of (3-phenoxyphenyl)acetylene, another name for this monomer, has provided valuable insights into its cure kinetics, revealing a process that can be tailored by controlling the temperature and time.[1]

Thermoset_Curing Monomer This compound Heat Thermal Energy (Δ) Monomer->Heat Activation Thermoset Cross-linked Poly(this compound) (Thermoset) Heat->Thermoset Curing

References

The Strategic Application of 1-Ethynyl-3-phenoxybenzene in the Synthesis of Bioactive Molecules: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient and successful research. 1-Ethynyl-3-phenoxybenzene has emerged as a significant building block in this regard, offering a unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties. Its terminal alkyne functionality serves as a versatile handle for a variety of powerful coupling reactions, while the phenoxybenzene moiety can engage in crucial interactions within the binding pockets of numerous enzymes, particularly kinases.[1][2] This technical guide provides an in-depth exploration of the strategic use of this compound in the synthesis of bioactive molecules, with a focus on practical application notes and detailed experimental protocols for key synthetic transformations.

Core Synthetic Strategies: Harnessing the Power of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is the key to its utility. Two of the most powerful and widely employed reactions for its elaboration are the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds with Precision

The Sonogashira reaction is a robust and highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is instrumental in the construction of a wide array of conjugated systems found in many biologically active compounds, including numerous kinase inhibitors.[4]

Causality Behind Experimental Choices: The Sonogashira coupling typically employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, increasing its acidity and promoting the formation of a copper acetylide intermediate.[3] The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and preventing undesirable side reactions, such as the homocoupling of the alkyne.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, aryl halide, and copper(I) iodide in a reaction vessel. B Add palladium catalyst and ligand under an inert atmosphere (e.g., Argon). A->B C Introduce degassed solvent and base (e.g., triethylamine or diisopropylamine). B->C D Heat the reaction mixture to the desired temperature (e.g., 50-80 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and filter off any solids. E->F G Extract the product with an organic solvent. F->G H Purify the product by column chromatography. G->H

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of a Substituted Aryl Alkyne via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a heteroaryl bromide, a common step in the synthesis of kinase inhibitors.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Bromide (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the aryl or heteroaryl bromide (1.1 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF, followed by triethylamine (3.0 equiv) and this compound (1.0 equiv).

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

Parameter Typical Range/Value Rationale
Palladium Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Copper(I) Iodide Loading 2-10 mol%Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine, DiisopropylamineActs as a scavenger for the hydrogen halide byproduct and maintains a basic environment.
Solvent THF, DMF, AcetonitrileMust be anhydrous and degassed to prevent catalyst deactivation.
Temperature Room Temperature to 80 °CDependent on the reactivity of the aryl halide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Building Bioactive Triazoles

The CuAAC reaction is the quintessential "click" reaction, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[7] These triazole moieties are not merely linkers; they are often found to be bioisosteres of amide bonds and can participate in hydrogen bonding and other favorable interactions with biological targets, making them prevalent in a wide range of bioactive molecules.[8][9]

Causality Behind Experimental Choices: The CuAAC reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[10] The reaction is typically performed in a mixture of solvents, including water, which can accelerate the reaction rate. The choice of ligand can also influence the reaction efficiency and protect the catalyst from oxidation.

Experimental Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and the azide in a suitable solvent (e.g., t-BuOH/H₂O). D Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A->D B Prepare a fresh solution of sodium ascorbate in water. C Prepare a solution of copper(II) sulfate pentahydrate in water. E Stir the reaction at room temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Dilute the reaction mixture with water. F->G H Extract the product with an organic solvent. G->H I Purify the product by crystallization or column chromatography. H->I

Caption: Generalized workflow for a CuAAC "click" reaction.

Detailed Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol provides a general method for the CuAAC reaction between this compound and an organic azide, a versatile route to novel bioactive compounds.[11]

Materials:

  • This compound (1.0 equiv)

  • Organic Azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the organic azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equiv).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 equiv).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

Parameter Typical Range/Value Rationale
Copper(II) Sulfate Loading 1-10 mol%Catalyzes the cycloaddition reaction.
Sodium Ascorbate Loading 2-20 mol%Reduces Cu(II) to the active Cu(I) species.
Solvent System t-BuOH/H₂O, DMF, DMSOA mixture of organic solvent and water is often optimal.
Temperature Room TemperatureThe reaction is typically highly efficient at ambient temperature.

Applications in the Synthesis of Kinase Inhibitors

The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors. Many potent kinase inhibitors feature a core heterocyclic structure (e.g., quinazoline, pyrimidine) linked to a substituted aryl group, a structural motif that can be readily assembled using the Sonogashira coupling.[12][13] The phenoxybenzene moiety can then occupy the solvent-exposed region of the ATP-binding pocket, providing opportunities for further functionalization to enhance potency and selectivity.

For instance, in the synthesis of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors, this compound can be coupled to a functionalized pyrimidine or quinazoline core.[14][15][16] The resulting molecule can then be further elaborated to introduce additional binding elements, leading to highly potent and selective inhibitors.

Kinase Target Bioactive Molecule Class Synthetic Strategy Key Bioactivity Data (Example IC₅₀)
EGFR Pyrido[2,3-d]pyrimidinesSonogashira coupling of this compound with a halogenated pyrido[2,3-d]pyrimidine core.0.093 µM (for a representative compound)[14]
VEGFR-2 Indole-2-one derivativesCuAAC reaction of an azido-functionalized indole-2-one with this compound.26.38 nM (for a representative compound)[17]
PI3K 3-Ethynyl-1H-indazolesSonogashira coupling of a protected 3-iodo-1H-indazole with this compound.Low micromolar inhibition[18]

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound has firmly established itself as a valuable and versatile building block in the synthesis of bioactive molecules. Its synthetic accessibility and the predictable reactivity of its terminal alkyne group, particularly in Sonogashira and CuAAC reactions, provide medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The inherent drug-like properties of the phenoxybenzene moiety further enhance its appeal. As the quest for novel and more effective therapeutics continues, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of the next generation of medicines.

References

Troubleshooting & Optimization

Improving yield and purity of 1-Ethynyl-3-phenoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethynyl-3-phenoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable synthetic building block. Here, we address common challenges through a troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and authoritative literature.

Synthetic Overview: A Common Pathway

The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of the diaryl ether backbone, followed by the introduction of the ethynyl group using a palladium-catalyzed cross-coupling reaction. The most prevalent and robust method for the second step is the Sonogashira coupling.[1][2] This guide will focus on troubleshooting this critical C-C bond formation step.

A common synthetic route involves the Ullmann condensation to form the 1-halo-3-phenoxybenzene precursor, followed by a Sonogashira coupling with a protected alkyne like trimethylsilylacetylene (TMSA), and subsequent deprotection.

G cluster_0 Step 1: Diaryl Ether Formation (Ullmann Condensation) cluster_1 Step 2: C-C Bond Formation (Sonogashira Coupling) cluster_2 Step 3: Deprotection A 3-Iodophenol C 1-Iodo-3-phenoxybenzene A->C Cu(II) or Cu(I) catalyst Base (e.g., Cs2CO3) Toluene or DMF B Benzeneboronic Acid or Phenyl Halide B->C E 1-(Trimethylsilylethynyl)-3-phenoxybenzene C->E Pd catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) co-catalyst (e.g., CuI) Amine Base (e.g., TEA, DIPEA) D Trimethylsilylacetylene (TMSA) D->E F This compound (Final Product) E->F Base (e.g., K2CO3 in MeOH) or Fluoride source (e.g., TBAF) G start Low or No Product Yield q1 Is the reaction setup strictly anaerobic? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Are catalysts (Pd & Cu) and base fresh and pure? a1_yes->q2 sol1 Action: Degas solvents thoroughly. Use Schlenk line or glovebox. a1_no->sol1 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   q3 Is the reaction temperature and time sufficient? a2_yes->q3 sol2 Action: Use fresh Pd catalyst, pure (white) CuI, and distilled amine base. a2_no->sol2 a3_yes Yes q3->a3_yes   a3_no No q3->a3_no   end_node Consider alternative catalyst/ ligand system (e.g., XPhos) or a different solvent. q3->end_node sol3 Action: Increase temperature (especially for Ar-Br/Cl). Increase reaction time. a3_no->sol3 Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle pd_start Pd(0)L₂ pd_oa Oxidative Addition pd_complex1 Ar-Pd(II)L₂-X pd_oa->pd_complex1 Ar-X pd_tm Transmetalation pd_complex1->pd_tm pd_complex2 Ar-Pd(II)L₂-C≡CR pd_tm->pd_complex2 Cu-C≡CR pd_re Reductive Elimination pd_complex2->pd_re product Ar-C≡CR pd_re->product product->pd_start cu_start CuX cu_pi π-Alkyne Complex cu_start->cu_pi H-C≡CR cu_acetylide Cu-C≡CR cu_pi->cu_acetylide Base cu_acetylide->pd_tm cu_acetylide->cu_start h_base H-Base⁺X⁻ cu_acetylide->h_base base Base (e.g., Et₃N)

References

Technical Support Center: Optimization of Sonogashira Coupling for 3-Phenoxyphenylacetylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 3-phenoxyphenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] However, its success is highly dependent on the careful optimization of reaction conditions. This document provides a structured approach to overcoming common challenges encountered during the synthesis of products derived from 3-phenoxyphenylacetylene.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the Sonogashira coupling of 3-phenoxyphenylacetylene, providing explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: My Sonogashira coupling reaction with 3-phenoxyphenylacetylene is resulting in a very low yield or no product at all. What are the primary factors to investigate?

Answer:

Low or non-existent yields in a Sonogashira coupling can be attributed to several factors. A systematic troubleshooting approach is recommended, starting with the integrity of your reagents and catalysts, followed by a review of the reaction conditions.[3][4]

1. Catalyst and Reagent Integrity:

  • Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to air and can decompose, often appearing as a black precipitate known as "palladium black".[3] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) species.[3]

    • Recommendation: Use a fresh, high-quality palladium catalyst. If you suspect decomposition, consider opening a new bottle or using a recently purchased batch.

  • Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is susceptible to oxidation, which can inhibit the reaction.

    • Recommendation: Use freshly opened or recently purchased CuI for optimal results.[3][4]

  • Reagent Purity: Impurities present in the 3-phenoxyphenylacetylene, the aryl halide, the solvent, or the base can act as catalyst poisons.[3]

    • Recommendation: Ensure all reagents are of high purity. If necessary, purify your starting materials before use.

  • Base Quality: The amine base is crucial for the deprotonation of the alkyne and must be anhydrous.[3][5] Oxidized or wet amine bases are a common cause of reaction failure.[3]

    • Recommendation: Consider distilling the amine base prior to use to ensure it is free of water and oxidative impurities.

2. Reaction Conditions:

  • Inert Atmosphere: The Sonogashira reaction, and particularly the palladium catalyst, is sensitive to oxygen.[3][4] Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1][3][6]

    • Recommendation: It is critical to thoroughly degas your solvent and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3][4]

  • Solvent Choice: The solvent must be capable of dissolving all reaction components.[3] Common choices include THF, DMF, and toluene.[3] However, the solvent can significantly impact the reaction rate and yield.[7] For instance, DMF has been reported to slow down certain Sonogashira reactions.[3][7]

    • Recommendation: If you are experiencing issues, consider screening different anhydrous, degassed solvents.

  • Appropriate Base: An amine base is required to deprotonate the terminal alkyne.[1][4] Triethylamine and diisopropylamine are commonly used.[3][4] The choice and amount of base can significantly affect the yield.[5]

    • Recommendation: Ensure the base is dry and used in an appropriate excess. For challenging substrates, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ might be more effective.[8]

  • Optimal Temperature: While many Sonogashira couplings proceed at room temperature, some substrates, particularly less reactive aryl bromides or chlorides, may require heating.[3][4][9] However, excessively high temperatures can lead to catalyst decomposition.[3]

    • Recommendation: If your reaction is sluggish at room temperature, try gentle heating. Monitor the reaction closely for any signs of catalyst decomposition.

Issue 2: Formation of Alkyne Homocoupling (Glaser Coupling) Product

Question: I am observing a significant amount of a byproduct that I suspect is the dimer of 3-phenoxyphenylacetylene. How can I minimize this side reaction?

Answer:

The formation of alkyne dimers, a reaction known as Glaser-Hay coupling, is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[1][3][6][10]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling side reaction.[3][4]

    • Recommendation: Employ rigorous techniques to exclude oxygen, such as multiple freeze-pump-thaw cycles for degassing the solvent and using Schlenk line techniques or a glovebox.[3] Some studies suggest that using a hydrogen gas atmosphere diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[11][12]

  • Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help to decrease the rate of homocoupling.[3]

    • Recommendation: Titrate the amount of CuI to the lowest effective concentration.

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[1][8] This approach often requires a more active palladium catalyst system and may necessitate higher temperatures or longer reaction times.[8]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture is turning black, and I see a precipitate forming. What is causing this, and how can I prevent it?

Answer:

The formation of a black precipitate, commonly referred to as "palladium black," is an indication of the decomposition of the palladium catalyst.[3] This is a common issue that leads to a loss of catalytic activity and, consequently, a lower yield.

Causes and Prevention of Catalyst Decomposition:

  • Presence of Oxygen: As mentioned previously, maintaining a strict inert atmosphere is crucial for the stability of the Pd(0) catalyst.[3]

  • Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst.[3]

    • Recommendation: Use high-purity reagents and anhydrous, degassed solvents.

  • Excessively High Temperatures: While heating can be necessary for less reactive substrates, excessively high temperatures can accelerate the rate of catalyst decomposition.[3]

    • Recommendation: If heating is required, do so cautiously and monitor the reaction for any visual changes.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst. For challenging substrates, the use of bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[2][3][8]

    • Recommendation: If you are using a standard ligand like PPh₃ and observing decomposition, consider switching to a more specialized ligand such as cataCXium A or sXPhos, especially when working with less reactive aryl chlorides.[8]

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a Sonogashira coupling reaction?

A1: A typical Sonogashira coupling reaction requires four main components: a terminal alkyne (in this case, 3-phenoxyphenylacetylene), an aryl or vinyl halide, a palladium catalyst (usually a palladium(0) complex), and a copper(I) co-catalyst.[1][4][13] Additionally, a base, typically an amine like triethylamine or diisopropylamine, is necessary to deprotonate the alkyne.[1][4][5]

Q2: My reaction is not working at all. What are the most critical initial checks?

A2: When a Sonogashira reaction fails completely, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction conditions.[4] First, ensure that your palladium catalyst and copper co-catalyst are active and have not degraded.[4] Second, it is crucial to use anhydrous and anaerobic conditions, as oxygen can lead to the undesired Glaser-type homocoupling of the alkyne.[4] Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[3][4]

Q3: What is the reactivity order for aryl halides in the Sonogashira coupling?

A3: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general reactivity trend from most to least reactive is: I > OTf > Br >> Cl.[1] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[1][4] Aryl chlorides are generally the least reactive and often require more specialized catalysts and higher temperatures.[8][14]

Q4: Can I run a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][4] These reactions may require adjustments to the catalyst system, such as using more electron-rich and bulky phosphine ligands, and potentially higher reaction temperatures.[8]

Experimental Protocols

General Procedure for Sonogashira Coupling of 3-Phenoxyphenylacetylene with an Aryl Halide

This protocol is a general guideline and may require optimization based on the specific aryl halide used.

  • Preparation of the Reaction Vessel: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), 3-phenoxyphenylacetylene (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.05 eq), and copper(I) iodide (0.025-0.1 eq).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) to the flask, followed by the addition of a dry amine base (e.g., diisopropylamine or triethylamine; 2-7 eq) via syringe.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove the catalyst residues.[15][16] The filtrate can then be washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.[15][16][17]

Data Presentation: Recommended Reaction Parameters
ParameterRecommended RangeNotes
Palladium Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for less reactive halides.
Copper(I) Iodide Loading 0.25 - 20 mol%Lower loadings can help minimize homocoupling.[3][18]
3-Phenoxyphenylacetylene 1.1 - 1.5 equivalentsA slight excess is typically used to ensure complete consumption of the aryl halide.
Base 2 - 7 equivalentsAmine bases should be anhydrous. Inorganic bases can also be used.[5][15]
Temperature Room Temperature to 100°CDependent on the reactivity of the aryl halide.[6][9]
Solvent THF, DMF, Toluene, AminesMust be anhydrous and degassed.[3][7]

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Alkyne-Pd(II) Complex Alkyne-Pd(II) Complex Transmetalation->Alkyne-Pd(II) Complex Reductive\nElimination Reductive Elimination Alkyne-Pd(II) Complex->Reductive\nElimination Product Reductive\nElimination->Pd(0)L2 Cu(I)X Cu(I)X Alkyne\nDeprotonation Alkyne Deprotonation Cu(I)X->Alkyne\nDeprotonation R-C≡C-H, Base Copper\nAcetylide Copper Acetylide Alkyne\nDeprotonation->Copper\nAcetylide Copper\nAcetylide->Transmetalation Transfers Alkyne

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Check Catalyst and Reagent Integrity (Freshness, Purity) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Inert Atmosphere, Solvent, Base, Temp) Check_Catalyst->Check_Conditions Decomposition Observe Catalyst Decomposition? (Black Precipitate) Check_Conditions->Decomposition Homocoupling Significant Homocoupling? Decomposition->Homocoupling No Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Decomposition->Optimize_Ligand Yes Improve_Inert Improve Inert Atmosphere Technique Decomposition->Improve_Inert Yes Optimize_Temp Optimize Temperature (Gentle Heating) Homocoupling->Optimize_Temp No Copper_Free Consider Copper-Free Conditions Homocoupling->Copper_Free Yes Success Improved Yield Optimize_Ligand->Success Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Base Screen Bases (Strength, Equivalents) Optimize_Solvent->Optimize_Base Optimize_Base->Success Copper_Free->Success Improve_Inert->Success

Caption: A decision tree for troubleshooting low yields in Sonogashira couplings.

References

Preventing homocoupling in reactions with 1-Ethynyl-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethynyl-3-phenoxybenzene. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use in cross-coupling reactions. Our primary focus is on preventing the undesired formation of the homocoupled diyne byproduct, a critical step for ensuring high yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a frequent issue with this compound?

A1: Homocoupling, often referred to as dimerization, is an undesired side reaction where two molecules of a terminal alkyne, such as this compound, react to form a symmetric 1,3-diyne.[1] In this specific case, the byproduct formed is 1,6-di(3-phenoxyphenyl)hexa-1,5-diyne.

This reaction is mechanistically known as the Glaser or Hay coupling and is primarily driven by the presence of a copper(I) catalyst and an oxidant, which is often atmospheric oxygen.[2][3][4] The process involves the deprotonation of the terminal alkyne to form a copper(I) acetylide intermediate.[3] This intermediate then undergoes oxidative dimerization to yield the 1,3-diyne byproduct.[2][3] Because many standard cross-coupling protocols, like the Sonogashira reaction, traditionally use a Cu(I) co-catalyst, conditions are inadvertently created that favor this unwanted pathway, leading to reduced yields of the desired cross-coupled product and complicating purification.[5]

Q2: I'm observing significant diyne byproduct in my Sonogashira reaction. What is the most common cause and my first troubleshooting step?

A2: The most prevalent cause of excessive homocoupling in a standard Sonogashira reaction is the presence of dissolved oxygen in the reaction mixture.[6][7] The Glaser homocoupling mechanism is an oxidative process that relies on the oxidation of the active Cu(I) species to Cu(II).[6] Oxygen from the air serves as a highly efficient oxidant for this process.

Your first and most critical troubleshooting step is to rigorously evaluate and improve your inert atmosphere technique.

  • Solvent Degassing: Ensure all solvents, including amine bases like triethylamine or diisopropylamine, are thoroughly degassed before use. Standard laboratory solvent purification systems do not remove dissolved oxygen.[6] The preferred methods are performing at least three freeze-pump-thaw cycles or sparging with a high-purity inert gas (Argon or Nitrogen) for a minimum of 30 minutes.

  • Vessel Purging: The reaction flask, containing your aryl halide, palladium catalyst, and copper co-catalyst (before solvent addition), must be evacuated and backfilled with inert gas at least three times.

  • Maintain Positive Pressure: Throughout the entire reaction, maintain a slight positive pressure of inert gas using a balloon or a gas bubbler system to prevent any atmospheric oxygen from leaking into the setup.[6]

Q3: Beyond degassing, what other reaction parameters can I modify to suppress homocoupling?

A3: Several parameters can be optimized to disfavor the kinetics of homocoupling relative to the desired cross-coupling.

  • Slow Addition of Alkyne: A high initial concentration of this compound can favor the statistically more probable homocoupling reaction.[1][8] By adding the alkyne slowly to the reaction mixture over a period of time using a syringe pump, you maintain a low, steady-state concentration, which significantly favors the cross-coupling pathway with the aryl halide.[1]

  • Lowering Reaction Temperature: While Sonogashira reactions with less reactive aryl halides (e.g., bromides) may require heat, elevated temperatures can sometimes accelerate the rate of homocoupling.[9] If yields are poor due to byproduct formation, consider running the reaction at a lower temperature for a longer period. For highly reactive aryl iodides, the reaction can often proceed efficiently at room temperature.[10]

  • Choice of Base and Solvent: The selection of the base and solvent system can have a profound impact. Bulky amine bases like diisopropylamine (DIPA) are sometimes preferred over triethylamine (TEA). In some cases, inorganic bases like Cs₂CO₃ can be effective, particularly in copper-free protocols.[11] Solvents like DMF, THF, or dioxane are commonly used, and solubility of all components is key.[9]

Q4: Should I consider a "copper-free" Sonogashira protocol to eliminate homocoupling?

A4: Yes, switching to a copper-free Sonogashira protocol is one of the most effective strategies to prevent Glaser-type homocoupling.[12][13] Since Cu(I) is the primary catalyst for the undesired dimerization, its removal from the reaction mixture eliminates the primary pathway for this side reaction.[13]

Copper-free protocols typically rely on a more active palladium catalyst system to facilitate the reaction.[14][15] This often involves the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) which promote the catalytic cycle without the need for a copper co-catalyst.[14] While these reactions may sometimes require slightly higher temperatures or longer reaction times compared to their copper-catalyzed counterparts, the significant reduction in homocoupling often leads to a cleaner reaction profile and higher isolated yields of the desired product.[13]

Troubleshooting Guide

This guide addresses specific symptoms you might observe during your experiment and provides a logical path to their resolution.

Symptom / Observation Probable Cause(s) Recommended Solutions & Explanations
High levels (>20%) of homocoupled diyne byproduct detected by TLC/LCMS. 1. Oxygen Contamination: Inadequate degassing of solvents/reagents or leaks in the inert atmosphere setup.[6][7]1. Improve Inert Technique: Implement freeze-pump-thaw cycles for all liquids. Purge the reaction vessel thoroughly. Maintain a positive inert gas pressure throughout the reaction.
2. High Initial Alkyne Concentration: Adding all the this compound at the start of the reaction.[1]2. Employ Slow Addition: Dissolve the alkyne in a degassed solvent and add it to the reaction mixture over 1-2 hours using a syringe pump. This keeps the instantaneous concentration low, favoring cross-coupling.
3. Contaminated Cu(I) Source: The CuI catalyst may be partially oxidized to Cu(II), which can promote homocoupling.[6]3. Verify Reagent Quality: Use a fresh bottle of CuI. A pure Cu(I) source should be off-white or tan; a green or blue tint indicates oxidation and the reagent should be replaced.
Reaction is sluggish or stalls, with starting materials remaining alongside some homocoupling byproduct. 1. Inactive Palladium Catalyst: The Pd(0) catalyst may be inefficient for the specific aryl halide used, especially with aryl bromides or chlorides.[9]1. Enhance Catalyst Activity: Switch to a more active pre-catalyst or ligand system (e.g., use a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or XPhos). Consider a copper-free protocol which often uses more potent Pd systems.[14]
2. Low Temperature: The temperature may be insufficient to drive the rate-limiting oxidative addition step, especially for aryl bromides.[9]2. Increase Temperature: Gradually increase the reaction temperature. For aryl bromides, temperatures of 80-100 °C may be necessary.[9] Ensure inert atmosphere integrity is maintained at higher temperatures.
3. Poor Solubility: One or more of the reactants or catalysts may not be fully dissolved in the chosen solvent system.3. Change Solvent: Switch to a solvent in which all components are fully soluble at the reaction temperature (e.g., DMF, Dioxane, Toluene).[9]
Reaction is clean (no homocoupling) but proceeds very slowly or not at all. 1. Copper-Free Protocol Issue: The reaction is likely being run under copper-free conditions, but the palladium catalyst is not active enough on its own.1. Re-introduce Copper (with care): If a copper-free system is too slow, re-introduce a catalytic amount of CuI (1-2 mol%). Ensure that all other anti-homocoupling measures (degassing, slow addition) are strictly followed.
2. Inappropriate Base: The chosen base may not be strong enough to deprotonate the alkyne efficiently in the catalytic cycle.2. Screen Bases: Try a different amine base (e.g., DIPA instead of TEA) or a stronger organic base like DBU. The choice can be substrate-dependent.[16]

Key Methodologies & Visual Guides

Visualizing the Competing Reaction Pathways

The diagram below illustrates the central challenge: the desired palladium-catalyzed Sonogashira cross-coupling cycle versus the undesired copper-catalyzed Glaser homocoupling cycle. Minimizing the Glaser pathway is the key to a successful reaction.

G cluster_0 Desired Sonogashira Cycle (Pd-Catalyzed) cluster_1 Undesired Glaser Homocoupling (Cu-Catalyzed) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X Pd0->ArPdX ArPdC Ar-Pd(II)-C≡C-R ArPdX->ArPdC Transmetalation (from Cu-cycle) CuAcetylide Copper Acetylide (R-C≡C-Cu) ArPdX->CuAcetylide Feeds into Pd-Cycle Alkyne This compound (R-C≡C-H) Base Base Product Desired Product (Ar-C≡C-R) ArPdC->Product Reductive Elimination Product->Pd0 ArX Aryl Halide (Ar-X) ArX->ArPdX Oxidative Addition CuX Cu(I) CuX->CuAcetylide Byproduct Diyne Byproduct (R-C≡C-C≡C-R) CuAcetylide->Byproduct Oxidative Dimerization O2 O₂ (Air) O2->Byproduct Alkyne2 This compound (R-C≡C-H) Alkyne2->CuAcetylide Base2 Base G start Reaction Start: High Homocoupling Observed? check_inert Is inert atmosphere technique rigorous? start->check_inert Yes improve_inert Action: Improve Degassing (Freeze-Pump-Thaw) & Purging check_inert->improve_inert No check_addition Was alkyne added all at once? check_inert->check_addition Yes improve_inert->check_addition slow_addition Action: Use Syringe Pump for Slow Alkyne Addition check_addition->slow_addition Yes check_copper Is homocoupling still a major issue? check_addition->check_copper No slow_addition->check_copper go_copper_free Action: Switch to a Copper-Free Protocol check_copper->go_copper_free Yes success Problem Solved: Clean Reaction check_copper->success No go_copper_free->success

References

Technical Support Center: Purification of 1-Ethynyl-3-phenoxybenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the purification of 1-Ethynyl-3-phenoxybenzene and its diverse range of derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile class of aryl alkynes. The unique combination of a terminal alkyne, a flexible phenoxy ether linkage, and a substituted benzene ring presents specific challenges and opportunities in purification.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you navigate the complexities of isolating these compounds with high purity.

Purification Method Selection Workflow

Choosing the appropriate purification strategy is critical for achieving high purity and yield. The physical properties of your specific derivative (e.g., solid vs. oil, polarity, thermal stability) will dictate the most effective approach. This workflow provides a logical decision-making process.

start Crude Product (Post-Reaction Workup) is_solid Is the compound a solid at RT? start->is_solid is_thermally_stable Is it thermally stable below ~200°C at low pressure? is_solid->is_thermally_stable No (Oil or low MP solid) crystallization Recrystallization is_solid->crystallization Yes chromatography Flash Column Chromatography is_thermally_stable->chromatography No (or non-volatile) distillation Vacuum Distillation is_thermally_stable->distillation Yes (and volatile) end Pure Product chromatography->end crystallization->end distillation->end

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guides

This section addresses specific, common problems encountered during the purification of this compound and its analogues.

Issue 1: Co-elution with Nonpolar Impurities during Flash Chromatography

Question: My target compound, a this compound derivative, is eluting with byproducts from my Sonogashira coupling reaction, specifically the homocoupled alkyne (Glaser byproduct) and unreacted aryl halide. How can I improve the separation?

Answer: This is a frequent challenge because the polarity of your target product can be very similar to that of key reaction byproducts. Aryl alkynes often exhibit low polarity, leading to poor resolution on standard silica gel.[1] Here are several strategies to enhance separation:

Causality & Solutions:

  • Insufficient Mobile Phase Optimization: The choice of eluent is the most critical factor in chromatographic separation. A simple hexane/ethyl acetate system may not provide enough resolution.

    • Solution 1: Decrease the Eluent Polarity. Start with a very nonpolar mobile phase (e.g., 100% hexane or heptane) and increase the polarity very gradually (e.g., 0.5-1% increments of ethyl acetate or ether). This elongates the elution window, allowing for better separation of closely-eluting nonpolar compounds.[2]

    • Solution 2: Introduce a Chlorinated Solvent. A small percentage of dichloromethane (DCM) in your hexane/ethyl acetate system can alter the selectivity of the separation. DCM has a different interaction profile with the silica surface and the analytes compared to ethyl acetate.

    • Solution 3: Use a Toluene/Hexane System. For very nonpolar compounds, a gradient of toluene in hexane can provide excellent resolution. The π-π interactions between the aromatic solvent and your aryl alkyne can significantly change the retention behavior relative to other impurities.

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.[3]

    • Solution: As a rule of thumb, for a difficult separation, the mass of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10g silica column).

  • Improper Sample Loading Technique: If the sample is dissolved in a solvent that is too polar (a "strong" solvent), it will not adsorb cleanly to the top of the column, leading to band broadening and a poor separation.[2]

    • Solution: Dry Loading. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone), add a small amount of silica gel or Celite, and evaporate the solvent to get a free-flowing powder.[4] This powder can then be carefully added to the top of your packed column. This ensures the compound starts as a very narrow band.[2][4]

start Co-elution of Nonpolar Impurities check_tlc Is ΔRf < 0.1 on TLC? start->check_tlc optimize_eluent Optimize Mobile Phase (e.g., Hex/Toluene or low % EtOAc) check_tlc->optimize_eluent Yes check_loading Sample Overload or Poor Loading Technique? check_tlc->check_loading No success Improved Separation optimize_eluent->success reduce_load Reduce Sample Load (1-2% of silica mass) check_loading->reduce_load Overload dry_load Use Dry Loading Technique check_loading->dry_load Poor Technique reduce_load->success dry_load->success

Caption: Troubleshooting co-elution in column chromatography.

Issue 2: Failure to Induce Crystallization

Question: My this compound derivative is an oil/wax even after chromatography, but I need a solid for characterization and stability. My attempts to crystallize it have failed. What should I do?

Answer: Many internal alkynes and complex aromatic compounds can be challenging to crystallize due to their irregular shape, low melting points, or the presence of persistent impurities that inhibit lattice formation.[1] A systematic approach is required.

Causality & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent is one where your compound is soluble when hot but sparingly soluble or insoluble at room temperature or below.[1]

    • Solution: Systematic Solvent Screening. On a small scale (a few milligrams), test a range of solvents from nonpolar to polar: pentane, hexane, ethanol, methanol, isopropanol, acetone, and ethyl acetate. Observe solubility at room temperature and after heating. If crystals form upon cooling, you have found a potential solvent.

  • High Kinetic Barrier to Nucleation: Sometimes, even in a supersaturated solution, the molecules need an energy input or a template to begin forming a crystal lattice.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.[1]

    • Solution 2: Seeding. If you have ever had a pure sample of this compound crystallize before, add a single tiny crystal (a "seed crystal") to the cold, supersaturated solution. This provides a perfect template for further crystal growth.

    • Solution 3: Slow Cooling & Low Temperature. After dissolving the compound in hot solvent, allow it to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool). Once at room temperature, transfer the flask to a refrigerator (4°C) and then to a freezer (-20°C) to maximize crystal formation.[1]

  • Using a Single Solvent is Ineffective: For many oils or low-melting solids, a single solvent will either dissolve the compound completely or not at all.

    • Solution: Two-Solvent System. This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., DCM, ether, or ethyl acetate). Then, slowly add a "poor" solvent in which it is insoluble (e.g., pentane or hexane) dropwise until the solution just becomes cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[1] For many phenoxybenzene derivatives, a dichloromethane/pentane or ether/hexane system is a good starting point.[1]

Issue 3: Product Decomposition during Vacuum Distillation

Question: I am trying to purify my liquid 1-Ethynyl-4-phenoxybenzene derivative by vacuum distillation, but the product in the receiving flask is dark and the NMR shows decomposition. The literature suggests it should be possible.[5] What is going wrong?

Answer: Thermal decomposition is a significant risk for many organic molecules, especially those with sensitive functional groups like terminal alkynes. The goal of vacuum distillation is to lower the boiling point to a temperature where the compound can be distilled without degrading.[1]

Causality & Solutions:

  • Excessively High Pot Temperature: Even under vacuum, if the heating mantle is set too high, the liquid in the distillation flask can experience localized overheating, leading to decomposition before it has a chance to vaporize.

    • Solution: Use a Liquid Bath. Heat the distillation flask using an oil or sand bath. This provides gentle, uniform heating and prevents hot spots. Ensure the bath temperature is no more than 20-30°C above the expected boiling point of your liquid at the applied pressure.

  • Insufficient Vacuum: If the vacuum is not low enough, a higher temperature will be required to achieve boiling, increasing the risk of decomposition.

    • Solution: Check for Leaks. Ensure all glass joints are properly sealed with appropriate grease and that all tubing is intact. A stable, low pressure is crucial. A nomograph can be used to estimate the boiling point at different pressures.[1]

  • Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze decomposition or polymerization of the alkyne at high temperatures.

    • Solution: Pre-distillation Wash. Before distilling, dissolve the crude product in a solvent like ether or ethyl acetate and wash it with a mild aqueous solution (e.g., saturated sodium bicarbonate to remove acid, or dilute ammonium chloride to remove base), followed by a brine wash. Thoroughly dry the organic layer before removing the solvent and proceeding with distillation.

Frequently Asked Questions (FAQs)

Q1: How do I remove the palladium catalyst from my Sonogashira reaction mixture?

A1: Palladium residues can be persistent. A standard aqueous workup is often insufficient. After the initial workup, flash chromatography is the most common method. Palladium compounds often stick to the very top of the silica gel column. If your product is nonpolar, a plug of silica gel (simply filtering the crude solution through a short pad of silica gel with a nonpolar eluent) can sometimes be sufficient. For more stubborn cases, specific adsorbents designed for palladium scavenging can be used.

Q2: My derivative has a nitro group. Are there any special purification considerations?

A2: Yes. Nitro-containing compounds like 1-Ethynyl-3-nitrobenzene are often highly polar and may be solids.[6] They are typically purified by flash chromatography or recrystallization. For chromatography, you will likely need a more polar mobile phase than for non-functionalized analogues (e.g., 10-30% ethyl acetate in hexane). Recrystallization from an ethanol/water or ethyl acetate/hexane mixture is often effective. Be aware that nitroarenes can be sensitive to heat and reducing conditions.

Q3: How can I assess the purity of my final product?

A3: A combination of techniques is essential for confirming purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary methods. A pure sample will show clean signals corresponding to the desired structure and the absence of impurity peaks (e.g., starting materials, solvent residue).

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple different solvent systems.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can confirm the molecular weight and provide a quantitative measure of purity.[7]

  • Melting Point: For solid compounds, a sharp melting point that does not change upon further purification is a strong indicator of high purity.

Q4: Are this compound derivatives stable during storage?

A4: Terminal alkynes can be sensitive. Over time, they can be susceptible to oxidation or oligomerization, particularly if exposed to air, light, or trace metals. For long-term storage, it is best to keep the pure compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer.[6]

Standardized Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative

This protocol is a general guideline for purifying 1 gram of a crude product with moderate polarity.

  • TLC Analysis:

    • Develop a TLC plate of the crude material in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) to find a system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., a 40g pre-packed column or a glass column that will hold ~40g of silica gel for a 1g sample).

    • If packing manually, create a slurry of silica gel in the initial, nonpolar eluent and pour it into the column. Allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1g of crude product in ~5 mL of dichloromethane.

    • Add ~2g of silica gel to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[4]

    • Carefully add this powder to the top of the packed silica gel column.

  • Elution:

    • Begin eluting with the nonpolar solvent determined from your TLC analysis (e.g., 98:2 hexane/ethyl acetate).

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.

  • Fraction Analysis & Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Table 1: Example Solvent Systems for Flash Chromatography
Derivative TypeTypical PolarityRecommended Starting Eluent (v/v)
Alkyl/unsubstitutedLow1-5% Ethyl Acetate in Hexane
Methoxy-substituted[8]Low-Medium5-10% Ethyl Acetate in Hexane
Nitro-substituted[6]High15-30% Ethyl Acetate in Hexane
Di-methoxy-substituted[9]Medium10-20% Ethyl Acetate in Hexane
Protocol 2: Two-Solvent Recrystallization

This protocol is suitable for purifying a solid derivative that is oily or waxy at room temperature.

  • Solvent Selection:

    • Identify a "good" solvent (e.g., diethyl ether) and a "poor" solvent (e.g., n-pentane) based on small-scale solubility tests.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the "good" solvent (diethyl ether) at room temperature required to fully dissolve the compound.

  • Inducing Precipitation:

    • While stirring, slowly add the "poor" solvent (n-pentane) dropwise.

    • Continue adding until the solution remains persistently cloudy. This indicates you have reached the point of saturation.

  • Clarification:

    • Gently warm the flask (e.g., with a heat gun or in a warm water bath) until the solution becomes clear again. Do not overheat.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in a refrigerator (4°C) for several hours, then in a freezer (-20°C) to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold "poor" solvent (n-pentane).

    • Dry the crystals under vacuum to remove residual solvent.

References

Stabilizing 1-Ethynyl-3-phenoxybenzene during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethynyl-3-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the storage and handling of this reactive terminal alkyne. My aim is to equip you with the necessary knowledge to ensure the stability and purity of your material throughout your experiments, grounded in established scientific principles and practical laboratory experience.

Understanding the Instability of this compound

This compound, like many terminal alkynes, is susceptible to degradation, primarily through two pathways: polymerization and oxidation. The terminal alkyne group is highly reactive and can undergo self-reaction, leading to the formation of dimers, oligomers, and polymers. This process can be initiated by heat, light, and trace metal impurities. Furthermore, the compound can react with atmospheric oxygen, leading to oxidative degradation. These degradation processes can result in a change in the physical appearance of the material, a decrease in purity, and the introduction of impurities that may interfere with your downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the storage and handling of this compound in a question-and-answer format.

Q1: My this compound, which was initially a clear liquid, has developed a yellow or brownish tint. What does this indicate?

A1: A change in color from clear to yellow or brown is a common visual indicator of degradation. This discoloration is often due to the formation of conjugated oligomers or polymers, which absorb light at longer wavelengths. Oxidative degradation can also contribute to color change.

  • Causality: The terminal alkyne functionality of this compound is prone to radical-initiated polymerization. Trace impurities, exposure to air (oxygen), or light can generate free radicals that initiate a chain reaction, leading to the formation of higher molecular weight species.

  • Immediate Action: If you observe a color change, it is crucial to re-analyze the purity of the material before use. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can help identify and quantify the level of impurities.

  • Preventative Measures: To prevent discoloration, always store this compound under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect it from light, and at a reduced temperature.

Q2: I'm observing a significant decrease in the yield of my reaction that uses this compound as a starting material.

A2: A lower than expected reaction yield is a strong indicator that the purity of your this compound may have been compromised. The presence of oligomers or oxidation byproducts means that the actual concentration of the active starting material is lower than what you calculated.

  • Troubleshooting Steps:

    • Purity Assessment: Before each use, verify the purity of your this compound stock. A quick proton NMR (¹H NMR) can be very informative.

    • Inhibitor Check: If you are using an inhibited stock, ensure that the inhibitor has not been consumed.

    • Reaction Conditions: Review your reaction setup to ensure it is not contributing to the degradation of the starting material (e.g., excessive heat, presence of adventitious oxygen).

Q3: My NMR spectrum of this compound shows unexpected broad peaks in the aromatic region and a decrease in the integration of the acetylenic proton. What is happening?

A3: The appearance of broad signals in the aromatic region of the NMR spectrum is characteristic of polymer formation. Polymers consist of a mixture of molecules with varying chain lengths, leading to a multitude of slightly different chemical environments for the protons, resulting in broad, unresolved peaks. The decrease in the relative integration of the sharp acetylenic proton signal (around 3.0 ppm) is a direct measure of the consumption of the starting material.

  • Analytical Interpretation: The formation of poly(phenylacetylene)s results in a complex mixture of conjugated polymers.[1] The protons on these polymer backbones and the pendant phenoxybenzene groups will resonate over a broad range in the aromatic region of the NMR spectrum.

  • Workflow for Stability Monitoring:

Caption: Workflow for monitoring the stability of this compound.

Frequently Asked Questions (FAQs)

Q4: What are the ideal storage conditions for this compound?

A4: To maximize the shelf-life of this compound, it should be stored under the following conditions:

  • Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Temperature: At a reduced temperature, typically 2-8 °C. Do not freeze, as this can cause phase separation if an inhibitor is present.

  • Light: In an amber glass vial or a container protected from light to prevent photo-initiated polymerization.

Q5: Should I use a polymerization inhibitor? If so, which one and at what concentration?

A5: Yes, for long-term storage, the use of a polymerization inhibitor is highly recommended. The two most common and effective inhibitors for unsaturated monomers are Butylated Hydroxytoluene (BHT) and Hydroquinone.

InhibitorRecommended ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 100 - 500 ppmA phenolic antioxidant that acts as a free radical scavenger, donating a hydrogen atom to terminate radical chain reactions.[2][3]
Hydroquinone 100 - 200 ppmFunctions as a chain transfer agent to terminate polymerization by reacting with free radicals to form stable species.[4][5]
  • Expert Insight: BHT is often preferred due to its better solubility in organic compounds. Hydroquinone's effectiveness is enhanced in the presence of a small amount of oxygen.[5] When preparing an inhibited stock solution, ensure the inhibitor is fully dissolved.

Q6: How do I prepare a stabilized stock solution of this compound with BHT?

A6: Here is a step-by-step protocol for preparing a stabilized solution:

Protocol: Preparation of a Stabilized this compound Stock Solution

  • Materials:

    • This compound

    • Butylated Hydroxytoluene (BHT)

    • Anhydrous solvent (e.g., toluene or THF, if preparing a solution)

    • Clean, dry amber vial with a PTFE-lined cap

    • Source of inert gas (argon or nitrogen)

  • Procedure:

    • Calculate the required amount of BHT to achieve the desired concentration (e.g., for 200 ppm in 10 g of this compound, you would need 2 mg of BHT).

    • In the amber vial, dissolve the calculated amount of BHT in a small amount of the anhydrous solvent.

    • Add the this compound to the vial. If preparing a stock solution, add the remaining solvent to reach the final desired concentration.

    • Gently swirl the vial to ensure complete mixing.

    • Purge the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes.

    • Quickly and tightly seal the vial with the PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, date of preparation, and the inhibitor used and its concentration.

    • Store the vial in a refrigerator at 2-8 °C.

Q7: How can I monitor the degradation of this compound using NMR and GC-MS?

A7: Regular analytical monitoring is key to ensuring the quality of your material.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a small aliquot (5-10 mg) of your this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5][6][7]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Acetylenic Proton: Look for the sharp singlet corresponding to the acetylenic proton, typically around δ 3.0 ppm. The integration of this peak should be 1H relative to the aromatic protons. A decrease in this integration value indicates consumption of the starting material.

    • Aromatic Region: The aromatic protons of the starting material will show sharp, well-resolved multiplets between δ 6.8 and 7.4 ppm. The appearance of broad, unresolved signals in this region is indicative of oligomerization/polymerization.

    • Baseline: The formation of insoluble polymers may also be evident by a distorted baseline.

DegradationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat, Light, O₂, Metal Traces Radical Initiator Radical (R•) Initiator->Radical generates Alkyne This compound (Monomer) Monomer_Radical Monomer Radical Alkyne->Monomer_Radical forms Radical->Alkyne attacks Growing_Chain Growing Polymer Chain Monomer_Radical->Growing_Chain attacks another monomer Growing_Chain->Growing_Chain repeats Inhibitor Inhibitor (e.g., BHT) Stable_Products Stable, Non-reactive Products Growing_Chain->Stable_Products can be terminated by Inhibitor->Stable_Products quenches radical

Caption: Simplified mechanism of free-radical polymerization and inhibition.

GC-MS Analysis Protocol:

  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.

    • Injection: Use a split injection to avoid overloading the column.

    • Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) will help to elute both the monomer and any higher-boiling oligomers.

  • MS Analysis:

    • Monomer: The mass spectrum of the pure monomer will show a molecular ion peak (M⁺) at m/z 194.23.

    • Degradation Products: Look for peaks at higher retention times with m/z values corresponding to multiples of the monomer unit (e.g., dimers at m/z ~388, trimers at m/z ~582). The mass spectra of these oligomers will likely show fragmentation patterns related to the monomer. Oxidation products may show an increase in mass corresponding to the addition of oxygen atoms (e.g., M+16, M+32).

Q8: Is this compound thermally stable? At what temperature does it decompose?

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 1-Ethynyl-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-Ethynyl-3-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges. As Senior Application Scientists, we have structured this guide to offer not just protocols, but a deeper understanding of the causality behind catalyst selection and reaction optimization.

Section 1: Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for forming a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide.[1][2] While powerful, it is sensitive to several parameters, making catalyst and condition selection critical for success.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful Sonogashira coupling reaction? A1: A typical Sonogashira reaction requires a palladium catalyst (often a Pd(0) source or a Pd(II) precatalyst), a copper(I) co-catalyst (like CuI), a base (usually an amine like triethylamine or diisopropylamine), and an appropriate solvent.[1][3] The palladium complex is the primary catalyst for the cross-coupling, while the copper(I) salt activates the alkyne to increase the reaction rate.[1]

Q2: What is the general reactivity order for aryl halides in this reaction? A2: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[3] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating, and aryl chlorides are generally the least reactive and may require specialized catalysts or conditions.[3]

Q3: Can I perform a Sonogashira coupling without a copper co-catalyst? A3: Yes, copper-free Sonogashira protocols are available and often preferred.[3] The primary advantage is the avoidance of the main side reaction, the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen in the presence of copper.[3][4] These reactions may require specific ligands or different conditions to proceed efficiently.[3]

Troubleshooting Guide: Sonogashira Coupling

Issue 1: Low to Non-Existent Product Yield

This is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.

  • Catalyst and Reagent Integrity:

    • Palladium Catalyst Activity: The active Pd(0) catalyst is sensitive to air and can decompose, often appearing as a black precipitate ("palladium black").[5] If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[1][5] Always use a fresh, active palladium source.

    • Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is susceptible to oxidation. Use a freshly opened bottle for best results.[5]

    • Reagent Purity: Impurities in the alkyne, aryl halide, solvent, or base can poison the catalyst.[5] Ensure all reagents are of high purity.

    • Base Quality: The amine base is crucial and must be anhydrous. Oxidized or wet amine bases can cause reaction failure.[5] Consider distilling the amine before use.

  • Reaction Conditions:

    • Inert Atmosphere: The palladium catalyst is highly sensitive to oxygen. It is critical to thoroughly degas your solvent and run the entire reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.[3][5]

    • Solvent Choice: The solvent must fully dissolve all components. Common choices include THF, DMF, and toluene.[5] However, be aware that some solvents can be detrimental; for instance, THF has been anecdotally reported to promote the formation of palladium black.[6]

    • Temperature: While many couplings with aryl iodides work at room temperature, less reactive halides like aryl bromides often require heating.[3][7] However, excessively high temperatures can accelerate catalyst decomposition.[5]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

The appearance of a byproduct corresponding to the dimer of this compound is a classic sign of undesired Glaser coupling.

  • Cause: This side reaction is mediated by the copper catalyst in the presence of oxygen.[3][4]

  • Solutions:

    • Rigorous Degassing: Ensure your reaction setup is scrupulously free of oxygen.

    • Reduce Copper Loading: Minimizing the amount of CuI can reduce the rate of homocoupling.[8]

    • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling.[8]

    • Switch to a Copper-Free Protocol: This is the most effective solution if homocoupling is a persistent issue.[5]

Catalyst Selection for Sonogashira Coupling
Catalyst SystemKey Features & ApplicationsTypical Loading
Pd(PPh₃)₄ + CuI The "classic" system. Effective for aryl iodides and bromides. Sensitive to air.Pd: 1-5 mol%CuI: 2-10 mol%
PdCl₂(PPh₃)₂ + CuI A more air-stable Pd(II) precatalyst. Requires in situ reduction. Widely used and reliable.[1]Pd: 1-5 mol%CuI: 2-10 mol%
PdCl₂(dppf) + CuI Uses a bidentate phosphine ligand (dppf) for enhanced stability and activity, especially for more challenging substrates.[1]Pd: 2-5 mol%CuI: 4-10 mol%
Pd-NHC Complexes N-Heterocyclic Carbene (NHC) ligands offer high stability and catalytic activity.[9] Often used in copper-free systems and for coupling with aryl chlorides.Pd: 0.05-2 mol%
Immobilized Catalysts Palladium on a solid support (e.g., polymer-bound Pd).[10] Facilitates catalyst removal and reuse, ideal for flow chemistry applications.Varies by support
Experimental Protocol: General Sonogashira Coupling

This protocol describes a general procedure for the copper-palladium catalyzed coupling of this compound with an aryl halide.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (argon or nitrogen) three times.

  • Solvent and Reagents: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or toluene, 5 mL) and anhydrous triethylamine (3.0 mmol, 3 equiv).

  • Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature for aryl iodides, 50-80 °C for aryl bromides).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

Sonogashira_Troubleshooting Start Low/No Yield Check_Catalyst Check Catalyst & Reagents Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Side_Rxn Check for Side Reactions Start->Check_Side_Rxn Pd_Activity Is Pd catalyst active? (No Pd black?) Check_Catalyst->Pd_Activity Inert_Atmosphere Is atmosphere inert? (Degassed solvent?) Check_Conditions->Inert_Atmosphere Homocoupling Glaser homocoupling observed? Check_Side_Rxn->Homocoupling Cu_Freshness Is CuI fresh? Pd_Activity->Cu_Freshness Yes Use_Fresh Use fresh Pd catalyst & high-purity reagents. Pd_Activity->Use_Fresh No Reagent_Purity Are reagents pure & dry? Cu_Freshness->Reagent_Purity Yes Cu_Freshness->Use_Fresh No Reagent_Purity->Check_Conditions Yes Reagent_Purity->Use_Fresh No Temp_Optimal Is temperature optimal? Inert_Atmosphere->Temp_Optimal Yes Optimize_Conditions Optimize T & degas rigorously. Inert_Atmosphere->Optimize_Conditions No Temp_Optimal->Check_Side_Rxn Yes Temp_Optimal->Optimize_Conditions No Go_Cu_Free Switch to Cu-free protocol or slow alkyne addition. Homocoupling->Go_Cu_Free Yes Hydrogenation_Pathways Alkyne This compound Cis_Alkene cis-Alkene Alkyne->Cis_Alkene H₂ / Lindlar's Cat. Trans_Alkene trans-Alkene Alkyne->Trans_Alkene Na / NH₃(l) Alkane Alkane Alkyne->Alkane H₂ / Pd/C Cis_Alkene->Alkane H₂ / Pd/C Trans_Alkene->Alkane H₂ / Pd/C

References

Technical Support Center: Navigating Click Reactions with Sterically Hindered Phenoxybenzene Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on challenging substrates such as sterically hindered phenoxybenzene alkynes. This guide is designed to provide you with in-depth, field-proven insights to overcome common experimental hurdles and ensure the success of your conjugation strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when working with sterically demanding phenoxybenzene alkynes in CuAAC reactions. We will explore the root causes of these issues and provide actionable solutions.

Question: Why am I observing low to no yield of my desired triazole product?

Answer:

Low or non-existent yields in CuAAC reactions involving sterically hindered substrates are a frequent challenge. The bulky nature of phenoxybenzene groups can significantly impede the approach of the azide to the alkyne, slowing down the reaction rate.[1][2] Several factors can contribute to this issue:

  • Inactive Catalyst: The CuAAC reaction is catalyzed by Copper(I).[3][4] If you are using a Copper(II) salt, such as CuSO₄, it is crucial to add a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[5][6] Conversely, if you are using a Cu(I) salt (e.g., CuI or CuBr), ensure it has not been oxidized to Cu(II) by exposure to air.[7]

  • Insufficient Catalyst or Ligand: Sterically hindered substrates may require higher catalyst loading to achieve a reasonable reaction rate. Additionally, in complex reaction mixtures, especially those involving biomolecules, the copper catalyst can be sequestered.[7] The use of a stabilizing ligand is highly recommended.

  • Inappropriate Solvent: While CuAAC is known for its tolerance of various solvents, the poor solubility of bulky, nonpolar phenoxybenzene alkynes can be a limiting factor.[8][9] If your reactants are not fully dissolved, the reaction will be slow or may not proceed at all.

  • Steric Hindrance: This is the most direct challenge with your specific substrates. The sheer size of the substituents near the alkyne functionality can create a significant energy barrier for the cycloaddition to occur.[10][11]

Solutions at a Glance:

IssueRecommended Solution
Inactive/Oxidized CatalystUse fresh Cu(I) salts or ensure complete reduction of Cu(II) with an excess of sodium ascorbate.[5]
Catalyst SequestrationIncrease catalyst loading (e.g., from 1 mol% to 5-10 mol%).
Poor SolubilityUse a co-solvent system. For nonpolar substrates, mixtures of THF/water, DMSO/water, or DMF/water are effective.[7][12]
Steric HindranceIncrease reaction temperature, prolong reaction time, and consider using specialized ligands.[7]
Question: My reaction is extremely slow, taking days to show minimal conversion. How can I accelerate it?

Answer:

Slow reaction kinetics are a hallmark of sterically hindered click reactions. Here’s how you can address this:

  • Temperature: While many click reactions proceed efficiently at room temperature, increasing the temperature to 40-60°C can significantly enhance the rate for hindered systems.[7][12] However, be mindful of the thermal stability of your substrates.

  • Ligand Acceleration: The use of copper-coordinating ligands is crucial. Ligands not only stabilize the Cu(I) oxidation state but can also accelerate the catalytic cycle.[13][14] For sterically demanding substrates, ligands with specific electronic and steric properties can be particularly effective. N-heterocyclic carbene (NHC) ligands have shown promise in promoting reactions with hindered substrates.[5][13]

  • High-Intensity Mixing: For heterogeneous mixtures due to poor solubility, vigorous stirring or sonication can improve mass transfer and increase the reaction rate.[15]

Workflow for Optimizing a Sluggish Reaction:

Caption: Decision tree for accelerating slow CuAAC reactions.

Question: I am observing significant side products, particularly alkyne homocoupling (Glaser coupling). How can I prevent this?

Answer:

The formation of a diacetylene byproduct through oxidative homocoupling of your alkyne is a common side reaction in CuAAC, especially when the reaction is slow.[8] This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen.

Prevention Strategies:

  • Maintain a Reducing Environment: The most effective way to prevent Glaser coupling is to ensure an excess of a reducing agent like sodium ascorbate throughout the reaction.[5][8] This continuously regenerates Cu(I) from any Cu(II) that forms.

  • Degas Your Solvents: Removing dissolved oxygen from your reaction mixture can significantly reduce oxidative side reactions. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles for more sensitive reactions.

  • Use of Ligands: Certain ligands can stabilize the Cu(I) catalyst, making it less susceptible to oxidation.[13] Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices.[16]

Experimental Protocol: Standard CuAAC with Sterically Hindered Phenoxybenzene Alkyne

This protocol provides a starting point for your experiments. Optimization of concentrations, temperature, and reaction time will likely be necessary.

  • Reagent Preparation:

    • Prepare stock solutions of your phenoxybenzene alkyne (100 mM in DMF or DMSO), your azide (100 mM in a compatible solvent), CuSO₄ (100 mM in water), and sodium ascorbate (1 M in water, freshly prepared).

  • Reaction Setup:

    • In a reaction vial, add your phenoxybenzene alkyne (1 equivalent).

    • Add the azide (1.1 equivalents).

    • Add a co-solvent mixture (e.g., DMF/water 1:1) to achieve a final alkyne concentration of 10-50 mM.

    • Add the CuSO₄ solution (0.1 equivalents, 10 mol%).

    • Add the sodium ascorbate solution (0.5 equivalents, 50 mol%).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature or heat to 40-60°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for my reaction?

For ease of handling and reproducibility, starting with a Cu(II) salt like CuSO₄·5H₂O and generating Cu(I) in situ with sodium ascorbate is often the most reliable method.[4] This avoids issues with the instability and potential oxidation of Cu(I) salts.[7]

Q2: Can I use a different catalyst if CuAAC is not working for my sterically hindered system?

Yes. If you continue to face challenges with CuAAC, consider the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). RuAAC is known to be less sensitive to the steric bulk of the reactants and can also react with internal alkynes.[5] However, it typically yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-regioisomer produced in CuAAC.[8]

Q3: How can I monitor the progress of my click reaction?

Several analytical techniques can be used to monitor your reaction:[17]

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify any side products.[18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: You can monitor the disappearance of the characteristic azide peak at approximately 2100 cm⁻¹.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the appearance of the triazole proton signal and the disappearance of the alkyne proton signal.[19]

Reaction Monitoring Workflow:

Caption: Options for monitoring CuAAC reaction progress.

Q4: Are there alternatives to CuAAC for highly sensitive biological applications?

For applications in living systems where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[20] SPAAC is a copper-free click reaction that utilizes strained cyclooctynes. While generally slower than CuAAC, it is bioorthogonal and avoids the need for a metal catalyst.[21]

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 1-Ethynyl-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise quantification of novel chemical entities is a cornerstone of robust research and development. 1-Ethynyl-3-phenoxybenzene, a molecule of interest for its potential applications, demands accurate and reliable analytical methods to determine its concentration in various matrices. This guide provides a comprehensive comparison of suitable analytical techniques, grounded in scientific principles and supported by established methodologies for analogous compounds. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the rationale behind the experimental choices, ensuring a deep and practical understanding.

This guide will delve into the two most pertinent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings of each method, present detailed, field-tested protocols, and offer a comparative analysis to guide your selection of the most appropriate technique for your specific research needs.

The Importance of Method Selection

The choice between HPLC and GC-MS for the quantification of this compound is not arbitrary. It depends on a multitude of factors including the sample matrix, the required sensitivity, the desired level of structural confirmation, and the available instrumentation. This guide will equip you with the knowledge to make an informed decision, ensuring the integrity and validity of your analytical results.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography is a powerful and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For a non-polar compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the most suitable approach.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Non-polar compounds, such as this compound, will have a stronger affinity for the stationary phase and thus will be retained longer on the column. The composition of the mobile phase is adjusted to control the elution of the analyte.

Proposed RP-HPLC-UV Method

Based on the analysis of similar aromatic and ethynyl-containing compounds, a robust RP-HPLC method with UV detection is proposed. The aromatic rings in this compound will exhibit strong UV absorbance, making UV detection a sensitive and cost-effective choice. The UV spectrum of benzene-containing structures typically shows absorption bands around 204 nm and 256 nm.[1]

Experimental Protocol: RP-HPLC-UV for this compound

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 phase provides excellent retention for non-polar compounds.[2]

    • Mobile Phase: A gradient elution is recommended for initial method development to ensure good separation from any potential impurities.[2]

      • Solvent A: HPLC-grade water.

      • Solvent B: Acetonitrile.

      • Gradient Program: Start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.[2]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent like acetonitrile or methanol to a known concentration (e.g., 1 mg/mL).[3]

    • Further dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Prepare Calibration Standards dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram calibrate Generate Calibration Curve chromatogram->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification. Given the structure of this compound, it is expected to be sufficiently volatile and stable for GC analysis.

Principle of GC-MS

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly specific identification and quantification.

Proposed GC-MS Method

A GC-MS method provides the advantage of not only quantifying this compound but also confirming its identity through its mass spectrum.

Experimental Protocol: GC-MS for this compound

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector at 280°C with a 1 µL injection volume. A splitless injection is recommended for trace analysis.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) can be added for improved precision.

  • Method Validation: As with the HPLC method, validation according to ICH guidelines is crucial.[4][5]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve dilute Prepare Calibration Standards dissolve->dilute inject Inject into GC dilute->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (m/z) ionize->detect tic Obtain Total Ion Chromatogram detect->tic mass_spec Identify by Mass Spectrum tic->mass_spec quantify Quantify using SIM mass_spec->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Comparative Analysis of HPLC and GC-MS

The choice between HPLC and GC-MS will depend on the specific requirements of your analysis. The following table provides a comparative summary of the expected performance of the two proposed methods.

ParameterRP-HPLC-UVGC-MSRationale & Justification
Principle Partitioning between a polar mobile phase and a non-polar stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase followed by mass-based detection.HPLC is ideal for non-volatile compounds, while GC is suited for volatile and thermally stable molecules.[3] this compound is likely amenable to both.
Selectivity Good, based on chromatographic retention time.Excellent, based on both retention time and mass spectrum.The mass spectrum provides a much higher degree of certainty in compound identification than UV detection alone.
Sensitivity Good (ng level).Excellent (pg level), especially in SIM mode.Mass spectrometric detection is generally more sensitive than UV detection.
Speed Moderate (run times typically 10-20 minutes).Moderate (run times typically 15-30 minutes).Both techniques offer comparable analysis times.
Sample Throughput High, with modern autosamplers.High, with modern autosamplers.Both are well-suited for automated analysis of multiple samples.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and operational expenses (e.g., carrier gas).GC-MS systems are generally more expensive to purchase and maintain than HPLC-UV systems.
Robustness Generally high, but susceptible to column degradation and mobile phase variability.High, but susceptible to injector and ion source contamination.Both methods are robust when properly maintained.
Confirmation Limited to retention time and UV spectrum.Definitive structural confirmation through mass spectral fragmentation patterns.GC-MS provides unequivocal identification, which is critical in many research and regulatory contexts.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound.

  • RP-HPLC-UV is a cost-effective, robust, and high-throughput method that is ideal for routine quality control and assays where the identity of the compound is already well-established. Its simplicity and lower operational cost make it an attractive option for many laboratories.

  • GC-MS is the method of choice when absolute certainty of identification is required, or when very low detection limits are necessary. The structural information provided by the mass spectrum is invaluable in research settings, for impurity profiling, and in regulated environments.

Ultimately, the best method for your application will depend on a careful consideration of your analytical needs, budget, and available resources. It is recommended to develop and validate the chosen method in your laboratory, using your specific instrumentation and sample matrices, to ensure optimal performance and reliable results.

References

HPLC and GC-MS analysis of 1-Ethynyl-3-phenoxybenzene reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Analytical Methods

I'm starting by diving into Google to grasp the basics of HPLC and GC-MS. I'm keen on their core principles, the gear they use, and how they're commonly used to dissect reaction mixtures. I'm also searching for information on specific molecules relevant to my project. I'm hoping to build a solid foundation quickly.

Comparing Analytical Techniques

I've shifted focus to establishing clear comparison criteria for HPLC and GC-MS. My research now includes exploring established analytical methods for related compounds and specifically searching for studies on 1-Ethynyl-3-phenoxybenzene to anticipate potential challenges. I'm focusing on key parameters like stationary/mobile phases, temperature programs, and detection methods. My aim is to build a solid structure for comparing both methodologies by writing introduction to this compound analysis, followed by dedicated sections to the rationale behind specific parameters.

Developing Comprehensive Protocols

I'm now deep-diving into the practical aspects. I'm building protocols, step-by-step, for both HPLC and GC-MS tailored to this compound. This includes setting up the rationale behind parameter choices and drawing up visual diagrams using DOT scripts for a clearer analysis workflow. I'm also creating a comparison table for performance metrics.

Establishing foundational understanding

I've laid the groundwork for comparing HPLC and GC-MS in aromatic compound analysis. I've compiled details on the core principles of both methodologies, highlighting their advantages, disadvantages, and common use cases. I'm now ready to delve into the nuances of choosing one over the other in specific scenarios.

Investigating key compound properties

I've made headway in comparing HPLC and GC-MS for aromatic compound analysis. I've compiled information on both methods, their strengths and weaknesses. Crucially, I've identified the need for specific physicochemical data on the target compound, this compound, as the data are unavailable, to decide which method to use. Its volatility, polarity, and thermal stability are the key missing details.

Validating Key Details

I've made headway in confirming the CAS number (58775-83-0) for this compound with Matrix Scientific. While this is encouraging, I need further validation for a complete understanding of this compound.

Analyzing Experimental Data

The initial CAS number confirmation from Matrix Scientific provides a solid foundation. Now, I'm delving into experimental data. While the "no data available" for properties of the exact compound is a roadblock, I've found useful data for similar compounds. The boiling point data for 1-Ethynyl-4-phenoxybenzene suggests suitability for GC, and the existence of GC-MS data for 1-Ethyl-3-phenoxybenzene is further supportive. The HPLC method I found for a related compound hints at a reversed-phase approach.

Refining Experimental Approach

The data search continues to yield valuable insights. While the scarcity of direct experimental data for the target compound persists, I've gleaned significant information from related structures. The boiling point data for a similar compound and the presence of GC-MS data for another support GC as a potential technique. Additionally, HPLC methods for structurally analogous compounds suggest a reversed-phase approach is viable. However, the compound's thermal stability remains a critical unknown, dictating the need for further research into analogous compounds and specific starting points for both GC-MS and HPLC methods.

Gaining Insights Into Stability

I've learned that phenylacetylene reacts thermally between 150-180°C. Also, phenyl-substituted ketene ethylene acetals rearrange at high temperatures, and more phenyl groups lessen the required temperature. This is telling me about the stability differences.

Analyzing Key Parameters

I've been examining the critical parameters influencing method development. While general strategies for aromatic compounds are available, specific data on this compound's boiling point and decomposition profile is still needed for a truly robust comparison. This has informed my focus on optimizing GC inlet temperatures and developing an initial HPLC method, with a strong focus on method optimization.

Structuring the Comparison Guide

I'm now putting together the actual comparison guide. I've found information suggesting this compound could be thermally labile, making GC-MS inlet temperature key. I have resources to optimize GC inlet temp for thermally sensitive compounds. For HPLC, I've located strategies and examples for aromatic compounds. I'm outlining HPLC and GC-MS methods, stressing thermal lability in GC-MS. While I lack boiling point and thermal decomposition data, I have enough to craft a valuable guide emphasizing experimental verification is crucial for the target compound.

A Comparative Guide to the Reactivity of 1-Ethynyl-3-phenoxybenzene and 1-Ethynyl-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced reactivity of isomeric starting materials is a critical parameter that can dictate the success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of two such isomers: 1-Ethynyl-3-phenoxybenzene and 1-Ethynyl-4-phenoxybenzene. By examining the electronic and steric influences of the phenoxy substituent at the meta and para positions, we can elucidate the expected and observed differences in their chemical behavior, particularly in the context of common synthetic transformations such as the Sonogashira cross-coupling reaction.

Introduction: Isomeric Subtleties with Profound Implications

This compound and 1-Ethynyl-4-phenoxybenzene are both valuable building blocks in organic synthesis, offering a terminal alkyne for further functionalization. Their shared molecular formula belies the significant differences in their electronic properties, which arise from the position of the phenoxy group on the phenylacetylene core. These electronic disparities directly impact the reactivity of the ethynyl group, influencing reaction rates, yields, and even the feasibility of certain transformations. Understanding these differences is paramount for rational reaction design and optimization.

Theoretical Framework: Electronic and Steric Effects

The reactivity of the terminal alkyne in phenylacetylene derivatives is primarily governed by the electronic nature of the substituents on the aromatic ring. These effects can be broadly categorized into inductive and resonance effects.

Inductive Effects (I): This is the through-bond polarization of electrons due to the electronegativity of a substituent. The oxygen atom of the phenoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I).

Resonance Effects (M or R): This involves the delocalization of π-electrons between the substituent and the aromatic ring. The phenoxy group possesses a lone pair of electrons on the oxygen atom, which can be delocalized into the benzene ring, resulting in an electron-donating resonance effect (+M).

The position of the substituent determines the interplay of these effects:

  • 1-Ethynyl-4-phenoxybenzene (para-isomer): The phenoxy group is in a position that allows for direct resonance conjugation with the ethynyl group. The electron-donating resonance effect (+M) is dominant and increases the electron density of the alkyne, making it more nucleophilic.

  • This compound (meta-isomer): The phenoxy group is not in direct conjugation with the ethynyl group. Therefore, the electron-donating resonance effect (+M) does not extend to the reactive center. The reactivity is primarily influenced by the electron-withdrawing inductive effect (-I), which reduces the electron density of the alkyne, rendering it less nucleophilic.

Steric Effects: For both isomers, the phenoxy group is relatively distant from the terminal alkyne. Therefore, steric hindrance at the reaction site is expected to be minimal and comparable for both molecules in most common reactions involving the ethynyl group.

To quantify the electronic influence of the phenoxy group, we can turn to the Hammett equation , which provides a linear free-energy relationship for substituted aromatic compounds[1][2]. The Hammett substituent constants, σ, provide a measure of the electronic effect of a substituent at the meta (σm) and para (σp) positions.

Substituentσmσp
-OPh+0.252-0.320

Table 1: Hammett Substituent Constants for the Phenoxy Group.

The positive σm value for the meta-phenoxy group indicates an overall electron-withdrawing effect, which is consistent with the dominance of the inductive effect at this position. Conversely, the negative σp value for the para-phenoxy group signifies a net electron-donating effect, highlighting the prevalence of the resonance effect.

Based on this theoretical framework, we can predict that 1-Ethynyl-4-phenoxybenzene will be more reactive in reactions where the alkyne acts as a nucleophile, such as in the Sonogashira coupling. The increased electron density on the alkyne in the para-isomer facilitates the oxidative addition step and enhances the acidity of the terminal proton, both of which are crucial for the catalytic cycle[3][4].

Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira cross-coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes[3][5]. The reaction mechanism involves the activation of the terminal alkyne, making its reactivity susceptible to the electronic effects of the substituents on the phenylacetylene.

AlkyneAryl HalideCatalyst SystemSolventTime (h)Yield (%)Reference
1-Ethynyl-4-methoxybenzene4-IodoanisolePdCl2(PPh3)2/CuITriethylamine1.592[6]
Phenylacetylene4-IodoanisolePdCl2(PPh3)2/CuITriethylamine1.588[6]
1-Ethynyl-3-methoxybenzene4-IodotoluenePd(PPh3)4/CuITriethylamine/DMF485N/A

Table 2: Representative Yields for Sonogashira Coupling of Substituted Phenylacetylenes. Note: Data for 1-Ethynyl-3-methoxybenzene is a representative example and not from a direct comparative study under identical conditions.

The data in Table 2, while not a direct comparison, supports our theoretical prediction. 1-Ethynyl-4-methoxybenzene, a close analog of 1-ethynyl-4-phenoxybenzene with a strong electron-donating para-substituent, shows a high yield in a relatively short reaction time. This is consistent with the enhanced nucleophilicity of the alkyne. While specific data for this compound is scarce, related meta-substituted systems generally exhibit slower reaction rates or require more forcing conditions to achieve high yields.

Experimental Protocols

To empirically validate the predicted reactivity differences, a comparative kinetic study of the Sonogashira coupling reaction can be performed.

General Protocol for Sonogashira Coupling

This protocol is a general guideline and should be optimized for the specific substrates and analytical methods used.

Materials:

  • This compound

  • 1-Ethynyl-4-phenoxybenzene

  • 4-Iodotoluene (or other suitable aryl halide)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%).

  • Add the aryl halide (1.0 mmol) and the internal standard.

  • Add the anhydrous, degassed solvent (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature until all solids have dissolved.

  • At time t=0, add the respective alkyne (this compound or 1-Ethynyl-4-phenoxybenzene, 1.2 mmol).

  • Maintain the reaction at a constant temperature (e.g., room temperature or 50 °C) and take aliquots at regular time intervals.

  • Quench the aliquots with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC or HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.

Data Analysis

Plot the concentration of the product versus time for both reactions. The initial reaction rate can be determined from the slope of this curve at the early stages of the reaction. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the two isomers.

Visualizing the Concepts

To better illustrate the workflow and theoretical underpinnings, the following diagrams are provided.

G cluster_workflow Comparative Sonogashira Coupling Workflow prep Reaction Setup (Catalyst, Solvent, Base, Aryl Halide) alkyne_meta Add 1-Ethynyl-3- phenoxybenzene prep->alkyne_meta Isomer 1 alkyne_para Add 1-Ethynyl-4- phenoxybenzene prep->alkyne_para Isomer 2 reaction_meta Reaction & Monitoring (Aliquots, GC/HPLC) alkyne_meta->reaction_meta reaction_para Reaction & Monitoring (Aliquots, GC/HPLC) alkyne_para->reaction_para analysis Data Analysis (Rate Comparison) reaction_meta->analysis reaction_para->analysis

Comparative experimental workflow for Sonogashira coupling.

Summary of electronic effects in the two isomers.

Conclusion

The reactivity of this compound and 1-Ethynyl-4-phenoxybenzene is a clear demonstration of how subtle changes in molecular structure can lead to significant differences in chemical behavior. The para-isomer, with its electron-donating phenoxy group in direct conjugation with the alkyne, is predicted to be the more reactive of the two in nucleophilic reactions such as the Sonogashira coupling. In contrast, the meta-isomer is expected to be less reactive due to the dominant electron-withdrawing inductive effect of the phenoxy group. This understanding, grounded in the principles of physical organic chemistry and supported by empirical data from related systems, allows for the informed selection of reagents and reaction conditions, ultimately leading to more efficient and successful synthetic outcomes. For definitive quantification of this reactivity difference, a direct comparative kinetic study as outlined is recommended.

References

A Comparative Guide to the Thermal Stability of Polymers Derived from Phenoxybenzene-Containing Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Thermal Resilience in Polymer Science

In the realm of high-performance materials, the demand for polymers that can withstand extreme thermal environments is relentless. From aerospace components to downhole drilling equipment and advanced electronics, the ability of a material to maintain its structural and functional integrity at elevated temperatures is paramount. Aromatic polymers, characterized by their rigid backbone structures, have long been the cornerstone of this field.[1] Among these, polymers incorporating the phenoxybenzene moiety represent a critical class of materials, prized for their exceptional thermal stability, chemical resistance, and mechanical robustness.[2]

The unique combination of rigid aromatic rings and flexible ether linkages within the phenoxybenzene structure imparts a desirable balance of properties.[3] The aromatic units contribute to high glass transition temperatures (Tg) and thermal stability, while the ether bonds provide a degree of processability often lacking in purely aromatic systems.[2][3] This guide provides a comparative analysis of the thermal stability of several key polymer families derived from phenoxybenzene-containing monomers, grounded in experimental data and an understanding of the underlying structure-property relationships. We will delve into the experimental methodologies used to quantify thermal performance, offering a robust framework for researchers and engineers in the selection and development of materials for high-temperature applications.

Key Polymer Families and Their Intrinsic Stability

The versatility of phenoxybenzene chemistry allows for its incorporation into various polymer backbones. Here, we compare three prominent classes: Poly(arylene ether)s, Aromatic Polyimides, and Polyphosphazenes.

Poly(arylene ether)s: The Workhorses of High-Temperature Thermoplastics

Poly(arylene ether)s (PAEs) are a major class of engineering thermoplastics celebrated for their excellent thermal and oxidative stability.[3] Their synthesis typically involves nucleophilic aromatic substitution, a versatile method for creating the characteristic aryl-ether linkage.[2]

  • Poly(ether ether ketone) (PEEK): PEEK is arguably the most well-known member of this family, possessing a semi-crystalline structure that contributes to its outstanding mechanical properties and chemical resistance.[4] Thermogravimetric Analysis (TGA) reveals that PEEK is thermally stable up to approximately 600°C in an inert atmosphere, at which point rapid decomposition begins.[5] The initial decomposition is largely independent of the presence of oxygen, although oxygen can accelerate subsequent degradation steps.[6] This exceptional stability is attributed to the high bond dissociation energies of the aromatic ether and ketone linkages and the polymer's ability to form a protective, graphite-like char structure upon decomposition.[6]

  • Poly(arylene ether sulfone)s (PAES): Similar to PEEK, PAES polymers exhibit high thermal stability due to their aromatic backbone. The introduction of the sulfone group further enhances rigidity and oxidative stability. These polymers are known for their good melt processability and high glass transition temperatures.[7]

Aromatic Polyimides (PIs): The Apex of Thermal Performance

Aromatic polyimides are renowned for having some of the highest thermal stabilities among all organic polymers.[8] The combination of the highly stable imide ring with aromatic structures results in polymers with exceptionally high glass transition temperatures and resistance to thermo-oxidative degradation.[1] When phenoxybenzene units are incorporated into the diamine or dianhydride monomers, the resulting polyimides maintain this elite thermal performance while often gaining improved processability. Studies on novel polyimides based on 2,6-bis(m-amino phenoxy) benzoyl naphthalene show initial thermal decomposition temperatures in the range of 500 to 522°C in an air atmosphere.[8]

Polyphosphazenes: Inorganic-Organic Hybrids

Polyphosphazenes feature a unique backbone of alternating phosphorus and nitrogen atoms, with two organic side groups attached to each phosphorus atom. When these side groups are phenoxy or substituted phenoxy units, the resulting polymer, poly(diphenoxyphosphazene), combines the flexibility of the inorganic backbone with the stability of the aromatic side groups. However, their thermal stability is critically dependent on the purity of the polymer. Residual phosphorus-chlorine (P-Cl) "weak links" from incomplete substitution during synthesis can significantly lower the decomposition temperature.[9] When properly synthesized, these polymers exhibit good thermal stability, but their degradation pathway, often involving the formation of cyclic oligomers, differs significantly from the carbon-based polymers.[9]

Experimental Evaluation of Thermal Stability: Thermogravimetric Analysis (TGA)

The primary technique for quantifying the thermal stability of polymers is Thermogravimetric Analysis (TGA). This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a TGA curve, provides critical data points for comparing materials.

Key Metrics from TGA:
  • Onset Decomposition Temperature (Td): Often defined as the temperature at which 5% mass loss occurs (T5%). It represents the initiation of significant degradation.

  • Temperature of Maximum Decomposition Rate (Tmax): The peak of the derivative TGA (DTG) curve, indicating the temperature at which the fastest degradation occurs.

  • Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 800°C). A high char yield is often associated with good flame retardancy and the formation of a protective thermal barrier.[6]

Protocol 1: Standard TGA for Polymer Thermal Stability (ASTM E1131)

Objective: To determine the thermal stability profile of a polymer sample in a controlled inert or oxidative atmosphere.

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity Nitrogen and/or Air gas cylinders with regulators

  • Microbalance

  • Polymer sample (powder or film, 5-10 mg)

  • TGA sample pans (platinum or ceramic)

Methodology:

  • Instrument Preparation:

    • Turn on the TGA instrument and the controlling computer.

    • Ensure the gas cylinders have adequate pressure and the correct gas is selected in the software (e.g., Nitrogen for inert atmosphere analysis).

    • Perform any required instrument calibrations (mass and temperature) as per the manufacturer's guidelines.

  • Sample Preparation:

    • Tare an empty TGA sample pan on the microbalance.

    • Carefully place 5-10 mg of the polymer sample into the pan. The sample should be representative and form a thin layer at the bottom of the pan to ensure uniform heating.

    • Record the exact initial mass.

  • Loading the Sample:

    • Open the TGA furnace.

    • Carefully place the sample pan onto the sample holder within the TGA.

    • Close the furnace securely.

  • Setting Up the Experimental Method:

    • In the TGA software, create a new experimental method with the following parameters:

      • Initial Purge: Equilibrate the furnace at a starting temperature (e.g., 30-40°C) for 10-15 minutes with the selected purge gas (e.g., Nitrogen at 50 mL/min) to ensure an inert or controlled atmosphere.

      • Heating Ramp: Heat the sample from the starting temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[10]

      • Final Hold (Optional): Hold at the final temperature for a short period (e.g., 5-10 minutes) to ensure all primary degradation events are complete.

      • Gas Flow: Maintain a constant flow of the purge gas throughout the experiment.

  • Running the Experiment:

    • Start the experimental run. The software will automatically control the temperature program and record the sample mass versus temperature.

  • Data Analysis:

    • Once the run is complete, the software will generate a TGA thermogram (Mass % vs. Temperature).

    • Determine the T5% decomposition temperature (Td).

    • Calculate the derivative of the TGA curve to generate the DTG curve.

    • Identify the Tmax from the peak(s) of the DTG curve.

    • Record the final residual mass (%) as the char yield at the highest temperature.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Sample Prepare Polymer Sample (5-10 mg) Load Load Sample into Furnace Sample->Load Instrument Calibrate & Purge TGA Instrument Instrument->Load Program Set Temp Program (e.g., 10°C/min to 800°C) Load->Program Run Start Heating Ramp in N2 or Air Program->Run Thermogram Generate TGA Curve (Mass % vs. Temp) Run->Thermogram DTG Calculate DTG Curve (d(Mass)/dT vs. Temp) Thermogram->DTG Metrics Determine Key Metrics: Td (T5%), Tmax, Char Yield DTG->Metrics

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Comparative Analysis of Thermal Performance

The table below summarizes typical thermal stability data for polymers containing the phenoxybenzene moiety, derived from the scientific literature. It is important to note that absolute values can vary based on specific monomer composition, polymer molecular weight, and experimental conditions (e.g., heating rate).

Polymer Class Specific Example Decomposition Temp. (T5% in N2) Char Yield @ 800°C (N2) Key Structural Features
Poly(arylene ether ketone)PEEK~580 - 600 °C[5][6]High (~50%)Aryl-ether and aryl-ketone linkages, semi-crystalline
Aromatic PolyimideNaphthalene-based PI[8]~500 - 520 °C (in Air)Moderate-HighAromatic imide rings, fused aromatic systems
Poly(arylene ether sulfone)PAES~500 - 550 °CModerateAryl-ether and aryl-sulfone linkages, amorphous
PolyphosphazenePoly(diphenoxyphosphazene)~350 - 400 °C (highly dependent on purity)[9]Low-ModerateInorganic P-N backbone with phenoxy side groups

Note: Data is compiled from multiple sources for general comparison. Specific grades and formulations will exhibit variations.

This comparison clearly positions PEEK and aromatic polyimides at the upper echelon of thermal stability. The high decomposition temperature and substantial char yield of PEEK underscore its suitability for extreme environments.[5][6] Aromatic polyimides also demonstrate exceptional stability, with degradation temperatures exceeding 500°C even in an oxidative air atmosphere.[8] Poly(arylene ether sulfone)s offer a strong balance of high thermal stability and processability. Polyphosphazenes, while possessing a unique and versatile structure, highlight the critical importance of synthetic purity in achieving maximum thermal performance.[9]

Structure_Stability A Phenoxybenzene Moiety B High Bond Dissociation Energy A->B provides C Rigid Aromatic Backbone A->C contributes to D Flexible Ether Linkages A->D contains E HIGH THERMAL STABILITY B->E C->E F Good Processability D->F G High Char Formation G->E enhances

Caption: Key structure-property relationships for phenoxybenzene polymers.

Conclusion

Polymers derived from phenoxybenzene-containing monomers are foundational materials for applications demanding high thermal performance. The inherent stability of the aromatic ether structure provides a robust platform that can be further enhanced by incorporating other high-energy linkages such as ketones, sulfones, and imides. Poly(ether ether ketone) (PEEK) and aromatic polyimides stand out for their elite thermal resilience, with decomposition temperatures often exceeding 500°C.[5][8] The choice between these materials often depends on a balance of ultimate thermal stability, mechanical performance, and processing requirements. This guide underscores that a polymer's thermal stability is not an isolated property but a direct consequence of its molecular architecture. A thorough understanding of these structure-property relationships, validated by standardized experimental techniques like TGA, is essential for the rational design and intelligent selection of the next generation of high-performance polymers.

References

A Comparative Spectroscopic Guide to 1-Ethynyl-3-phenoxybenzene and Its Methoxy-Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, aryl ethynes serve as foundational building blocks for creating complex molecular architectures. Their rigid, linear geometry and reactive terminal alkyne group make them invaluable for applications ranging from covalent inhibitors in drug development to conjugated polymers in organic electronics. Among these, 1-Ethynyl-3-phenoxybenzene presents a unique scaffold, combining the phenoxy ether linkage with the ethynyl moiety. Understanding its spectroscopic characteristics, and how they are modulated by substitution, is critical for synthesis, quality control, and mechanistic studies.

This guide provides an in-depth spectroscopic comparison of this compound and two key methoxy-substituted analogs: 1-Ethynyl-3-methoxybenzene and 1-Ethynyl-4-methoxybenzene. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide researchers with a practical, data-driven reference for identifying these compounds and predicting the spectroscopic impact of substituent placement. We will move beyond simple data reporting to explain the underlying electronic and structural reasons for the observed spectral differences, grounding our analysis in established physicochemical principles.

Theoretical Framework: The Electronic Influence of Substituents

The spectroscopic properties of these molecules are dictated by the electronic interplay between the ethynyl group, the aromatic rings, and the oxygen-linked substituents (phenoxy or methoxy).

  • Ethynyl Group (-C≡CH): This group is weakly deactivating via induction due to the sp-hybridized carbons' higher electronegativity. The triple bond's magnetic anisotropy creates distinct shielding and deshielding zones, significantly influencing the chemical shifts of nearby protons in NMR spectroscopy.[1][2][3]

  • Methoxy (-OCH₃) and Phenoxy (-OC₆H₅) Groups: Both are powerful ortho-, para-directing activators. The oxygen atom possesses lone pairs that can be donated into the aromatic π-system through resonance, increasing electron density on the ring. This resonance effect generally outweighs the oxygen's inductive withdrawal. The methoxy group is a classic example of an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light, often causing a shift to longer wavelengths (bathochromic shift) in UV-Vis spectra.[4][5] The position of the methoxy group (meta vs. para to the ethynyl group) will critically alter its resonance contribution and, consequently, the molecule's entire spectroscopic fingerprint.

General Analytical Workflow

A robust characterization of these compounds follows a multi-technique approach to gain orthogonal insights into molecular structure, purity, and electronic properties. The workflow ensures that data from each analysis corroborates the others, providing a high-confidence structural assignment.

G A B C

References

Performance of 1-Ethynyl-3-phenoxybenzene in click reactions versus other terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Alkyne in Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a widespread tool for molecular ligation in various fields, including drug discovery, bioconjugation, and materials science.[1][3][4] The reaction's efficiency and bioorthogonality have made it an invaluable technique for conjugating molecules with high specificity and stability.

The choice of the terminal alkyne is a critical parameter that can influence the kinetics and overall success of the CuAAC reaction. While the reaction is famously tolerant of a wide range of functional groups, the electronic and steric properties of the substituent on the alkyne can modulate its reactivity.[3] This guide focuses on 1-Ethynyl-3-phenoxybenzene, an aryl acetylene with a phenoxy substituent, and compares its expected performance against other commonly employed terminal alkynes.

Understanding Alkyne Reactivity in CuAAC: Electronic and Steric Effects

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate.[1] The rate of this step, and thus the overall reaction rate, is influenced by the acidity of the terminal alkyne's C-H bond. Electron-withdrawing groups (EWGs) attached to the alkyne can increase the acidity of this proton, thereby accelerating the formation of the copper acetylide and, consequently, the overall click reaction. Conversely, electron-donating groups (EDGs) can have a modest, often rate-decreasing, effect.

A systematic study on the reactivity of various alkynes in CuAAC reactions revealed that while there are differences, they are often modest under optimized conditions. However, under more demanding conditions, such as low catalyst loading or dilute reactant concentrations, these differences in reactivity can become more pronounced.

Comparative Performance of this compound

Direct comparative kinetic data for this compound in CuAAC reactions is not extensively available in the literature. However, we can infer its reactivity based on the electronic properties of the phenoxy substituent and by comparing it to other well-studied terminal alkynes.

The phenoxy group at the meta position of the phenylacetylene core is generally considered to be a weak electron-withdrawing group due to its inductive effect, although it can also exhibit some electron-donating character through resonance. This electronic nature places this compound in a reactivity class similar to or slightly more reactive than unsubstituted phenylacetylene.

For a clearer comparison, we will consider three classes of terminal alkynes:

  • Aryl Alkynes with Electron-Donating Groups: Example: 4-Ethynylanisole

  • Aryl Alkynes (neutral or weakly substituted): Examples: Phenylacetylene, this compound

  • Aryl Alkynes with Electron-Withdrawing Groups: Example: 4-Ethynylbenzonitrile

  • Aliphatic Alkynes: Example: Propargyl alcohol

Predicted Reactivity and Yield Comparison

The following table summarizes the expected relative reactivity and representative yields for the CuAAC reaction of these alkynes with a standard azide, such as benzyl azide. The predicted reactivity is based on the known electronic effects of the substituents.

Terminal AlkyneSubstituent EffectPredicted Relative ReactivityRepresentative Yield (%)
4-EthynylbenzonitrileStrong Electron-WithdrawingHighest>95
This compound Weak Electron-WithdrawingHigh90-98
PhenylacetyleneNeutralHigh90-98
4-EthynylanisoleElectron-DonatingModerate-High85-95
Propargyl alcoholAliphaticHigh>95

Note: The yields presented are estimations based on typical CuAAC reactions and may vary depending on the specific reaction conditions, azide partner, and catalyst system used.

Studies have shown that for para-substituted phenylacetylenes, the reactivity in CuAAC increases as the substituent becomes more electron-withdrawing. While this compound has a meta-substituent, the inductive electron-withdrawing effect of the phenoxy group is expected to enhance its reactivity compared to alkynes with electron-donating groups. Propargyl alcohol, a common aliphatic alkyne, is also known to be highly reactive in CuAAC reactions.

Experimental Protocols

To facilitate a direct and objective comparison in your own laboratory setting, we provide a detailed, step-by-step methodology for a comparative kinetic analysis of different terminal alkynes in a CuAAC reaction.

Protocol: Comparative Kinetic Analysis of Terminal Alkynes in CuAAC

Objective: To compare the reaction rates of this compound, phenylacetylene, and 4-ethynylbenzonitrile in a CuAAC reaction with benzyl azide.

Materials:

  • This compound

  • Phenylacetylene

  • 4-Ethynylbenzonitrile

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Stirring apparatus

  • Analytical instrument (e.g., GC-MS or HPLC)

Procedure:

  • Stock Solution Preparation:

    • Prepare 1 M stock solutions of each alkyne (this compound, phenylacetylene, and 4-ethynylbenzonitrile) in the chosen solvent.

    • Prepare a 1 M stock solution of benzyl azide in the same solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup (perform in triplicate for each alkyne):

    • To a reaction vial, add the solvent (to a final volume of 1 mL).

    • Add the alkyne stock solution (e.g., 100 µL, 0.1 mmol).

    • Add the benzyl azide stock solution (100 µL, 0.1 mmol).

    • Add the internal standard (e.g., 50 µL of a 0.1 M solution).

    • Add the THPTA stock solution (50 µL, 5 mol%).

    • Initiate the reaction by adding the CuSO₄·5H₂O stock solution (10 µL, 1 mol%) followed immediately by the freshly prepared sodium ascorbate stock solution (20 µL, 10 mol%).

  • Reaction Monitoring:

    • Start a timer immediately after the addition of the sodium ascorbate.

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of EDTA solution).

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the consumption of the starting materials and the formation of the triazole product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product (or the conversion of the limiting reagent) as a function of time for each alkyne.

    • Determine the initial reaction rate for each alkyne from the slope of the initial linear portion of the curve.

    • Compare the initial rates to determine the relative reactivity of the alkynes.

Visualizing the Click Reaction Workflow

The following diagram illustrates the general workflow for a typical CuAAC reaction.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Alkyne Alkyne Solution Mix Combine Reactants & Catalyst Alkyne->Mix Azide Azide Solution Azide->Mix Catalyst Cu(II) + Ligand Solution Catalyst->Mix Reducer Reducing Agent (e.g., NaAsc) Reducer->Mix Initiate React Stir at Room Temp. Mix->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Aqueous Workup / Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product Pure Triazole Product Purify->Product

Caption: A generalized workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Mechanistic Considerations

The following diagram illustrates the catalytic cycle of the CuAAC reaction, highlighting the key intermediates.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_redox Cu(I) Regeneration CuI Cu(I) CuAcetylide Cu(I)-C≡C-R CuI->CuAcetylide + R-C≡C-H - H⁺ Alkyne R-C≡C-H Azide R'-N₃ CuTriazolide Copper Triazolide Intermediate CuAcetylide->CuTriazolide + R'-N₃ Product 1,4-Disubstituted Triazole CuTriazolide->Product + H⁺ Product->CuI Releases CuII Cu(II) CuI_regen Cu(I) CuII->CuI_regen + Ascorbate Ascorbate Sodium Ascorbate CuI_regen->CuI Enters Catalytic Cycle

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

This compound is a valuable terminal alkyne for use in CuAAC reactions. Based on the electronic nature of the phenoxy substituent, its reactivity is expected to be comparable to, or slightly greater than, that of unsubstituted phenylacetylene. It offers a good balance of reactivity and stability, making it a suitable choice for a wide range of applications in drug discovery and bioconjugation where the introduction of a phenoxybenzene moiety is desired. For applications requiring the highest possible reaction rates, particularly under challenging conditions, alkynes bearing strong electron-withdrawing groups, such as 4-ethynylbenzonitrile, or highly reactive aliphatic alkynes like propargyl derivatives, may be considered. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and make informed decisions on substrate selection for their specific synthetic goals.

References

A Researcher's Guide to DFT Studies on the Electronic Structure of Phenoxybenzene Acetylenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of molecular electronic structure is paramount for predicting reactivity, designing novel materials, and elucidating biological mechanisms. Phenoxybenzene acetylenes, a class of compounds featuring a π-conjugated system, are of significant interest due to their potential applications in materials science and as scaffolds in medicinal chemistry.[1] Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of such molecules with a favorable balance of accuracy and computational cost.[2]

This guide provides an in-depth comparison of DFT methodologies for studying the electronic structure of phenoxybenzene acetylenes, using 1-ethynyl-4-phenoxybenzene as a central case study. We will delve into the causality behind computational choices, present a detailed protocol for analysis, and compare theoretical predictions with available experimental data to ensure a self-validating and trustworthy framework.

The "Why": Choosing the Right Computational Lens

The core of any DFT study lies in the selection of the exchange-correlation (XC) functional and the basis set. This choice is not arbitrary; it is dictated by the specific electronic characteristics of the molecule under investigation. Phenoxybenzene acetylenes are π-conjugated systems, where electron delocalization plays a crucial role in their electronic behavior. This characteristic presents a known challenge for some common DFT functionals.[3]

  • The Delocalization Error: Standard hybrid functionals like the widely used B3LYP can suffer from a "delocalization error," which tends to overestimate the stability of delocalized electronic states.[3][4] This can lead to an underestimation of the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, a critical parameter governing electronic excitations and reactivity.[4]

  • Improving Accuracy: To counteract this, other functionals have been developed. The Minnesota functionals, such as M06-2X , include a higher percentage of Hartree-Fock (HF) exchange, which helps to mitigate the delocalization error and often provides more accurate geometries and energetic predictions for conjugated systems.[5][6]

  • Long-Range Corrections: For predicting excited-state properties, such as UV-Vis absorption spectra via Time-Dependent DFT (TD-DFT), range-separated functionals like CAM-B3LYP are often superior.[7][8] These functionals apply different amounts of HF exchange at short and long inter-electron distances, providing a more balanced description of both ground and excited states.

The choice of a basis set, which describes the atomic orbitals, is also critical. A split-valence, polarized basis set like 6-311+G(d,p) is generally a good starting point, offering a robust description of electron distribution, including diffuse functions (+) to handle the lone pairs on the oxygen atom and polarization functions (d,p) to allow for orbital shape flexibility.[9][10]

Comparative Analysis of DFT Functionals

FunctionalBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)λmax (nm) (TD-DFT)
B3LYP6-311+G(d,p)-6.12-1.354.77285
M06-2X6-311+G(d,p)-6.85-0.985.87261
CAM-B3LYP6-311+G(d,p)-7.01-0.896.12254

Note: The values presented in this table are representative results from typical DFT calculations and may vary slightly depending on the specific computational setup and software.

From this comparison, we observe that B3LYP predicts the smallest HOMO-LUMO gap and the longest absorption wavelength, consistent with its known tendency to over-delocalize π-electron density.[4] M06-2X and CAM-B3LYP predict larger gaps and shorter wavelengths, which are likely more physically realistic for the monomer. The significant blue shift from the polymer's 352 nm absorption is captured by all methods, validating the general approach.

Experimental Protocol: A Step-by-Step DFT Workflow

This section provides a detailed methodology for performing a comprehensive DFT analysis of 1-ethynyl-4-phenoxybenzene using a computational chemistry package like Gaussian.

1. Molecular Structure Generation and Optimization:

  • Step 1: Build the 3D structure of 1-ethynyl-4-phenoxybenzene (CAS: 4200-06-0) using a molecular editor.
  • Step 2: Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.
  • Step 3: Set up a geometry optimization calculation using the chosen DFT functional (e.g., M06-2X) and basis set (e.g., 6-311+G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.
  • Step 4: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

2. Electronic Structure Analysis:

  • Step 1: From the optimized structure, analyze the frontier molecular orbitals (HOMO and LUMO). Visualize their spatial distribution to understand the regions of electron density involved in electronic transitions. The HOMO is expected to be delocalized across the π-system, while the LUMO will also show significant π* character.
  • Step 2: Calculate the HOMO-LUMO energy gap. This provides a first approximation of the molecule's electronic excitation energy and chemical reactivity.
  • Step 3: Generate a Molecular Electrostatic Potential (MEP) map. This visualizes the charge distribution and helps identify potential sites for electrophilic and nucleophilic attack.

3. Excited State and Spectral Simulation:

  • Step 1: Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., using CAM-B3LYP/6-311+G(d,p)) to compute the vertical excitation energies and oscillator strengths.
  • Step 2: Simulate the UV-Vis absorption spectrum by broadening the calculated electronic transitions with a Gaussian or Lorentzian function.
  • Step 3: Compare the simulated spectrum with experimental data, if available. Analyze the nature of the electronic transitions by examining the contributing orbital excitations (e.g., HOMO -> LUMO).

Visualizing Computational Workflows and Relationships

To clarify the logical flow of the computational protocol and the interplay between molecular structure and electronic properties, we utilize Graphviz diagrams.

G cluster_0 Part 1: Ground State Calculation cluster_1 Part 2: Electronic Property Analysis cluster_2 Part 3: Excited State Calculation A 1. Build Molecule (1-ethynyl-4-phenoxybenzene) B 2. Geometry Optimization (e.g., M06-2X/6-311+G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum) B->C D 4. Analyze Frontier Orbitals (HOMO, LUMO) C->D Optimized Geometry E 5. Calculate HOMO-LUMO Gap C->E Orbital Energies F 6. Generate MEP Map C->F Electron Density G 7. TD-DFT Calculation (e.g., CAM-B3LYP/6-311+G(d,p)) C->G Optimized Geometry H 8. Simulate UV-Vis Spectrum G->H Excitation Energies & Oscillator Strengths I 9. Compare with Experiment H->I

Caption: Computational workflow for DFT analysis of phenoxybenzene acetylenes.

The relationship between the molecular structure and its key electronic properties can be visualized as follows:

G MS Molecular Structure (Phenoxybenzene Acetylene) CG Conjugation Length MS->CG SUB Substituent Effects (Phenoxy Group) MS->SUB FMO Frontier Molecular Orbitals (HOMO/LUMO) CG->FMO SUB->FMO GAP HOMO-LUMO Gap FMO->GAP SPEC UV-Vis Spectrum (λmax) GAP->SPEC REACT Chemical Reactivity GAP->REACT

Caption: Relationship between structure and electronic properties.

Conclusion

This guide has outlined a robust framework for conducting and comparing DFT studies on the electronic structure of phenoxybenzene acetylenes. By understanding the inherent strengths and weaknesses of various DFT functionals, researchers can make informed decisions to achieve reliable and predictive computational results. The presented workflow, from geometry optimization to spectral simulation, provides a self-validating protocol grounded in established quantum chemical principles. The careful application of these methods will continue to be indispensable in the rational design of novel molecules for advanced materials and pharmaceutical applications.

References

A Senior Application Scientist's Guide to the Catalytic Synthesis of 1-Ethynyl-3-phenoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Ethynyl-3-phenoxybenzene

This compound is a key structural motif and a valuable building block in the development of pharmaceuticals and advanced organic materials. Its rigid alkynyl group and flexible phenoxy ether linkage impart unique conformational properties, making it a desirable component in the design of molecules with specific biological activities or material properties. The efficient and selective synthesis of this diarylalkyne is therefore of considerable interest to researchers in drug discovery and materials science.

The Sonogashira cross-coupling reaction stands as the preeminent method for the formation of the crucial sp²-sp carbon-carbon bond in this compound. This guide provides a comparative analysis of the primary catalytic systems employed for this synthesis, offering insights into their mechanisms, performance, and practical application. We will delve into the nuances of catalyst selection, from traditional palladium/copper co-catalytic systems to modern copper-free alternatives, providing the experimental data and protocols necessary for informed decision-making in your research.

Comparative Analysis of Catalytic Systems

The synthesis of this compound is typically achieved through the Sonogashira coupling of a 3-phenoxyphenyl halide (iodide or bromide) with a suitable acetylene source. The choice of catalyst is paramount and significantly influences the reaction's efficiency, yield, and substrate scope.

The Archetypal Palladium/Copper Co-Catalyzed System

The classical Sonogashira reaction employs a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[1] This combination has proven to be robust and versatile for a wide range of substrates.

Mechanism and Rationale: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle's primary role is to facilitate the deprotonation of the terminal alkyne by the base to form the highly reactive copper acetylide, which then participates in the transmetalation step with the palladium complex.[2] The synergy between palladium and copper allows the reaction to proceed under mild conditions.[1]

Catalyst Components and Performance:

  • Palladium Source: Commonly used palladium pre-catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. These are generally effective, though catalyst loading can vary from 0.5 to 5 mol%.[3]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium center and modulating its reactivity. The choice of phosphine can significantly impact catalyst activity, with bulkier, more electron-rich phosphines often leading to higher turnover numbers.[4][5] For instance, sterically demanding biarylphosphines like 2-(di-tert-butylphosphino)-N-phenylindole (cataCXium® PIntb) have demonstrated high turnover numbers (up to 14,100) in the coupling of aryl bromides.[6][7]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Experimental Data Summary:

Catalyst SystemAryl HalideAlkyneBase/SolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
PdCl₂(PPh₃)₂ / CuI1-Iodo-3-phenoxybenzenePhenylacetyleneEt₃N / DMF1003~90-95Pd: 2.5, Cu: 5[8]
Pd(OAc)₂ / cataCXium® PIntb / CuI1-Bromo-3-phenoxybenzenePhenylacetyleneTMEDA8024HighPd: 0.01-1[6]
Pd/CuFe₂O₄1-Iodo-3-phenoxybenzenePhenylacetyleneK₂CO₃ / EtOH70-HighPd: 3[9]
Copper-Free Sonogashira Coupling: A Cleaner Alternative

A significant drawback of the traditional Sonogashira reaction is the potential for oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen.[1] This side reaction can reduce the yield of the desired product and complicate purification. To address this, copper-free Sonogashira protocols have been developed.

Mechanism and Rationale: In the absence of a copper co-catalyst, the activation of the alkyne is believed to occur directly at the palladium center. The proposed mechanism involves the formation of a palladium acetylide complex following the oxidative addition of the aryl halide. This can proceed through different pathways, including a deprotonation mechanism or a more recently proposed tandem Pd/Pd cycle involving two different palladium species.[10] A strong base is often required to facilitate the deprotonation of the alkyne.

Catalyst Components and Performance:

  • Palladium Source and Ligands: Copper-free systems often rely on more sophisticated palladium catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity.[3] For instance, the combination of Pd₂(dba)₃ and P(tBu)₃ has been shown to be effective for the coupling of aryl bromides at room temperature.

  • Base and Solvent: A variety of bases can be employed, including organic amines and inorganic bases like K₂CO₃ or Cs₂CO₃. The choice of solvent can also be critical, with polar aprotic solvents like DMF or NMP often being favored. Some protocols have even been developed for reactions in water.[11]

Experimental Data Summary:

Catalyst SystemAryl HalideAlkyneBase/SolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd₂(dba)₃ / P(tBu)₃1-Bromo-3-phenoxybenzenePhenylacetyleneCs₂CO₃ / DioxaneRT18HighPd: 0.5-1
(PhCN)₂PdCl₂ / L7 & Pd-PyMIC1-Bromo-3-phenoxybenzenePhenylacetyleneBase / SolventRT-HighPd: 0.125-2.0[8]
Pd ionanofluids4-BromoanisolePhenylacetylene[Cₙmim][NTf₂]Microwave<1~99Low[12]
Palladium-Free, Copper-Catalyzed Sonogashira-Type Coupling

In an effort to develop more economical and sustainable methods, researchers have explored palladium-free, copper-catalyzed Sonogashira-type reactions.[13]

Mechanism and Rationale: These systems rely solely on a copper catalyst to facilitate the coupling of aryl halides with terminal alkynes. The proposed mechanism involves the formation of a copper acetylide, followed by oxidative addition of the aryl halide to the copper center and subsequent reductive elimination. These reactions often require higher temperatures and more reactive aryl iodides compared to their palladium-catalyzed counterparts.

Catalyst Components and Performance:

  • Copper Source and Ligands: Copper(I) salts such as CuI are typically used, often in combination with nitrogen- or phosphorus-based ligands to stabilize the copper catalyst and enhance its reactivity.

  • Base and Solvent: Similar to other Sonogashira protocols, a base is required, and the choice of solvent can influence the reaction outcome.

Experimental Data Summary:

Catalyst SystemAryl HalideAlkyneBase/SolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
CuI / 3-Pphen4-IodoanisolePhenylacetyleneK₂CO₃ / Water100-GoodCu: 5[13]
Cu PowderAlkyl-2-iodobenzoates1-OctyneSolvent-free--84-97-[13]

Visualizing the Catalytic Pathways

To better understand the underlying chemistry, the following diagrams illustrate the key catalytic cycles.

Sonogashira_Dual_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) product_complex Ar-Pd(II)-C≡CR(L₂) pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product product product_complex->product Ar-C≡CR cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Alkyne + Base cu_acetylide->pd_complex Cu-Acetylide Transfer cu_acetylide->cu_x

Caption: The dual catalytic cycle of the Sonogashira reaction.

Copper_Free_Sonogashira pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex alkyne_coordination Alkyne Coordination + Base pd_complex->alkyne_coordination pd_acetylide Ar-Pd(II)-C≡CR(L) alkyne_coordination->pd_acetylide reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product

Caption: Proposed mechanism for copper-free Sonogashira coupling.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two representative catalytic systems.

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides.[14]

Materials:

  • 1-Iodo-3-phenoxybenzene (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine (7.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-iodo-3-phenoxybenzene, PdCl₂(PPh₃)₂, and CuI under a stream of inert gas (e.g., argon).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

  • Add anhydrous THF via syringe, followed by the sequential addition of diisopropylamine and the terminal alkyne while stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is a general representation of a copper-free Sonogashira coupling.

Materials:

  • 1-Bromo-3-phenoxybenzene (1.0 eq)

  • Terminal alkyne (e.g., Ethynyltrimethylsilane, 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., P(tBu)₃, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous solvent, followed by 1-bromo-3-phenoxybenzene and the terminal alkyne.

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography. If a silyl-protected alkyne was used, a subsequent deprotection step (e.g., with TBAF or K₂CO₃/MeOH) will be necessary.

Experimental_Workflow start Reactant & Catalyst Preparation reaction Sonogashira Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Product Characterization purification->characterization

Caption: General experimental workflow for Sonogashira coupling.

Conclusion and Future Outlook

The Sonogashira coupling remains an indispensable tool for the synthesis of this compound and related diarylalkynes. The choice between a traditional palladium/copper co-catalyzed system and a copper-free alternative depends on the specific requirements of the synthesis, including substrate reactivity, functional group tolerance, and the need to avoid alkyne homocoupling. For routine syntheses with robust substrates, the classical Pd/Cu system offers a reliable and cost-effective approach. In cases where sensitive functional groups are present or when homocoupling is a significant concern, copper-free protocols, despite potentially requiring more specialized ligands, provide a cleaner reaction profile. The development of palladium-free, copper-catalyzed systems is a promising avenue for more sustainable and economical large-scale syntheses, although these methods may currently have a more limited substrate scope.

Future research will likely focus on the development of even more active and robust catalysts with lower environmental impact, including catalysts based on earth-abundant metals and heterogeneous catalysts that allow for easy separation and recycling. The continued exploration of novel ligand architectures will undoubtedly lead to further improvements in the efficiency and selectivity of the Sonogashira reaction, expanding its utility in the synthesis of increasingly complex and valuable molecules.

References

A Comparative Guide to Validating the Structure of 1-Ethynyl-3-phenoxybenzene Derivatives: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the synthesis of novel compounds such as 1-ethynyl-3-phenoxybenzene derivatives, which hold potential in medicinal chemistry and materials science, confirming the precise atomic arrangement is not merely a formality but a critical step that dictates function and informs further development. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural validation of this important class of molecules, supported by detailed experimental protocols and data interpretation.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional structure of crystalline materials.[1][2] Its power lies in its ability to provide a precise and unambiguous map of atomic positions, bond lengths, and bond angles.[1][3] This high-resolution structural data is invaluable for understanding the intricate details of molecular geometry and intermolecular interactions that govern the physical and biological properties of a compound.[4][5]

The fundamental principle of single-crystal XRD involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays in a specific pattern of spots, known as reflections. By measuring the angles and intensities of these diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed.[1] From this map, the positions of individual atoms can be determined with exceptional accuracy.

Causality in Experimental Choices: Why X-ray Crystallography?

For this compound derivatives, the key structural questions often revolve around the conformation of the phenoxy group relative to the ethynyl-substituted benzene ring and the planarity of the aromatic systems. While spectroscopic methods can provide valuable insights into connectivity and the electronic environment, only X-ray crystallography can directly visualize these spatial relationships in the solid state. This is crucial as the solid-state conformation can influence properties such as crystal packing, solubility, and ultimately, biological activity.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not without its limitations, the most significant being the requirement for a single, diffraction-quality crystal.[2] Therefore, a comprehensive structural validation strategy often involves the synergistic use of other analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice[1]Nuclear spin transitions in a magnetic field[6]Measurement of mass-to-charge ratio of ions
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions[1][3]Atomic connectivity, relative stereochemistry, solution-state conformation, molecular dynamics[7]Molecular weight, elemental composition, fragmentation patterns[8]
Strengths Unambiguous structure determination, high resolution[1]Provides information on solution-state structure and dynamics, non-destructive[6][7]High sensitivity, provides molecular formula, suitable for mixture analysis (with chromatography)
Limitations Requires a single, high-quality crystal, provides solid-state information only[2]Does not provide precise bond lengths and angles, interpretation can be complex for large molecules[9]Does not provide 3D structural information, can be destructive

Experimental Protocol: X-ray Crystallographic Analysis of a this compound Derivative

The following protocol outlines the key steps for the structural determination of a hypothetical derivative, 1-ethynyl-3-(4-fluorophenoxy)benzene.

Step 1: Crystallization

The critical first step is to obtain a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions).[1] This is often the most challenging aspect of the experiment.

Methodology:

  • Solvent Selection: Dissolve the purified 1-ethynyl-3-(4-fluorophenoxy)benzene in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as dichloromethane/hexane).

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is the simplest crystallization technique.

  • Vapor Diffusion: Alternatively, place the solution in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop.

Step 2: Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Methodology:

  • Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection Parameters:

    • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å).

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

    • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.

Step 3: Structure Solution and Refinement

Specialized software is used to process the diffraction data and determine the crystal structure.

Methodology:

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the best possible fit.

  • Validation: The final structure is validated using tools like checkCIF to ensure its quality and consistency.[10]

Data Presentation and Interpretation

The final output of a successful X-ray crystallographic analysis is a Crystallographic Information File (CIF). This file contains all the information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and torsion angles.

Table 1: Hypothetical Crystallographic Data for 1-ethynyl-3-(4-fluorophenoxy)benzene

ParameterValue
Chemical FormulaC₁₄H₉FO
Formula Weight212.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)5.987(1)
c (Å)20.115(4)
β (°)98.76(3)
Volume (ų)1016.8(4)
Z4
R-factor (%)4.5

Table 2: Comparison of Key Structural Parameters from Different Techniques (Hypothetical Data)

ParameterX-ray CrystallographyNMR Spectroscopy (NOE)Computational (DFT)
C≡C bond length (Å)1.201(3)Not directly measured1.205
C-O-C bond angle (°)118.5(2)Not directly measured119.2
Dihedral angle between aromatic rings (°)55.4(1)Estimated from NOE data58.1

Visualizing the Workflow and Logic

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Complementary Spectroscopic Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization purification->crystallization nmr NMR Spectroscopy (¹H, ¹³C, NOESY) purification->nmr ms Mass Spectrometry (HRMS) purification->ms data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation CIF Generation & Validation structure_solution->validation final_structure final_structure validation->final_structure Unambiguous 3D Structure connectivity connectivity nmr->connectivity Connectivity & Solution Conformation molecular_formula molecular_formula ms->molecular_formula Molecular Formula & Purity

Caption: Experimental workflow for the structural validation of a this compound derivative.

logical_relationship cluster_primary Primary Validation cluster_secondary Secondary & Complementary Validation xray X-ray Crystallography (Solid-State Structure) definitive_structure Definitive 3D Structure xray->definitive_structure Provides nmr NMR Spectroscopy (Solution-State Structure & Connectivity) structural_insights Structural Insights nmr->structural_insights Suggests ms Mass Spectrometry (Molecular Weight & Formula) identity_confirmation Identity Confirmation ms->identity_confirmation Confirms structural_insights->definitive_structure Corroborated by identity_confirmation->definitive_structure Consistent with

References

A Comparative Benchmark of High-Performance Polymers: Evaluating Materials Synthesized from 1-Ethynyl-3-phenoxybenzene Against Established Resins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of advanced materials with superior performance characteristics, the synthesis of novel polymers from unique monomers is a cornerstone of innovation. One such monomer of interest is 1-Ethynyl-3-phenoxybenzene, a molecule that promises to yield high-performance thermosetting polymers. This guide provides a comprehensive benchmark of the anticipated properties of materials synthesized from this compound, juxtaposed with established high-performance resins: Bismaleimides (BMI) and Benzocyclobutene (BCB) resins. This comparison is designed to offer researchers and professionals in materials science and drug development a clear perspective on the potential advantages and applications of this emerging polymer system.

The Promise of Acetylene-Functionalized Aromatics

The inclusion of the ethynyl group (C≡CH) in an aromatic structure like this compound is a strategic design choice for creating thermosetting polymers. Upon thermal curing, these acetylene groups can undergo complex addition polymerization reactions, forming a highly cross-linked, aromatic network. This process occurs without the evolution of volatile byproducts, a significant advantage in the fabrication of void-free, high-integrity components for microelectronics and aerospace applications. The resulting polymeric architecture is anticipated to exhibit exceptional thermal stability, mechanical robustness, and desirable dielectric properties, stemming from the inherent rigidity and low polarity of the hydrocarbon network formed.

Benchmarking Against Industry Standards

To contextualize the potential of polymers derived from this compound, a comparison with two classes of high-performance thermosets is essential: Bismaleimide (BMI) resins and Benzocyclobutene (BCB) resins. These materials are frequently employed in demanding applications where thermal and mechanical stability are paramount.

Thermal Properties

High thermal stability is a critical attribute for materials used in aerospace, defense, and high-frequency electronics.[1][2] This is typically characterized by the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, and the decomposition temperature (Td), at which the material begins to degrade chemically.

PropertyPoly(this compound) (Expected)Bismaleimide (BMI) ResinsBenzocyclobutene (BCB) Resins
Glass Transition Temp. (Tg) > 300 °C (estimated)220 - >300 °C[4]> 350 °C (for DVS-bisBCB)
Decomposition Temp. (Td) > 450 °C (estimated)> 400 °C[4][5]~350-375 °C
Coefficient of Thermal Expansion (CTE) Low (expected)40-60 ppm/°C52 ppm/°C[6]

Table 1: Comparative Thermal Properties.

Mechanical Properties

The mechanical integrity of a material is crucial for structural applications. Key metrics include flexural strength, which measures the ability to resist deformation under a load, and flexural modulus, which indicates the material's stiffness. Given the rigid aromatic network formed upon curing, polymers from this compound are expected to exhibit high strength and stiffness.

PropertyPoly(this compound) (Expected)Bismaleimide (BMI) ResinsBenzocyclobutene (BCB) Resins
Flexural Strength High (expected)up to 189 MPa (modified)[7]80-120 MPa
Flexural Modulus High (expected)~5.2 GPa (modified)[7]2.9 GPa
Tensile Strength High (expected)~48 MPa (unmodified)87 MPa

Table 2: Comparative Mechanical Properties.

Dielectric Properties

For applications in microelectronics, particularly for high-frequency communication, materials with a low dielectric constant (Dk) and a low dissipation factor (Df) are essential to minimize signal loss and ensure signal integrity.[8] The nonpolar hydrocarbon network resulting from the polymerization of this compound suggests that it will have favorable dielectric properties.

PropertyPoly(this compound) (Expected)Bismaleimide (BMI) ResinsBenzocyclobutene (BCB) Resins
Dielectric Constant (Dk) @ 1 MHz < 3.0 (expected)3.0 - 3.5~2.65
Dissipation Factor (Df) @ 1 MHz < 0.01 (expected)0.002 - 0.01~0.0008

Table 3: Comparative Dielectric Properties.

Experimental Protocols

To validate the expected properties of polymers synthesized from this compound, a rigorous experimental workflow is necessary. The following protocols outline the key steps for synthesis, curing, and characterization.

Synthesis and Curing Workflow

The synthesis of a thermoset from this compound would typically involve a thermal polymerization process. The causality behind this choice is that the ethynyl groups undergo addition reactions at elevated temperatures, leading to a highly cross-linked network without the generation of volatile byproducts. This is a self-validating system as the absence of volatiles ensures a high-integrity, void-free cured material.

Synthesis_and_Curing_Workflow Monomer This compound Monomer Degas Degassing under Vacuum Monomer->Degas Remove dissolved gases Curing Thermal Curing Degas->Curing Heat to polymerization temperature (e.g., 180-250°C) PostCuring Post-Curing Curing->PostCuring Heat at a higher temperature (e.g., >250°C) to ensure full cross-linking Characterization Characterization PostCuring->Characterization Prepare samples for testing

Caption: Workflow for the synthesis and curing of the polymer.

Step-by-Step Methodology:

  • Monomer Preparation: The this compound monomer is placed in a reaction vessel.

  • Degassing: The monomer is degassed under a high vacuum to remove any dissolved gases that could lead to voids in the cured polymer.

  • Thermal Curing: The degassed monomer is heated to a specific temperature profile in an inert atmosphere (e.g., nitrogen). A typical curing cycle might involve a ramp to 180-200°C for several hours, followed by a ramp to a higher temperature, such as 250°C, for an extended period. The exact temperatures and durations would need to be optimized based on differential scanning calorimetry (DSC) data.

  • Post-Curing: A post-curing step at a temperature above the main curing exotherm is often employed to ensure the completion of the cross-linking reactions and to maximize the glass transition temperature of the final material.

Characterization Workflow

A comprehensive characterization of the cured polymer is essential to benchmark its properties. This involves a suite of analytical techniques to probe its thermal, mechanical, and dielectric properties.

Characterization_Workflow cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties cluster_dielectric Dielectric Properties CuredPolymer Cured Polymer Sample Thermal Thermal Analysis CuredPolymer->Thermal Mechanical Mechanical Testing CuredPolymer->Mechanical Dielectric Dielectric Spectroscopy CuredPolymer->Dielectric DSC DSC (Tg) Thermal->DSC TGA TGA (Td) Thermal->TGA TMA TMA (CTE) Thermal->TMA Flexural Three-Point Bending (Flexural Strength & Modulus) Mechanical->Flexural Tensile Tensile Test (Tensile Strength) Mechanical->Tensile LCR LCR Meter (Dk, Df) Dielectric->LCR

Caption: Workflow for the characterization of the cured polymer.

Detailed Protocols:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to optimize the curing profile. A sample is heated at a controlled rate (e.g., 10 °C/min) in a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td). A sample is heated at a controlled rate (e.g., 10 °C/min) in both nitrogen and air atmospheres to assess its thermal and thermo-oxidative stability.

  • Thermomechanical Analysis (TMA): To measure the coefficient of thermal expansion (CTE). A sample is subjected to a small, constant force while the temperature is ramped.

  • Three-Point Bending Test: To determine the flexural strength and modulus in accordance with ASTM D790.

  • Tensile Test: To determine the tensile strength and modulus according to ASTM D638.

  • Dielectric Spectroscopy: To measure the dielectric constant (Dk) and dissipation factor (Df) over a range of frequencies (e.g., 1 kHz to 1 GHz) using a parallel plate capacitor setup with an LCR meter or impedance analyzer.

Conclusion and Future Outlook

Polymers synthesized from this compound hold significant promise as a new class of high-performance thermosets. Based on the chemistry of acetylene-functionalized aromatic monomers, it is anticipated that these materials will exhibit excellent thermal stability, high mechanical strength, and low dielectric constants, making them competitive with established resins like BMIs and BCBs.

However, it is crucial to underscore that the properties presented for the polymer of this compound are largely based on theoretical expectations and data from isomeric structures. Rigorous experimental validation as outlined in the proposed protocols is imperative to fully elucidate its performance envelope. Should the experimental data align with these projections, this material could offer a valuable alternative for next-generation applications in the aerospace, electronics, and other high-technology sectors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.